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  • Product: 3-(Hydroxymethyl)azetidine-3-carboxylic acid

Core Science & Biosynthesis

Foundational

3-(Hydroxymethyl)azetidine-3-carboxylic acid (CAS 2551118-37-5): A Technical Guide to Divergent Functionalization in Medicinal Chemistry

As medicinal chemistry pivots toward highly sp³-rich, conformationally constrained scaffolds to improve clinical success rates, the azetidine ring has emerged as a privileged bioisostere[1]. Specifically, 3-(Hydroxymethy...

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry pivots toward highly sp³-rich, conformationally constrained scaffolds to improve clinical success rates, the azetidine ring has emerged as a privileged bioisostere[1]. Specifically, 3-(Hydroxymethyl)azetidine-3-carboxylic acid hydrochloride (CAS 2551118-37-5) represents a highly functionalized, dense molecular hub[2]. By possessing three orthogonal reactive centers—a secondary amine, a primary alcohol, and a carboxylic acid—this building block enables rapid access to complex spirocycles, PROTAC linkers, and constrained peptidomimetics[3][4].

As an application scientist bridging the gap between raw chemical synthesis and advanced drug discovery, I have structured this guide to detail the physicochemical rationale, structural dynamics, and self-validating synthetic protocols required to successfully harness this compound.

Physicochemical Profiling & Structural Dynamics

Understanding the causality behind the reactivity of 3-(Hydroxymethyl)azetidine-3-carboxylic acid requires analyzing its inherent ring strain and electronic distribution. The four-membered azetidine ring possesses a calculated ring strain of approximately 25.2 kcal/mol, which is significantly higher than that of piperidine (~0 kcal/mol)[1].

This extreme strain impacts the hybridization of the nitrogen atom, increasing its s-character. Consequently, the pyramidal inversion of the nitrogen is facile at room temperature, and its basicity is subtly modulated, making it an excellent bioisosteric replacement to tune pharmacokinetic behavior[1][3]. Furthermore, the 3,3-disubstitution eliminates the metabolic soft spot typically associated with C–H oxidation at the 3-position, thereby enhancing the in vivo half-life of derived drug candidates[3][4].

Quantitative Data Summary
PropertyValueClinical / Synthetic Significance
CAS Number 2551118-37-5[2]Unique identifier for the hydrochloride salt form.
Molecular Formula C₅H₁₀ClNO₃[2]Represents the HCl salt, which ensures bench-stable handling.
Molecular Weight 167.59 g/mol [2]Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
Exact Mass 167.0349 Da[2]Critical for high-resolution mass spectrometry (HRMS) validation.
TPSA 69.6 Ų[2]Highly polar; requires masking (protection) to cross lipid membranes during cellular assays.

Synthetic Utility & Divergent Workflow

To harness this molecule, one must navigate its polyfunctional nature. Unprotected, the molecule exists as a zwitterion and is highly prone to intermolecular polymerization if activated blindly. Therefore, an orthogonal protection strategy is not just recommended; it is the fundamental prerequisite for its utility in library synthesis[4].

Pathway A 3-(Hydroxymethyl)azetidine- 3-carboxylic acid B N-Boc Intermediate (Amine Protected) A->B Step 1: Boc2O, NaHCO3 C Fully Orthogonal Scaffold (O- / C- Protected) B->C Step 2: Benzyl Bromide D PROTAC Linker C->D Amidation / Coupling E Spirocyclic Drug Lead C->E Intramolecular Cyclization

Divergent orthogonal functionalization workflow for azetidine-3-carboxylic acid derivatives.

Experimental Protocol: Orthogonal N- and C-Protection

Every synthetic protocol must be a self-validating system to prevent the propagation of errors in multi-step library synthesis. The following procedure details the N-Boc protection and subsequent esterification, incorporating critical analytical checkpoints to ensure the highly strained azetidine ring remains intact.

Objective: Synthesize 1-(tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid benzyl ester, leaving the primary alcohol free for downstream functionalization.

Step 1: N-Protection (Amine Masking)
  • Procedure: Suspend 3-(Hydroxymethyl)azetidine-3-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of THF and H₂O. Add NaHCO₃ (2.5 eq) to neutralize the hydrochloride salt and generate the free amine. Dropwise add Boc-anhydride (1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: The biphasic THF/H₂O system ensures the highly polar starting material dissolves while buffering the reaction. NaHCO₃ is chosen over stronger bases (like NaOH or KOH) to prevent base-catalyzed ring-opening of the strained azetidine or premature side reactions.

  • Self-Validation Checkpoint: Monitor by LC-MS. The product will show an[M-H]⁻ peak corresponding to the N-Boc acid. Critical: ¹H-NMR must show the azetidine CH₂ protons as a characteristic AB quartet (typically around 3.6–4.2 ppm). Loss of this symmetry strictly indicates undesired ring-opening.

Step 2: C-Protection (Carboxyl Masking)
  • Procedure: Extract the crude N-Boc acid into ethyl acetate, dry over Na₂SO₄, and concentrate. Dissolve the intermediate in anhydrous DMF. Add K₂CO₃ (1.5 eq) and Benzyl bromide (1.05 eq). Stir at room temperature for 12 hours under an inert N₂ atmosphere.

  • Causality: Benzyl protection is completely orthogonal to the Boc group. This allows for selective deprotection of the carboxylic acid later via hydrogenolysis (Pd/C, H₂) without disturbing the acid-sensitive N-Boc group, enabling precise peptide coupling.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should reveal a new, less polar, UV-active spot. High-Resolution Mass Spectrometry (HRMS) confirms the [M+Na]⁺ adduct.

Applications in Advanced Therapeutics

Bioisosteric Replacement & ADME Optimization

Azetidines serve as exceptional bioisosteres for larger, more lipophilic rings[1]. By replacing a piperidine or pyrrolidine moiety with a 3,3-disubstituted azetidine, medicinal chemists can significantly lower the LogP (lipophilicity) of a lead compound. This enhances aqueous solubility and improves metabolic stability while maintaining the precise 3D spatial vector required for hydrogen bond donors/acceptors at the target receptor[3][4].

PROTAC Linker Engineering

The bifunctional nature of the hydroxymethyl and carboxylic acid groups makes this compound an ideal rigidified linker for Proteolysis Targeting Chimeras (PROTACs). Traditional flexible PEG linkers often incur a high entropic penalty upon ternary complex formation (Target Protein—PROTAC—E3 Ligase). Incorporating the rigid azetidine core restricts the conformational degrees of freedom, reducing this entropic penalty and often leading to higher target degradation efficiency[3].

References

  • [2] National Center for Biotechnology Information. "3-(Hydroxymethyl)azetidine-3-carboxylic acid hydrochloride | C5H10ClNO3 - PubChem". PubChem. Available at:

  • Sigma-Aldrich. "3-(hydroxymethyl)azetidine-3-carboxylic acid hydrochloride". Sigma-Aldrich Catalog. Available at:

  • [1] National Institutes of Health (PMC). "Put a ring on it: application of small aliphatic rings in medicinal chemistry". RSC Med. Chem. Available at:

  • [3] ResearchGate. "Azetidines in medicinal chemistry: emerging applications and approved drugs". Future Medicinal Chemistry. Available at:

  • [4] ChemRxiv. "Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes". ChemRxiv. Available at:

Sources

Exploratory

The Privileged Scaffold: Structure-Activity Relationship (SAR) of Azetidine-3-Carboxylic Acid Derivatives in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the pursuit of conformationally restricted pharmacophores is a primary strategy for enhancing target affinity and metabolic stability. Azetidine-3-carboxylic acid ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pursuit of conformationally restricted pharmacophores is a primary strategy for enhancing target affinity and metabolic stability. Azetidine-3-carboxylic acid has emerged as a highly privileged structural motif. By acting as a rigidified bioisostere for β-alanine and γ-aminobutyric acid (GABA), this four-membered cyclic amino acid locks its basic nitrogen and carboxylic acid into a defined spatial vector. This in-depth technical guide explores the Structure-Activity Relationship (SAR) of azetidine-3-carboxylic acid derivatives across key therapeutic targets, including Sphingosine-1-Phosphate (S1P) receptors, GABA transporters, and Interleukin-2-inducible T-cell kinase (ITK), while providing self-validating experimental workflows for their synthesis and biological evaluation.

Geometric and Electronic Privileges of the Azetidine Scaffold

The azetidine ring introduces significant ring strain (


26 kcal/mol), which alters the hybridization of the ring atoms. The C–N bonds possess higher s-character compared to unstrained aliphatic amines, subtly reducing the pKa of the secondary amine. This unique electronic profile, combined with a reduced lipophilicity (clogP) relative to piperidine or pyrrolidine analogs, makes azetidine-3-carboxylic acid an ideal polar headgroup.

Crucially, the rigidity of the scaffold minimizes the entropic penalty typically incurred when a flexible molecule binds to a target receptor. The spatial distance between the amine and the carboxylate perfectly mimics the endogenous phosphate group of signaling lipids and the carboxylate of natural amino acids, allowing for highly specific hydrogen-bonding networks within target binding pockets.

SAR in Sphingosine-1-Phosphate (S1P) Receptor Modulators

The most prominent clinical application of azetidine-3-carboxylic acid is in the development of S1P receptor modulators for the treatment of multiple sclerosis (MS). The first-in-class drug, FTY720 (fingolimod), is a prodrug that requires in vivo phosphorylation. However, its active metabolite non-selectively agonizes S1P1, S1P3, S1P4, and S1P5. Agonism of S1P3 is directly linked to adverse chronotropic effects (bradycardia).

To bypass the need for phosphorylation and eliminate S1P3 activity, researchers utilized azetidine-3-carboxylic acid as a zwitterionic headgroup[1].

The Siponimod (BAF312) Breakthrough

Through de novo design, the amino-diol of FTY720 was replaced with an azetidine-3-carboxylic acid moiety, leading to the discovery of Siponimod[1].

  • Mechanistic Causality: The carboxylic acid of the azetidine ring mimics the phosphate group of FTY720-P, anchoring the molecule to the basic residues (e.g., Arg120) in the S1P1 binding pocket.

  • Selectivity Driver: The steric bulk and rigid conformation of the azetidine ring perfectly occupy the S1P1 pocket but create a severe steric clash within the S1P3 binding site. This structural divergence confers a >1000-fold selectivity for S1P1 over S1P3[1].

This mechanism of action relies on functional antagonism: the agonist binds to S1P1, triggering rapid β-arrestin recruitment and subsequent receptor internalization, thereby preventing lymphocyte egress from lymphoid organs[1].

S1P1_Pathway S1P_Agonist S1P1 Agonist (e.g., Siponimod) S1P1_Receptor S1P1 Receptor (Cell Membrane) S1P_Agonist->S1P1_Receptor Binds & Activates G_Protein Gi/o Protein Activation S1P1_Receptor->G_Protein Signal Transduction Beta_Arrestin β-Arrestin Recruitment S1P1_Receptor->Beta_Arrestin Phosphorylation Internalization Receptor Internalization & Degradation Beta_Arrestin->Internalization Drives Lymphocyte_Egress Inhibition of Lymphocyte Egress (Immunosuppression) Internalization->Lymphocyte_Egress Functional Antagonism

Caption: S1P1 receptor activation and subsequent internalization pathway driven by azetidine-based agonists.

Expansion to Novel Cores

The success of Siponimod inspired the integration of the azetidine-3-carboxylic acid headgroup into other lipophilic cores:

  • Benzofuran Derivatives: Utilizing a knowledge-based design, researchers developed compound 18, a benzofuran-based S1P1 agonist. The azetidine carboxylate provided a moderately polar core lacking an H-bond donor, resulting in an EC50 of 16 nM for S1P1 and >1000x selectivity over S1P3, demonstrating excellent oral bioavailability and efficacy in mouse EAE models[2].

  • Isoxazole Derivatives: The scale-up synthesis of BMS-520 utilized 1-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)benzyl)azetidine-3-carboxylic acid, further validating the azetidine moiety as a universal S1P1-selective headgroup[3].

Data Presentation: SAR of S1P Receptor Modulators
CompoundCore ScaffoldHeadgroupS1P1 EC

(nM)
S1P3 EC

(nM)
Selectivity (S1P1/S1P3)Clinical Status
Siponimod AlkoxyiminoAzetidine-3-carboxylic acid~0.4>10,000>25,000xApproved (MS)
Compound 18 BenzofuranAzetidine-3-carboxylic acid16.027,000>1,600xPreclinical
BMS-520 IsoxazoleAzetidine-3-carboxylic acidPotent>1,000HighPreclinical

SAR in GABA Transporter (GAT) Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. Inhibiting GABA transporters (GAT-1 and GAT-3) prolongs GABAergic signaling, offering therapeutic avenues for epilepsy and anxiety.

Azetidine derivatives serve as conformationally constrained GABA or β-alanine analogs. SAR studies reveal that the nature of the N-substituent on the azetidine ring dictates transporter affinity[4].

  • High Affinity: Highly lipophilic and structurally complex moieties (e.g., 4,4-diphenylbutenyl) at the N-position yield potent GAT-1 inhibitors (IC

    
    
    
    
    
    2.83 μM)[4].
  • Negative Controls: Conversely, substituting the nitrogen with a simple acyl group, such as in 1-butyrylazetidine-3-carboxylic acid , completely abolishes GAT-1 affinity[5]. Because it shares the core scaffold but lacks the critical lipophilic binding vector, 1-butyrylazetidine-3-carboxylic acid is utilized as an ideal negative control in in vitro GABA uptake assays to rule out off-target effects of the azetidine core itself[5].

Emerging Targets: Kinase Inhibition

Beyond GPCRs and transporters, azetidine-3-carboxylic acid is being utilized to access novel chemical space in kinase inhibition. Recent developments in Interleukin-2-inducible T-cell kinase (ITK) inhibitors utilized 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid as a starting material. Through amide coupling with anilines and subsequent nucleophilic substitution with pyridazinones, researchers generated potent 3-oxo-2,3-dihydropyridazine derivatives that successfully reduced the phosphorylation of ITK (Tyr551/Tyr511) and downstream ERK1/2[6].

Synthetic_Workflow Start Boc-Azetidine-3- Carboxylic Acid Amide_Coupling Amide Coupling (HATU, DIPEA) Start->Amide_Coupling Step 1 Deprotection Boc Deprotection (TFA/DCM) Amide_Coupling->Deprotection Step 2 Substitution N-Alkylation / SNAr (R-X, Base) Deprotection->Substitution Step 3 Product Functionalized Azetidine Derivative Substitution->Product Step 4

Caption: General synthetic workflow for N-functionalized azetidine-3-carboxylic acid derivatives.

Validated Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems for the synthesis and biological evaluation of azetidine-3-carboxylic acid derivatives.

Protocol A: Reductive Amination for N-Alkyl Azetidine Derivatives

This protocol describes the selective N-alkylation of azetidine-3-carboxylic acid esters, a critical step in synthesizing S1P modulators and GAT inhibitors.

  • Imine Formation: Dissolve the azetidine-3-carboxylic acid ester (1.0 eq) and the target lipophilic aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add triethylamine (1.5 eq) if the azetidine is a hydrochloride salt. Stir at room temperature for 1 hour.

    • Causality: DCE is preferred over dichloromethane (DCM) as its higher boiling point allows for mild heating if steric hindrance impedes imine formation, and it effectively stabilizes the transient iminium ion.

  • Selective Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)

    
    ) (1.5 eq) and glacial acetic acid (0.1 eq) to the mixture. Stir for 12 hours under a nitrogen atmosphere.
    
    • Causality: NaBH(OAc)

      
       is a mild reducing agent. The addition of acetic acid protonates the imine to form an iminium ion, which is selectively reduced by NaBH(OAc)
      
      
      
      without reducing the unreacted aldehyde, preventing the formation of primary alcohol byproducts.
  • Workup & Hydrolysis: Quench the reaction with saturated aqueous NaHCO

    
    . Extract with ethyl acetate, dry over Na
    
    
    
    SO
    
    
    , and concentrate. If the free acid is required, dissolve the intermediate in THF/H
    
    
    O (1:1), add LiOH (3.0 eq), and stir for 4 hours before acidifying with 1M HCl to precipitate the zwitterionic product.
Protocol B: [ S]-GTPγS Binding Assay for S1P1 Agonism

This functional assay measures the activation of the Gi/o protein coupled to the S1P1 receptor[2].

  • Membrane Preparation: Harvest CHO cells stably expressing human S1P1. Homogenize in ice-cold buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl

    
    , pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.
    
  • Assay Buffer Formulation: Resuspend membranes in assay buffer supplemented with 10 µM GDP and 5 µg/mL saponin.

    • Causality: GDP is strictly required to lock the G-proteins in their inactive state, thereby lowering the basal signal. Saponin acts as a mild detergent to permeabilize the membrane vesicles, allowing the [

      
      S]-GTPγS nucleotide to access the intracellular G-protein binding sites.
      
  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, test compounds (ranging from 0.1 nM to 10 µM), and 0.1 nM [

    
    S]-GTPγS. Include a vehicle control (basal) and a known full agonist (e.g., Siponimod) as a positive control. Incubate for 30 minutes at room temperature.
    
  • Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer to remove unbound radioligand. Dry the filters, add scintillation fluid, and quantify radioactivity using a microplate scintillation counter. Calculate EC

    
     values using non-linear regression analysis.
    

References

  • Pan, S. et al. "Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator". ACS Medicinal Chemistry Letters, National Institutes of Health (PMC).[Link]

  • Wang, J. et al. "Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS". ACS Medicinal Chemistry Letters, National Institutes of Health (PMC).[Link]

  • "An Efficient Scale-Up Synthesis of BMS-520, a Potent and Selective Isoxazole-Containing S1P1 Receptor Agonist". Organic Process Research & Development, ACS Publications.[Link]

  • Faust, M.R. et al. "Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship". European Journal of Medicinal Chemistry, ChEMBL - EMBL-EBI.[Link]

  • "Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors". RSC Advances, The Royal Society of Chemistry.[Link]

Sources

Foundational

Bio-isosteres of Quaternary Amino Acids: A Technical Guide to Conformational Design

This guide details the strategic deployment of quaternary amino acid bio-isosteres in drug design, focusing on synthetic accessibility, conformational control, and physicochemical optimization. Executive Directive: The Q...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic deployment of quaternary amino acid bio-isosteres in drug design, focusing on synthetic accessibility, conformational control, and physicochemical optimization.

Executive Directive: The Quaternary Constraint

In modern peptidomimetic drug design, quaternary amino acids (α,α-disubstituted amino acids) serve a dual purpose: metabolic blockade and conformational locking . By replacing the α-proton with a carbon substituent (e.g., Aib, α-methylphenylalanine), medicinal chemists exploit the Thorpe-Ingold effect (gem-dimethyl effect) to force the peptide backbone into specific secondary structures (


-helix or 

-helix) while eliminating the primary site of proteolytic cleavage.

However, the inherent lipophilicity and steric bulk of standard quaternary amino acids often degrade oral bioavailability. This guide explores bio-isosteres that retain the quaternary constraint while introducing polar vectors, metabolic stability, or novel vectors for target engagement.[1]

Strategic Classification of Bio-isosteres

We categorize bio-isosteres based on the specific "problem" they solve relative to the parent quaternary amino acid (e.g., Aib).

ClassBio-isostere TypePrimary Design GoalExample Structure
I Small Ring Heterocycles Reduce Lipophilicity (LogP), Block Metabolism3-Aminooxetane-3-carboxylic acid
II Fluorinated Analogs Increase Metabolic Stability, Modulate pKa

-Trifluoromethyl-alanine
III Spirocyclic Scaffolds Orthogonal Vector Projection, RigidificationSpiro[3.3]heptane amino acids
IV Silicon Isosteres Alter Bond Lengths, Lipophilicity Switch4-Sila-proline
Decision Logic for Isostere Selection

The following decision tree illustrates the selection process based on the pharmacological limitation of the lead compound.

BioisostereSelection Start Lead Optimization: Quaternary AA Liability Problem1 High Lipophilicity (High LogP) Start->Problem1 Problem2 Metabolic Instability (CYP Oxidation) Start->Problem2 Problem3 Lack of Selectivity (Floppy Backbone) Start->Problem3 Sol1 Oxetane/Azetidine Scaffolds Problem1->Sol1 Polarity Switch Sol2 Fluorinated (CF3) Analogs Problem2->Sol2 C-F Bond Strength Sol3 Spirocyclic Constraints Problem3->Sol3 Steric Lock Outcome1 Lower LogP Retained Angles Sol1->Outcome1 Outcome2 Blocked Oxidation Electronic Modulation Sol2->Outcome2 Outcome3 Defined Vector Projection Sol3->Outcome3

Figure 1: Decision logic for selecting quaternary amino acid bio-isosteres.

Class I: Oxetanes as Gem-Dimethyl Surrogates

Replacing the gem-dimethyl group of Aib with an oxetane ring (3-aminooxetane-3-carboxylic acid) is a high-impact strategy. The oxetane oxygen acts as a hydrogen bond acceptor, lowering LogP by ~1.0 unit compared to the gem-dimethyl analog, while maintaining the specific "kink" in the peptide backbone.

Synthetic Protocol: Photoredox/Nickel Cross-Coupling

Synthesizing sterically hindered quaternary centers is challenging. The following protocol utilizes dual photoredox/nickel catalysis to install aryl groups onto the oxetane core, a method pioneered by Huestis and Terret.[2][3]

Objective: Synthesis of 3-aryl-3-aminooxetanes from 3-aminooxetane-3-carboxylic acid derivatives.

Reagents:

  • Substrate:

    
    -Boc-3-aminooxetane-3-carboxylic acid (Cs salt).
    
  • Coupling Partner: Aryl Bromide (Ar-Br).

  • Photocatalyst:

    
     (1 mol%).
    
  • Metal Catalyst:

    
     (5 mol%) / dtbbpy (5 mol%).
    
  • Solvent: DMF (degassed).

  • Light Source: Blue LED (450 nm).

Step-by-Step Workflow:

  • Pre-complexation: In a vial, mix

    
     and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) in DMF. Stir for 10 minutes to form the active Ni-ligand complex.
    
  • Reaction Assembly: Add the Iridium photocatalyst, the Cesium carboxylate of the amino-oxetane, and the Aryl Bromide to the reaction vessel.

  • Irradiation: Seal the vessel under

    
     atmosphere. Irradiate with Blue LEDs at room temperature for 12–24 hours.
    
  • Mechanism: The carboxylate undergoes single-electron oxidation by the excited Ir(III)* species, releasing

    
     to generate an 
    
    
    
    -amino radical. This radical is intercepted by the Ni(II)-aryl complex, followed by reductive elimination to form the quaternary C-C bond [1].
  • Purification: Dilute with EtOAc, wash with brine, and purify via silica gel chromatography.

Validation:

  • NMR: Look for the disappearance of the carboxylate signal and appearance of aromatic protons.

  • Stereochemistry: The oxetane ring is achiral at the 3-position unless the aryl group introduces atropisomerism (rare for simple phenyls).

Class II: Fluorinated Quaternary Amino Acids

The trifluoromethyl (


) group is a bio-isostere of the methyl group but with significantly larger volume (similar to isopropyl) and high electronegativity. 

-Trifluoromethyl amino acids are resistant to metabolic degradation and can modulate the pKa of the adjacent amine, reducing basicity and improving membrane permeability.
Synthetic Protocol: Indium-Mediated Allylation

Direct alkylation of


-trifluoromethyl amino acids is difficult due to the electron-withdrawing nature of the 

group. An Indium-mediated allylation of chiral imines provides a stereoselective route [2].[4]

Objective: Synthesis of quaternary


-trifluoromethyl 

-amino acids.

Reagents:

  • Substrate: Chiral imine derived from trifluoropyruvate and (R)-phenylglycinol methyl ether.

  • Reagent: Allyl bromide.

  • Metal: Indium powder (In).

  • Solvent: THF/Water.

Step-by-Step Workflow:

  • Imine Formation: Condense methyl trifluoropyruvate with (R)-phenylglycinol methyl ether using

    
     / 
    
    
    
    to form the chiral imine.
  • Allylation: Suspend Indium powder in THF. Add allyl bromide and the chiral imine.

  • Reaction: Stir at room temperature. The Indium forms an allyl-indium species that attacks the imine bond.

  • Selectivity: The chiral auxiliary directs the attack, typically yielding high diastereoselectivity (>90% de) due to the chelation-controlled transition state.

  • Hydrolysis: Treat the resulting amine with dilute acid (1M HCl) or hydrogenolysis (

    
    ) to remove the chiral auxiliary and yield the free quaternary amino acid.
    

Physicochemical Comparison Data

The following table contrasts the properties of the natural quaternary scaffold (Aib) with its bio-isosteres.

PropertyAib (Parent)3-Aminooxetane-3-COOH

-Tfm-Alanine
1-Aminocyclopropane-1-COOH (ACC)
Hybridization


(Strained)


(Strained)
LogP (Est.) 0.5-0.81.2-0.2
Conformation Helix InducerHelix InducerHelix InducerHelix Breaker / Extended
Metabolic Stability HighHigh (Oxidative resistance)Very HighModerate
pKa (Amine) ~9.8~8.2~5.8~9.0

Analysis:

  • Oxetane: Best for lowering lipophilicity while keeping the "gem-dimethyl" shape.

  • Tfm-Alanine: Best for increasing metabolic stability and reducing amine basicity (good for CNS penetration).

  • ACC: Structurally unique; often induces extended conformations or

    
    -turns rather than 
    
    
    
    -helices [3].

Sila-Substitution: The Silicon Switch

Silicon is a bio-isostere of carbon with a longer bond length (


 1.87 Å vs 

1.54 Å) and higher lipophilicity.[5]

Application: 4-Sila-proline . Replacing the


-carbon of proline with silicon alters the ring pucker. In quaternary designs, sila-Aib  (where the central carbon is silicon) is unstable, but placing silicon in the side chain (e.g., trimethylsilyl-alanine) creates a bulky, lipophilic quaternary mimic that enhances protease resistance [4].

Synthesis Note: Sila-amino acids are typically synthesized via alkylation of glycine enolates with chloromethyl-silanes.

References

  • Photoredox/Nickel-Catalyzed Synthesis of 3-Aryl-3-aminooxetanes

    • Source: Terrett, J. A., et al. (2020).
    • URL:[Link]

  • Synthesis of Qu

    
    -Trifluoromethyl Amino Acids 
    
    • Source: Zhang, F., et al. (2010).
    • URL:[Link]

  • Conform

    • Source: Burgess, K., et al. (1995). "Conformational bias of aminocyclopropanecarboxylic acid in peptides." Journal of the American Chemical Society.
    • URL:[Link]

  • Sila-Proline and Silicon Bioisosteres

    • Source: Mortensen, M., et al. (2009). "Sila-proline: a new tool for drug design." Drug Discovery Today.
    • URL:[Link]

Sources

Exploratory

Engineering Foldamers: The Strategic Role of Azetidine Rings in Peptidomimetics

Executive Summary The development of peptidomimetic foldamers—synthetic oligomers that adopt highly predictable, well-defined secondary structures—relies heavily on the strategic incorporation of conformationally constra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptidomimetic foldamers—synthetic oligomers that adopt highly predictable, well-defined secondary structures—relies heavily on the strategic incorporation of conformationally constrained non-natural amino acids. While the five-membered pyrrolidine ring of proline has historically been the gold standard for inducing backbone turns and helices, the four-membered azetidine ring has emerged as a uniquely powerful structural director. By imposing severe steric constraints and altering local hydrogen-bonding networks, azetidine derivatives such as azetidine-2-carboxylic acid (Aze) and 3-aminoazetidine-3-carboxylic acid (Aatc) unlock novel conformational spaces, including


-turns and the elusive 2.05-helix. This whitepaper provides an in-depth technical analysis of the mechanistic foundations, synthetic workflows, and therapeutic applications of azetidine-containing foldamers.

Mechanistic Foundations: The Conformational Impact of Azetidine

To understand the utility of azetidine in foldamer design, one must analyze the physical chemistry of the four-membered ring compared to its five-membered homolog, proline.

Ring Strain and Puckering

The azetidine ring possesses a high ring strain (approximately 26 kcal/mol) and adopts a puckered "butterfly" conformation. This severe geometric restriction tightly constrains the Ramachandran dihedral angles (


 and 

) of the peptide backbone. Unlike proline, which can sample a relatively broad conformational basin (envelope to half-chair), azetidine forces the backbone into a narrower energy minimum, drastically reducing the entropic penalty of folding.
Cis-Trans Isomerization and Acidity

The thermodynamic equilibrium between the s-trans and s-cis isomers of the peptide bond preceding a cyclic amino acid is a critical determinant of secondary structure. The incorporation of azetidine alters this equilibrium. Furthermore, the


 values of these residues directly influence the stability of specific architectures, such as the Polyproline II (PPII) helix. Proline exhibits a 

of 0.7, whereas its homolog azetidine-2-carboxylic acid (Aze) exhibits a lower

of 0.5, which impacts the energetic stabilization of the peptide backbone[1].
Secondary Structure Induction

Depending on the specific substitution pattern on the azetidine ring, different secondary structures are strongly induced:

  • 
    -Turns:  The presence of 2-azetidinylcarboxylic acids within peptide chains strongly induces 
    
    
    
    -turns, characterized by a tight backbone reversal and an
    
    
    hydrogen bond[2].
  • The 2.05-Helix: In short oligomers, derivatives of 3-amino-1-methylazetidine-3-carboxylic acid (Aatc(Me)) can form sidechain–backbone N–H···N C6

    
     hydrogen bonds that accompany and stabilize C5 hydrogen bonds. This cooperative interaction stabilizes the fully extended 2.05-helix conformer, challenging the classical 
    
    
    
    -helix formation in solution[3].

ConformationalDirectives Root Azetidine Core (4-Membered Ring) A2C Azetidine-2-Carboxylic Acid (Aze) Root->A2C α-substitution A3C 3-Aminoazetidine-3-Carboxylic Acid (Aatc) Root->A3C α,α-disubstitution Gamma γ-Turn Induction (Tight Backbone Reversal) A2C->Gamma Steric constraint PPII PPII Helix Modulation (Altered cis/trans ratio) A2C->PPII Lower ΔpKa vs Proline Helix205 2.05-Helix Formation (C5 & C6γ H-Bonds) A3C->Helix205 Cooperative H-bonding

Conformational pathways directed by azetidine derivatives in peptidomimetic foldamers.

Quantitative Conformational Data

To facilitate rational foldamer design, the physicochemical and conformational properties of azetidine-2-carboxylic acid are summarized against the traditional proline benchmark.

PropertyProline (Pro)Azetidine-2-Carboxylic Acid (Aze)
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)
Approximate Ring Strain ~6 kcal/mol~26 kcal/mol
Typical Ring Conformation Envelope / Half-chairPuckered (Butterfly)

0.7[1]0.5[1]
Primary Secondary Structures

-helix (breaker), PPII,

-turns

-turns[2], 2.05-helix[3], PPII
Steric Hindrance at N-terminus ModerateHigh (Requires optimized SPPS coupling)

Experimental Workflows: Synthesis and Incorporation

Synthesis of Azetidine Monomers

The synthesis of highly functionalized azetidine building blocks requires precise stereocontrol. A simple organometallic route can be used to access unsaturated carboxylic acid precursors, which undergo metal-catalyzed asymmetric reduction to yield 2-azetidinylcarboxylic acids[2]. Alternatively, a short synthesis involves the amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates to yield kinetically favored aziridines, which are then transformed into 3-bromoazetidine-3-carboxylic acid derivatives via thermal isomerization[4].

Step-by-Step Protocol: Solid-Phase Peptide Synthesis (SPPS) with Aze

Causality Check: The 4-membered azetidine ring imposes significant steric bulk and reduces the nucleophilicity of its secondary amine. Standard DIC/HOBt coupling is often insufficient, necessitating the use of uronium-based coupling reagents (HATU) and a synergistic nucleophilic catalyst (HOAt) to drive acylation to completion without epimerization.

Step 1: Resin Preparation and Swelling

  • Weigh the desired amount of Rink Amide or Wang resin.

  • Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes to expose the reactive sites within the polymer matrix.

Step 2: Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF for 2 x 10 minutes.

  • Wash thoroughly with DMF (5 times) to remove all traces of piperidine.

Step 3: Azetidine Coupling (Incorporating Aze into the chain)

  • Prepare a solution of Fmoc-Aze-OH (3-4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.

  • Add the activated mixture to the resin and agitate for 2 to 4 hours at room temperature. The extended time compensates for the steric bulk of the Aze side chain.

  • Wash the resin with DMF (3 times) and DCM (3 times).

Step 4: Coupling onto the Azetidine Nitrogen (The Critical Step)

  • Following Fmoc deprotection of the Aze residue, the highly hindered secondary amine is exposed.

  • To couple the subsequent amino acid, utilize a highly reactive system: Fmoc-AA-OH (5 eq), HATU (4.9 eq), HOAt (5 eq), and DIPEA (10 eq).

  • Agitate for 4 to 12 hours. Note: HOAt acts as an essential catalyst here to prevent epimerization while forcing the sluggish acylation.

Step 5: Global Cleavage and Deprotection

  • Treat the resin with a cleavage cocktail: TFA / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v/v) for 2 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Note: Avoid prolonged cleavage times (>3 hours) as highly strained azetidine rings can occasionally undergo acid-catalyzed ring-opening under extreme conditions, though they are generally stable to standard TFA cleavage[4].

SPPSWorkflow Deprotect 1. Fmoc Deprotection 20% Piperidine/DMF Activation 2. Amino Acid Activation Aze + HATU + DIPEA Deprotect->Activation Coupling 3. Extended Coupling 3-12 Hours, RT Activation->Coupling Washing 4. Stringent Washing DMF / DCM Coupling->Washing Washing->Deprotect Next Cycle Cleavage 5. Global Cleavage TFA/TIS/H2O (95:2.5:2.5) Washing->Cleavage Sequence Complete

Step-by-step solid-phase peptide synthesis (SPPS) workflow optimized for azetidine coupling.

Therapeutic Applications in Drug Discovery

The conformational rigidity imparted by azetidine rings translates directly into enhanced target affinity and proteolytic stability, making them invaluable in modern drug discovery:

  • Opioid Receptor Modulators: In the design of opioid peptidomimetics, replacing the Pro2 residue of endomorphins with the more constrained cyclic amino acid (S)-azetidine-2-carboxylic acid (Aze) significantly improved compound potency, demonstrating the power of local backbone restriction in modulating receptor interactions[5].

  • STAT3 Inhibitors: The optimization of previously reported proline-based STAT3 inhibitors into a new series of (R)-azetidine-2-carboxamide analogues yielded compounds with sub-micromolar potencies. These azetidine compounds represent highly promising chemical entities for direct STAT3 inhibition in anticancer therapies[6].

  • Protease Inhibitors: Nonproteinogenic amino acids, including azetidine-2-carboxylic acid (Azet), have been successfully integrated into peptidomimetic cysteine protease (CP) inhibitors. These constrained architectures effectively address the substrate-binding pockets of target enzymes, yielding potent irreversible inhibitors with antileishmanial activity[7].

Conclusion

Azetidine rings offer a sophisticated structural toolkit for the design of peptidomimetic foldamers. By leveraging the inherent ring strain and unique hydrogen-bonding capabilities of the four-membered heterocycle, researchers can precisely engineer secondary structures—from


-turns to extended 2.05-helices—that are inaccessible with traditional proline derivatives. When coupled with optimized synthetic protocols, azetidine-based foldamers represent a highly tunable platform for next-generation therapeutics.

References

  • Source: acs.
  • Source: nih.
  • Source: mdpi.
  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: rsc.

Sources

Foundational

The Expanded Pharmacophore: Engineering Next-Generation Peptides with Non-Proteinogenic Amino Acids

Topic: Novel Non-Proteinogenic Amino Acids for Peptide Engineering Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Biologics Developers Executive Summary The canonical twenty amin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Novel Non-Proteinogenic Amino Acids for Peptide Engineering Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Biologics Developers

Executive Summary

The canonical twenty amino acids, while evolutionarily sufficient for life, represent a limited chemical space for drug development. Modern peptide engineering has shifted decisively toward Non-Proteinogenic Amino Acids (NPAAs) to overcome the intrinsic limitations of native peptides: rapid proteolytic clearance, poor membrane permeability, and lack of oral bioavailability. This guide details the structural utility, synthetic integration, and functional validation of novel NPAAs, providing a roadmap for constructing "unnatural" peptides with small-molecule-like pharmacokinetics and antibody-like specificity.

Section 1: Structural Classes & Functional Utility

The integration of NPAAs is not merely about chemical diversity; it is about introducing specific conformational constraints and metabolic shields .

The Alpha-Helix Inducers: -Disubstituted Amino Acids

Residues such as Aib (


-aminoisobutyric acid)  and Deg (diethylglycine)  introduce a gem-dimethyl or dialkyl effect at the 

-carbon.
  • Mechanism: The steric bulk of the two side chains restricts rotation around the

    
     and 
    
    
    
    torsion angles to regions characteristic of
    
    
    - or
    
    
    -helices.
  • Application: Stabilizing helical secondary structures in short peptides ( < 15 residues) where entropy usually favors a random coil.

The Permeability Enhancers: N-Methylated Amino Acids

N-methylation replaces the amide proton with a methyl group.[1][2]

  • Mechanism: This modification has a dual effect:

    • Steric Clash: Restricts backbone flexibility.[1]

    • Desolvation: Removes a hydrogen bond donor, significantly lowering the energy penalty for desolvation required to cross the lipid bilayer.

  • Application: Converting water-soluble peptides into cell-permeable macrocycles (e.g., Cyclosporin A mimics).

The Stapling Motifs: Olefinic & Azido-Alkynyl Residues

Hydrocarbon stapling uses


-methyl, 

-alkenyl amino acids (e.g.,

,

) to form macrocyclic bridges.
  • Mechanism: Ring-Closing Metathesis (RCM) creates a covalent brace across one face of an

    
    -helix (
    
    
    
    or
    
    
    spacing).
  • Application: Targeting intracellular protein-protein interactions (PPIs) previously considered "undruggable."

Table 1: Comparative Utility of NPAA Classes
NPAA ClassRepresentative ResiduePrimary Structural EffectKey ADME BenefitSynthetic Challenge

-Disubstituted
Aib (Aminoisobutyric acid)Strong Helical Induction (

)
Proteolytic ResistanceHigh Steric Hindrance (Coupling)
N-Methylated N-Me-Ala, N-Me-PheBackbone Rigidity, Cis/Trans IsomerismMembrane PermeabilityLow Nucleophilicity of Amine
Beta-Amino Acids

-hAla
Helix-14 / Sheet disruptionTotal Proteolytic StabilitySlow Coupling Kinetics
Stapling Residues (S)-4-pentenyl-Ala (

)
MacrocyclizationIntracellular AccessRequires RCM Catalyst (Grubbs)

Section 2: Synthesis Strategies – The Chemical Route (SPPS)

Incorporating sterically hindered NPAAs via Solid Phase Peptide Synthesis (SPPS) often fails with standard protocols.[1] The steric bulk of Aib or N-methyl groups prevents the approach of the activated ester, leading to deletion sequences.

Overcoming Steric Hindrance
  • Coupling Reagents: Standard HBTU/HCTU is often insufficient. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard for hindered couplings due to the neighboring group effect of the pyridine nitrogen in the HOAt leaving group, which accelerates the reaction.

  • Temperature: Elevated temperature (

    
    ) increases kinetic energy to overcome the activation barrier, though care must be taken to avoid racemization of Cys/His.
    
  • Solvent: Chaos-inducing solvents like NMP (N-methylpyrrolidone) or binary mixtures (DMF/DMSO) disrupt inter-chain aggregation that can mask the N-terminus.

Visualization: SPPS Cycle for Hindered Residues

The following diagram illustrates the optimized cycle for coupling a difficult NPAA (e.g., Aib) to a resin-bound N-methyl amino acid.

SPPS_Hindered Start Resin-Peptide-NH-Me Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate 2. Activation (Fmoc-Aib-OH + HATU + HOAt + DIEA) Wash1->Activate Coupling 3. Coupling (Microwave: 75°C, 2x 1hr) Activate->Coupling Check Kaiser/Chloranil Test Coupling->Check Recouple Re-couple (Different activation: PyAOP) Check->Recouple Fail (Blue/Purple) Next Next Cycle Check->Next Pass (Colorless) Cap Capping (Ac2O / Lutidine) Recouple->Cap Cap->Next

Figure 1: Optimized SPPS cycle for sterically hindered non-proteinogenic amino acids. Note the use of HATU/HOAt and microwave irradiation.

Section 3: Biosynthesis – The Genetic Route (Genetic Code Expansion)

For proteins or long peptides where chemical synthesis is unfeasible, Genetic Code Expansion (GCE) allows the site-specific incorporation of NPAAs (referred to as non-canonical amino acids, ncAAs) in living cells.[3][4][5]

The Orthogonal Translation System (OTS)

This system relies on hijacking a "blank" codon (usually the Amber stop codon, UAG ) and reassigning it to an NPAA.

  • Components:

    • Orthogonal tRNA (

      
      ):  Recognizes the UAG codon but is not recognized by endogenous synthetases.
      
    • Orthogonal aaRS (Aminoacyl-tRNA Synthetase): Engineered to charge the orthogonal tRNA only with the specific NPAA and not with any natural amino acid.[6]

    • The NPAA: Supplied in the growth medium.

Visualization: Genetic Code Expansion Mechanism

GCE_Mechanism NPAA Exogenous NPAA (e.g., p-Acetyl-Phe) Synthetase Orthogonal aaRS (e.g., M. jannaschii TyrRS variant) NPAA->Synthetase Substrate Binding Charged_tRNA Aminoacylated tRNA (NPAA-tRNA) Synthetase->Charged_tRNA Aminoacylation tRNA Orthogonal tRNA (Anti-codon: CUA) tRNA->Synthetase Ribosome Ribosome Translation Charged_tRNA->Ribosome Delivery Protein Full-Length Protein with Site-Specific NPAA Ribosome->Protein Elongation mRNA mRNA with UAG Codon mRNA->Ribosome Decoding UAG

Figure 2: Mechanism of Genetic Code Expansion (GCE) for incorporating non-canonical amino acids in vivo.

Section 4: Experimental Protocols

Protocol A: High-Efficiency SPPS for N-Methylated/Hindered Peptides

This protocol addresses the low nucleophilicity of N-methyl amines and steric bulk of incoming residues.

Materials:

  • Resin: ChemMatrix (PEG-based) is superior to Polystyrene for hindered sequences due to better swelling.

  • Coupling Reagents: HATU, HOAt, DIEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x), DCM (3x), DMF (3x).

  • Activation (The Critical Step):

    • Dissolve Fmoc-NPAA-OH (5 eq relative to resin loading).

    • Add HATU (4.9 eq) and HOAt (5 eq). Note: HOAt is added to suppress racemization and accelerate reaction.

    • Add DIEA (10 eq).

    • Pre-activate for 30 seconds (solution turns yellow).

  • Coupling:

    • Add activated mixture to the resin.

    • Microwave Irradiation: Heat to 75°C for 20 minutes (25W power). Caution: For Cys/His, limit to 50°C.

    • Alternative (No Microwave): Double couple at room temperature for 2 hours each.

  • Monitoring: Perform a Chloranil Test (for secondary amines like Proline or N-Me residues) instead of Kaiser test.

    • Result: If beads turn blue, recouple using PyAOP or COMU as an alternative activator.

  • Capping: If coupling is <99% complete, cap unreacted amines with Acetic Anhydride/Lutidine/DMF to prevent deletion sequences.

Protocol B: Validation of Permeability (PAMPA)

Once synthesized, the effect of NPAAs on permeability must be validated.

Methodology:

  • Donor Plate: Dissolve peptide (10

    
    M) in PBS (pH 7.4).
    
  • Membrane: Coat PVDF filter of the donor plate with 1% lecithin in dodecane (artificial lipid bilayer).

  • Acceptor Plate: Fill with blank PBS.

  • Incubation: Sandwich plates and incubate for 18 hours at RT in a humidity chamber.

  • Quantification: Measure peptide concentration in Acceptor and Donor wells using LC-MS/MS.

  • Calculation: Determine effective permeability (

    
    ) using the standard equation:
    
    
    
    
    Target:
    
    
    cm/s indicates good potential for oral absorption.

References

  • Recent Advances in the Expanding Genetic Code . PMC - NIH. (2024). [Link]

  • Genetic Code Expansion: Recent Developments and Emerging Applications . Chemical Reviews - ACS. (2024). [Link]

  • Peptide Stapling Techniques Based on Different Macrocyclisation Chemistries . RSC Publishing. (2014). [Link]

  • N-methylation in amino acids and peptides: Scope and limitations . Biopolymers. (2018).[4] [Link]

  • Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients . PNAS. (2019). [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences . Nature Protocols. (2007).[7] [Link]

Sources

Exploratory

Scaffold Hopping: 3-Hydroxymethyl-azetidine vs. Pyrrolidine in Medicinal Chemistry

Executive Summary In modern drug discovery, the transition from a pyrrolidine to a 3-hydroxymethyl-azetidine scaffold represents a high-value "scaffold hop." This structural modification is rarely arbitrary; it is a calc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from a pyrrolidine to a 3-hydroxymethyl-azetidine scaffold represents a high-value "scaffold hop." This structural modification is rarely arbitrary; it is a calculated maneuver to resolve specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities.

While pyrrolidines are ubiquitous "privileged structures," they frequently suffer from oxidative lability (specifically


-carbon oxidation) and hERG channel liability  due to their lipophilic and basic nature. The 3-hydroxymethyl-azetidine scaffold offers a solution by:
  • Lowering Lipophilicity (LogD): The increased polarity and lower carbon count reduce non-specific binding.

  • Blocking Metabolic Hotspots: The strained 4-membered ring is electronically and sterically less prone to P450-mediated

    
    -oxidation compared to the 5-membered ring.
    
  • Altering Exit Vectors: The azetidine ring provides a distinct geometry (puckered

    
     symmetry) compared to the pyrrolidine envelope, offering novel IP space and potentially improved ligand-target complementarity.
    

Part 1: Structural & Physicochemical Analysis[1][2][3]

The decision to switch scaffolds must be grounded in quantitative physicochemical differences.

Comparative Properties Table
PropertyPyrrolidine Scaffold3-Hydroxymethyl-azetidine ScaffoldImpact on Drug Design
Ring Size 5-membered4-memberedAzetidine is more compact, reducing molecular weight (MW) and steric bulk.
Ring Strain ~6 kcal/mol~25-26 kcal/molHigh strain in azetidine alters reactivity and metabolic susceptibility.
Basicity (pKa) ~11.27 (parent)~11.29 (parent)*Note: While parents are similar, 3-substitution transmits inductive effects differently. 3-hydroxymethyl azetidines often exhibit lower effective basicity due to the proximity of the oxygen to the nitrogen (beta-position).
Lipophilicity (

LogP)
Baseline-0.5 to -1.0 unit decreaseCritical for improving solubility and reducing hERG binding.
Conformation Envelope (flexible)Puckered (rigid)Azetidine is structurally more rigid, reducing the entropic penalty of binding.
Geometric & Vector Analysis

The "exit vector"—the angle at which substituents project from the core—is crucial for maintaining potency during a scaffold hop.

  • Pyrrolidine (3-position): Substituents project from a flexible envelope conformation. The vectors are often out-of-plane.

  • Azetidine (3-position): The ring exists in a puckered conformation with a low barrier to inversion. Substituents at the 3-position project in a plane that bisects the C2-N-C4 angle, often providing a more "linear" or defined projection that can probe deep pockets without the steric clash of the extra methylene group in pyrrolidine.

ScaffoldGeometry cluster_0 Key Differences Pyrrolidine Pyrrolidine (5-Membered) Properties Physicochemical Shift Pyrrolidine->Properties Scaffold Hop Azetidine 3-Hydroxymethyl-azetidine (4-Membered) Outcome Improved ADMET (Lower LogD, Higher Stability) Azetidine->Outcome Result Diff1 • High Ring Strain (~26 kcal/mol) Azetidine->Diff1 Properties->Azetidine Ring Contraction + Functionalization Diff2 • Reduced Lipophilicity Diff3 • Blocked alpha-oxidation

Caption: Logic flow for scaffold hopping from pyrrolidine to azetidine, highlighting the physicochemical drivers.

Part 2: Medicinal Chemistry Implications[1][2][4][5][6][7][8]

Metabolic Stability: The "Metabolic Switch"

Pyrrolidines are notoriously susceptible to oxidative metabolism by Cytochrome P450 enzymes. The primary mechanism is


-carbon hydroxylation  leading to ring opening or N-dealkylation.
  • Mechanism in Pyrrolidine: The C-H bonds adjacent to the nitrogen (positions 2 and 5) are electronically activated by the nitrogen lone pair (stabilization of the radical cation intermediate).

  • Protection in Azetidine:

    • Strain Energy: The formation of sp2 character (iminium ion intermediate) in a 4-membered ring increases ring strain significantly, making the transition state higher in energy.

    • Sterics: The 3-hydroxymethyl group can sterically shield the ring, but the primary driver is the unfavorable energetics of oxidizing the strained ring carbons.

hERG Avoidance

Blockade of the hERG potassium channel is a major cause of cardiotoxicity. hERG inhibition correlates strongly with basicity and lipophilicity .

  • The Fix: Replacing a pyrrolidine with a 3-hydroxymethyl-azetidine typically lowers cLogP by 0.5–1.0 units. This reduction in lipophilicity decreases the compound's affinity for the hydrophobic pore of the hERG channel. Furthermore, the electron-withdrawing effect of the hydroxymethyl group (beta to nitrogen) can lower the pKa of the amine, reducing the fraction of cationic species at physiological pH.

Part 3: Synthetic Methodologies

Accessing the 3-hydroxymethyl-azetidine scaffold requires robust protocols. The most reliable route proceeds via the reduction of N-Boc-azetidine-3-carboxylic acid .

Synthetic Route Strategy
  • Starting Material: 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (Commercially available or synthesized from epichlorohydrin).[1]

  • Activation: Formation of a mixed anhydride using isobutyl chloroformate.

  • Reduction: In-situ reduction with Sodium Borohydride (

    
    ).
    

Why this method? Direct reduction of carboxylic acids with Borane-THF is effective but can be hazardous on large scales and expensive. The mixed anhydride method is scalable, cost-effective, and highly chemoselective.

Detailed Protocol: Mixed Anhydride Reduction

Objective: Synthesis of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

Reagents:

  • 1-Boc-azetidine-3-carboxylic acid (1.0 eq)

  • N-Methylmorpholine (NMM) (1.1 eq)

  • Isobutyl chloroformate (IBCF) (1.1 eq)

  • Sodium Borohydride (

    
    ) (3.0 eq)
    
  • THF (anhydrous), Methanol.

Step-by-Step Methodology:

  • Activation: Dissolve 1-Boc-azetidine-3-carboxylic acid (10 mmol) in anhydrous THF (50 mL) under nitrogen. Cool the solution to -15°C (ice/salt bath).

  • Base Addition: Add N-Methylmorpholine (11 mmol) dropwise. Stir for 5 minutes.

  • Anhydride Formation: Add Isobutyl chloroformate (11 mmol) dropwise, maintaining the temperature below -10°C. A white precipitate (NMM·HCl) will form immediately. Stir for 15 minutes at -15°C to ensure complete formation of the mixed anhydride.

  • Preparation of Reductant: While the anhydride forms, prepare a solution of

    
     (30 mmol) in water (10 mL) or methanol (if strictly anhydrous conditions are not required for other groups). Note: Using water is standard for this specific protocol as it prevents esterification.
    
  • Reduction: Rapidly filter the mixed anhydride solution (to remove NMM·HCl salts) directly into the

    
     solution at 0°C. Alternatively, for one-pot: Add the 
    
    
    
    solution dropwise directly to the mixed anhydride suspension at -15°C. (The one-pot method is preferred for speed but requires careful gas evolution management).
  • Quench: Allow the mixture to warm to room temperature over 1 hour. Quench carefully with 1N HCl until pH ~7.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: The crude product is often pure enough (>95%), but can be purified via silica gel chromatography (50-100% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • TLC: The product (alcohol) will be significantly more polar than the starting acid (though the acid streaks) or the mixed anhydride. Stain with Ninhydrin (for Boc) or KMnO4.

  • NMR: Look for the disappearance of the carboxylic acid proton and the appearance of a doublet at ~3.6-3.8 ppm (CH2-OH) in

    
     NMR.
    

SynthesisProtocol Start Start: N-Boc-azetidine-3-COOH Step1 Activation: Add NMM, then IBCF (-15°C, THF) Start->Step1 Intermediate Intermediate: Mixed Anhydride Step1->Intermediate Step2 Reduction: Add NaBH4 (aq/MeOH) (-15°C to RT) Intermediate->Step2 Nucleophilic Attack Workup Workup: Quench (HCl), Extract (EtOAc) Step2->Workup Product Product: N-Boc-3-hydroxymethyl-azetidine Workup->Product

Caption: Synthetic workflow for the Mixed Anhydride reduction of azetidine-3-carboxylic acid.

Part 4: Experimental Validation (Microsomal Stability)

To confirm the "Metabolic Switch" hypothesis, a comparative microsomal stability assay is required.

Assay Protocol

Objective: Determine the Intrinsic Clearance (


) of the azetidine analog vs. the pyrrolidine analog.
  • Test System: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

  • Compound Preparation: Prepare 10 mM stock in DMSO. Dilute to 1 µM final incubation concentration (0.1% DMSO final).

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL final) in Phosphate Buffer (100 mM, pH 7.4) at 37°C for 5 mins.

    • Initiate reaction by adding NADPH-regenerating system (1 mM NADPH final).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

    • Quench each aliquot (50 µL) into ice-cold Acetonitrile (150 µL) containing Internal Standard (IS).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Slope =

      
      .
      
    • 
      .
      
    • 
      .
      

Success Criteria: A successful scaffold hop should demonstrate a >2-fold increase in half-life (


) or a corresponding decrease in 

for the azetidine analog compared to the pyrrolidine parent, assuming

-oxidation was the primary clearance pathway.

References

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines in medicinal chemistry: emerging applic
    • Source: Expert Opinion on Drug Discovery (2026).
    • URL:[Link]

  • Pol Theta Inhibitors (Case Study)

    • Title: Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors.[2]

    • Source: Bioorganic & Medicinal Chemistry (2024).[2]

    • URL:[Link]

  • Ring Strain and Reactivity

    • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Synthetic Protocol (Reduction)

    • Title: A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C (Contextual reference for acid reduction str
    • Source: Journal of Organic Chemistry.[3][4][5]

    • URL:[Link]

  • DDR1/2 Inhibitors (Scaffold Hopping)

    • Title: A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF.
    • Source: Journal of Medicinal Chemistry (2026).
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for N-Boc Protection of 3-(Hydroxymethyl)azetidine-3-carboxylic acid

Introduction 3-(Hydroxymethyl)azetidine-3-carboxylic acid is a valuable, non-proteinogenic amino acid that serves as a versatile building block in medicinal chemistry. Its rigid four-membered ring imparts unique conforma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(Hydroxymethyl)azetidine-3-carboxylic acid is a valuable, non-proteinogenic amino acid that serves as a versatile building block in medicinal chemistry. Its rigid four-membered ring imparts unique conformational constraints, making it a desirable scaffold for the design of novel therapeutics. The presence of both a carboxylic acid and a primary alcohol offers multiple points for chemical modification. However, the nucleophilic secondary amine within the azetidine ring can interfere with many synthetic transformations. Therefore, protection of this amine is a critical step in the synthetic route towards more complex molecules.

The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the azetidine nitrogen.[1][2][3][4] It is stable under a wide range of reaction conditions, yet can be readily removed under mild acidic conditions, ensuring orthogonality with many other protecting groups.[1][2] This application note provides a detailed, reliable protocol for the N-Boc protection of 3-(hydroxymethyl)azetidine-3-carboxylic acid, including insights into the reaction mechanism and guidance for purification.

Reaction Mechanism and Scientific Rationale

The N-Boc protection of an amine is achieved through its reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][5] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the azetidine ring attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][6] This forms a transient tetrahedral intermediate.[1][6]

The intermediate then collapses, eliminating a tert-butyl carbonate leaving group.[1][7] This leaving group subsequently decomposes into the thermodynamically stable byproducts, tert-butanol and carbon dioxide gas.[1][7] The evolution of CO₂ provides a strong driving force for the reaction.[2][8]

Due to the presence of the carboxylic acid, the starting material exists as a zwitterion. The reaction is typically carried out under basic conditions to deprotonate the ammonium group, thereby increasing the nucleophilicity of the amine and facilitating the reaction with Boc anhydride.[8][] A common choice of base is sodium hydroxide or sodium bicarbonate in a mixed aqueous-organic solvent system.[5][][10]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
3-(Hydroxymethyl)azetidine-3-carboxylic acid≥95%Commercially Available
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent GradeCommercially Available
Sodium Hydroxide (NaOH)ACS Reagent GradeCommercially Available
DioxaneAnhydrousCommercially Available
Deionized Water
Ethyl Acetate (EtOAc)ACS Reagent GradeCommercially Available
HexanesACS Reagent GradeCommercially Available
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeCommercially Available
Hydrochloric Acid (HCl), 1MFor acidification
Step-by-Step Procedure
  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(hydroxymethyl)azetidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and deionized water. Add sodium hydroxide (1.1 eq) to the solution and stir until all solids have dissolved. The solution should be basic (pH > 9).

  • Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The product, being less polar than the starting material, will have a higher Rf value. The reaction is typically complete within 2-4 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can often be purified by recrystallization.[11] A common solvent system for recrystallization is ethyl acetate/hexanes.[11]

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes cloudy.

    • Add a few drops of ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

    • Collect the crystalline product by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Workflow Diagram

Boc_Protection_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A Dissolve Starting Material (Azetidine, NaOH, Dioxane/H2O) B Add (Boc)2O A->B C Stir at RT (Monitor by TLC) B->C D Remove Dioxane C->D Reaction Complete E Acidify with 1M HCl D->E F Extract with EtOAc E->F G Wash with Brine F->G H Dry (Na2SO4) & Concentrate G->H I Recrystallize (EtOAc/Hexanes) H->I Crude Product J Filter & Dry I->J K K J->K Pure N-Boc Protected Product

Caption: Experimental workflow for the N-Boc protection of 3-(Hydroxymethyl)azetidine-3-carboxylic acid.

Key Considerations and Troubleshooting

  • Choice of Base: While sodium hydroxide is effective, other bases like sodium bicarbonate or triethylamine can also be used.[5][][12] The choice may depend on the scale of the reaction and the desired work-up procedure.

  • Side Reactions: The hydroxyl group of the starting material could potentially react with Boc anhydride, especially if a catalyst like 4-dimethylaminopyridine (DMAP) is used or if the reaction is left for an extended period.[] However, under the specified basic conditions, the amine is significantly more nucleophilic and reacts preferentially.

  • Purification Challenges: If the product "oils out" during recrystallization instead of forming crystals, it may be due to impurities or the solvent system being unsuitable.[11] In such cases, trying a different solvent pair or purification by column chromatography may be necessary.[11]

  • Deprotection: The Boc group can be removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent like dioxane or methanol.[5][10]

Conclusion

This application note provides a robust and well-rationalized protocol for the N-Boc protection of 3-(hydroxymethyl)azetidine-3-carboxylic acid. By understanding the underlying chemical principles and following the detailed experimental procedure, researchers can reliably synthesize this key intermediate for use in drug discovery and development programs. The orthogonality of the Boc group makes it an invaluable tool in the multi-step synthesis of complex molecules containing the azetidine scaffold.[2]

References

  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 2). Retrieved from [Link]

  • Di-tert-butyl dicarbonate - Wikipedia. (n.d.). Retrieved from [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. (2023, December 22). Retrieved from [Link]

  • DIBOC (DI-TERT-BUTYL CARBONATE) - Ataman Kimya. (n.d.). Retrieved from [Link]

  • The BOC-protecting group may be added by treatment of an amino acid with di- tert-butyl dicarbonate as shown in the following reaction sequence. Propose a mechanism to account for formation of these products. - Vaia. (n.d.). Retrieved from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.). Retrieved from [Link]

  • CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents. (n.d.).
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. (2024, December 12). Retrieved from [Link]

  • EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof - Google Patents. (n.d.).
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters - ACS Publications. (2020, October 14). Retrieved from [Link]

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid - Taylor & Francis. (2006, August 15). Retrieved from [Link]

  • Peptide Synthesis with the Boc Protecting Group - YouTube. (2020, April 21). Retrieved from [Link]

  • WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents. (2003, July 31).
  • 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE synthesis. (n.d.). Retrieved from [Link]

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023, July 4). Retrieved from [Link]

  • CN109053524A - A kind of preparation method of N-Boc-3- hydroxy azetidine - Google Patents. (n.d.).
  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents. (n.d.).
  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27). Retrieved from [Link]

Sources

Application

Application Note: Strategies for Incorporating 3-(Hydroxymethyl)azetidine into Cyclic Peptides

Executive Summary 3-(Hydroxymethyl)azetidine (3-HMA) represents a high-value constrained amino acid scaffold for peptidomimetic drug discovery. Structurally, it functions as a proline bioisostere, introducing reduced con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Hydroxymethyl)azetidine (3-HMA) represents a high-value constrained amino acid scaffold for peptidomimetic drug discovery. Structurally, it functions as a proline bioisostere, introducing reduced conformational flexibility (entropy reduction) and distinct vector geometry to the peptide backbone. Uniquely, the 3-hydroxymethyl group provides a versatile "handle" for orthogonal functionalization or intramolecular cyclization (depsipeptide formation), distinct from the steric bulk of standard proline analogues.

This guide details the protocols for incorporating Fmoc-protected 3-HMA into cyclic peptides via Solid Phase Peptide Synthesis (SPPS), focusing on overcoming the steric hindrance of the azetidine ring and leveraging the hydroxyl group for diversity.

Chemical Rationale & Structural Impact[1][2][3][4][5][6][7]

Conformational Constraint

Unlike flexible linear amino acids, the azetidine ring of 3-HMA restricts the


 (phi) dihedral angle, favoring extended or polyproline II (PPII) helix conformations. In cyclic peptides, 3-HMA acts as a "turn inducer," often stabilizing 

-turns or distorting

-turns to improve metabolic stability against proteases.
The Hydroxyl Handle

The primary alcohol (-CH


OH) at the C3 position allows for:
  • Depsipeptide Cyclization: Forming an ester linkage within the ring.

  • Stapling: Covalent tethering to other side chains.

  • Solubility Enhancement: Increasing polarity in hydrophobic macrocycles.

Pre-Synthesis Considerations: Protecting Group Strategy

Successful incorporation requires selecting the correct protecting group for the primary alcohol of 3-HMA to prevent O-acylation during chain elongation.

StrategyHydroxyl PGStabilityRemoval ConditionApplication
Standard Trityl (Trt) Acid-labile95% TFA (Global Cleavage)When -OH is needed as a free functional group in the final peptide.
Orthogonal TBDMS Acid-stableTBAF / FluorideWhen -OH is used for late-stage modification or on-resin cyclization after peptide assembly.
Permanent t-Butyl (tBu) Acid-labile95% TFAStandard SPPS; robust but sterically bulky.

Protocol A: Linear Precursor Synthesis (SPPS)

Challenge: The secondary amine of the azetidine ring is nucleophilic but sterically hindered. Standard coupling protocols (HBTU/DIEA) often result in deletion sequences. Solution: Use high-efficiency coupling reagents (HATU/HOAt) and extended reaction times.

Materials
  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin (for head-to-tail cyclization precursors) or Rink Amide (for side-chain cyclization).

  • Amino Acid: Fmoc-3-(Trt-oxymethyl)azetidine-OH.

  • Reagents: HATU, HOAt, DIPEA (Diisopropylethylamine), DMF, Piperidine.

Step-by-Step Procedure
  • Resin Loading (First AA):

    • Swell 2-CTC resin in DCM for 30 min.

    • Dissolve Fmoc-AA-OH (1.2 eq) and DIPEA (4 eq) in DCM.[1]

    • Add to resin; agitate for 2 hours.

    • Cap unreacted sites with MeOH/DIPEA/DCM (1:2:17) for 20 min.[2]

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Note: Monitor UV absorbance of the adduct to ensure complete removal.

  • Coupling TO the Azetidine Nitrogen (Critical Step):

    • Rationale: The incoming amino acid must be activated highly to couple to the hindered azetidine secondary amine.

    • Activation: Mix Incoming Fmoc-AA-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) with DIPEA (8 eq) in DMF. Pre-activate for 2 minutes.

    • Coupling: Add to the resin-bound azetidine.[3][4]

    • Time: Agitate for 2–4 hours (double standard time).

    • Monitoring: The Kaiser test works for primary amines but is false-negative for secondary amines (azetidines). Use the Chloranil Test or p-Anil Test .

      • Chloranil Protocol: Add 2 drops 2% acetaldehyde in DMF + 2 drops 2% chloranil in DMF to resin beads. Blue beads = free secondary amine (incomplete coupling). Colorless = complete.

  • Coupling OF the Azetidine (Next AA):

    • Fmoc-3-(Trt-oxymethyl)azetidine-OH couples relatively easily to primary amines. Use standard HBTU/DIPEA (3 eq) for 45 mins.

Protocol B: Cyclization Strategies

Strategy 1: Head-to-Tail Cyclization (Amide Bond)

Best for: Creating rigid backbone constraints.

  • Cleavage from Resin (Mild):

    • Treat 2-CTC resin with 1% TFA in DCM (10 x 2 min). This cleaves the peptide from the resin but retains side-chain protecting groups (including the Trt on 3-HMA).

    • Neutralize filtrate immediately with Pyridine. Concentrate in vacuo.

  • Cyclization (High Dilution):

    • Dissolve linear protected peptide in DMF/DCM (1:1) to a concentration of < 1 mM (critical to favor intramolecular reaction).

    • Add PyAOP (1.5 eq) and HOAt (1.5 eq) + DIPEA (3 eq).

    • Stir for 12–24 hours.

  • Global Deprotection:

    • Treat cyclic peptide with TFA/TIS/H2O (95:2.5:2.[5]5) to remove Trt and other PGs.

Strategy 2: Lactonization (Depsipeptide via 3-HMA Hydroxyl)

Best for: Using 3-HMA as a branching point or "staple."

  • Requirement: Use Fmoc-3-(TBDMS-oxymethyl)azetidine-OH during synthesis.

  • Selective Deprotection:

    • On-resin, treat with TBAF (3 eq) in THF for 2 hours to remove TBDMS, exposing the free primary alcohol (-CH

      
      OH).
      
  • On-Resin Esterification:

    • The free alcohol is a weak nucleophile.

    • Reagents: Use DIC (Diisopropylcarbodiimide) and DMAP (Dimethylaminopyridine) (0.1 eq).

    • React with the C-terminal carboxylic acid (if using side-chain anchoring) or a pendant acid side chain (e.g., Asp/Glu).

    • Alternative: For difficult esterifications, use the Yamaguchi Esterification protocol (2,4,6-trichlorobenzoyl chloride).

Visualization of Workflows

Synthesis & Cyclization Workflow

The following diagram illustrates the critical decision points between amide cyclization and depsipeptide formation.

G Start Start: Fmoc-3-HMA-OH PG_Choice Select Hydroxyl PG Start->PG_Choice Path_Trt Trityl (Trt) (Acid Labile) PG_Choice->Path_Trt Backbone Constraint Path_TBDMS TBDMS (Fluoride Labile) PG_Choice->Path_TBDMS Side-chain Stapling SPPS Linear SPPS Assembly (Coupling to Azetidine: HATU/HOAt) Path_Trt->SPPS Path_TBDMS->SPPS Cleavage_Mild Mild Acid Cleavage (1% TFA) SPPS->Cleavage_Mild Trt Path Deprotect_OH Selective Deprotection (TBAF) SPPS->Deprotect_OH TBDMS Path Cyc_Amide Head-to-Tail Cyclization (PyAOP, <1mM) Cleavage_Mild->Cyc_Amide Cyc_Ester Lactonization (Depsipeptide) (DIC/DMAP) Deprotect_OH->Cyc_Ester Final Final Global Deprotection (95% TFA) Cyc_Amide->Final Cyc_Ester->Final

Figure 1: Decision matrix for incorporating 3-HMA based on desired cyclization modality.

Troubleshooting & Quality Control

IssueDiagnosticRoot CauseRemediation
Incomplete Coupling to Azetidine Positive Chloranil Test (Blue)Steric hindrance of secondary amine.Re-couple using PyBrOP or HATU at 50°C (microwave assisted).
O-Acylation Mass Spec (+ mass of AA)Labile hydroxyl protection.Ensure Trt or TBDMS is used; avoid simple Benzyl groups if hydrogenation is not possible.
Diketopiperazine (DKP) Formation Mass Spec (Loss of dipeptide)Occurs during Fmoc removal of 2nd residue attached to azetidine.Use Trityl backbone protection or short deprotection times with DBU instead of Piperidine.
Racemization Chiral HPLCHigh temperature coupling.Keep coupling temperature < 50°C; use Oxyma Pure as additive.

References

  • Couty, F., & Evano, G. (2006). Synthesis of 3-functionalized azetidines.[3][4][6][7][8] Organic Letters. Link

  • St-Cyr, D. J., et al. (2017). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.[9] Link

  • Li, W., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors.[10] National Institutes of Health (PMC). Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][2][11] Chemical Reviews. Link

  • Merck Millipore. (2025). Peptide Resin Loading Protocols.[1][2][12]Link

Sources

Method

Advanced Protocol: Functionalization of the Hydroxyl Group in 3-Hydroxymethyl Azetidines

Executive Summary & Strategic Analysis 3-Hydroxymethyl azetidine is a high-value scaffold in modern medicinal chemistry.[1] It serves as a constrained, metabolic-stable bioisostere for piperidine and pyrrolidine rings, o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

3-Hydroxymethyl azetidine is a high-value scaffold in modern medicinal chemistry.[1] It serves as a constrained, metabolic-stable bioisostere for piperidine and pyrrolidine rings, offering unique vector positioning for substituents due to the azetidine ring's "puckered" conformation (typically ~30°).

However, the functionalization of the primary hydroxyl group in this system presents specific challenges:

  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to acid-catalyzed ring-opening or polymerization, particularly if the nitrogen is basic.

  • Nitrogen Masking: The basic azetidine nitrogen must be orthogonally protected (e.g., Boc, Cbz, Bn) prior to hydroxyl functionalization to prevent intermolecular self-alkylation or quenching of electrophilic reagents.

  • Conformational Dynamics: Substituents at the 3-position can influence the ring pucker, affecting the reactivity of the hydroxymethyl arm.

This guide details three core workflows: Activation (Sulfonylation) , Oxidation (Swern/DMP) , and Deoxyfluorination .

Strategic Workflow Map

The following diagram outlines the divergent synthetic pathways accessible from the parent 1-Protected-3-hydroxymethyl azetidine.

Azetidine_Workflow cluster_legend Key Start 1-Boc-3-hydroxymethyl azetidine Act Activation (Mesylate/Tosylate) Start->Act MsCl/TsCl, Et3N Ox Oxidation (Aldehyde/Acid) Start->Ox Swern or DMP Fluoro Deoxyfluorination (Fluoride) Start->Fluoro DAST/Deoxo-Fluor NuSub Nucleophilic Substitution (N3, CN, Amines) Act->NuSub NaN3, KCN, or HNR2 RedAm Reductive Amination (Amine derivatives) Ox->RedAm NaBH(OAc)3, HNR2 Coupling Amide Coupling (Peptidomimetics) Ox->Coupling Pinnick Ox -> HATU key1 Starting Material key2 Intermediate key3 Product Class

Figure 1: Divergent functionalization pathways for N-protected 3-hydroxymethyl azetidines.

Detailed Experimental Protocols

Protocol A: Activation via Mesylation

Objective: Convert the poor hydroxyl leaving group into a highly reactive mesylate for subsequent


 displacement.
Mechanism:  Nucleophilic attack of the alcohol on the sulfonyl chloride, driven by base.

Reagents:

  • Substrate: 1-Boc-3-hydroxymethyl azetidine (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Base: Triethylamine (Et3N) (1.5 equiv) or DIPEA

  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Add the substrate and anhydrous DCM. Cool the solution to 0 °C  (ice bath).
    
  • Addition: Add Et3N via syringe. Then, add MsCl dropwise over 5 minutes. Note: The reaction is exothermic; control addition rate to maintain 0 °C.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT) for 1–2 hours.

  • Monitoring: Monitor by TLC (stain with KMnO4 or Ninhydrin). The product (mesylate) is typically less polar than the alcohol.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude mesylate is often pure enough (>95%) for the next step. If purification is needed, use rapid silica chromatography (EtOAc/Hexanes). Warning: Mesylates can be thermally unstable; avoid prolonged heating.

Expert Insight: For sterically demanding nucleophiles in the next step, consider using Tosylation (TsCl) instead of mesylation. The aromatic ring of the tosyl group can provide UV activity for easier monitoring, though the reaction is slower (requires DMAP catalyst).

Protocol B: Controlled Oxidation to Aldehyde (Swern)

Objective: Generate the aldehyde for reductive amination or olefination without over-oxidation to the acid. Why Swern? While Dess-Martin Periodinane (DMP) is convenient, Swern oxidation is more cost-effective for scale-up and avoids the acidic byproducts of Jones oxidation that might deprotect the Boc group.

Reagents:

  • Oxalyl Chloride (COCl)2 (1.5 equiv)

  • DMSO (3.0 equiv)

  • Et3N (5.0 equiv)

  • Substrate (1.0 equiv)

  • Solvent: Anhydrous DCM

Procedure:

  • Activation: In a flame-dried flask under

    
    , cool DCM to -78 °C . Add oxalyl chloride. Add DMSO dropwise (gas evolution will occur). Stir for 15 minutes to form the active chlorosulfonium species.
    
  • Substrate Addition: Dissolve the 3-hydroxymethyl azetidine in minimal DCM and add dropwise to the reaction mixture at -78 °C. Stir for 30–45 minutes. Critical: Do not let the temperature rise above -60 °C during this phase to avoid Pummerer rearrangement side products.

  • Termination: Add Et3N dropwise. Stir at -78 °C for 10 minutes, then remove the cooling bath and allow to warm to RT over 30 minutes. The solution will become thick/cloudy.

  • Workup: Quench with water. Extract with DCM.[2] Wash with 1M HCl (carefully, if Boc is sensitive, use saturated

    
     instead), then brine.
    
  • Isolation: The aldehyde is often unstable on silica gel. Use immediately in the next step (e.g., reductive amination).

Protocol C: Deoxyfluorination (Synthesis of Fluoromethyl Azetidines)

Objective: Convert the -CH2OH group to -CH2F. Challenge: Preventing ring rearrangement (ring expansion to pyrrolidine) or polymerization.

Reagents:

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 equiv)

  • Solvent: Anhydrous DCM

  • Substrate: 1-Boc-3-hydroxymethyl azetidine

Procedure:

  • Safety: DAST reacts violently with water and etches glass. Use plasticware if possible or dry glassware thoroughly. Perform in a fume hood.

  • Setup: Cool the solution of substrate in DCM to -78 °C .

  • Addition: Add DAST dropwise via syringe.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to RT. Note: Unlike 2-hydroxymethyl azetidines, the 3-isomer is less prone to ring expansion, but temperature control is still vital to prevent oligomerization.

  • Quench: Critical Step. Pour the reaction mixture slowly into a stirred mixture of saturated

    
     and ice. Do not add water to the reaction mixture.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Comparative Data Table

TransformationReagent SystemYield (Typical)Key RiskWorkup Note
Activation MsCl / Et3N90-98%Thermal instability of mesylateKeep cold; use immediately.
Oxidation Swern ((COCl)2/DMSO)85-95%Temperature control (-78°C)Odorous (DMS); requires good ventilation.
Oxidation DMP80-90%Acetic acid byproductBuffer with NaHCO3 during workup.
Fluorination DAST60-75%Ring opening / Explosion hazardQuench into base; do not add water to acid.
Etherification NaH / Alkyl Halide70-85%Beta-elimination (rare for 3-pos)Ensure anhydrous conditions.

Troubleshooting & Expert Tips

  • The "Butterfly" Effect (Conformation):

    • 3-substituted azetidines exist in a dynamic equilibrium between two puckered conformers. Large groups at the 3-position prefer the equatorial orientation to minimize transannular steric clash with the N-protecting group.

    • Implication: When analyzing NMR, signals may appear broadened or doubled due to slow inversion at room temperature. Run NMR at 50 °C or in DMSO-d6 to sharpen peaks.

  • Protecting Group Stability:

    • Boc: Stable to basic nucleophilic displacement (Protocol A -> NuSub) and Swern conditions. Labile to Lewis acids (ZnBr2) or strong Brønsted acids.

    • Cbz/Bn: Use if acidic conditions are required downstream. Cbz is removed by hydrogenation, which is compatible with the azetidine ring (unlike cyclopropanes, azetidines generally survive standard Pd/C hydrogenation).

  • Handling the Aldehyde:

    • 3-Formyl azetidines (from Protocol B) are prone to hydrate formation and epimerization (if alpha-chiral, though the 3-position is achiral in the parent). Store under argon at -20 °C or derivatize immediately.

References

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 2024.[3] Link

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Journal of Organic Chemistry, 2009.[1] Link

  • Mitsunobu reaction. Organic Syntheses, Coll. Vol. 10, p.204 (2004). Link

  • Recent advances in the synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry, 2013. Link

  • Deoxyfluorination of Alcohols using DAST. Organic Reactions, 2004. Link

Sources

Application

Strategic Protocols for the Esterification of Azetidine-3-Carboxylic Acid Derivatives

Abstract & Strategic Introduction Azetidine-3-carboxylic acid is a critical pharmacophore in modern medicinal chemistry, serving as a conformationally restricted bioisostere of proline or cyclobutane. Its incorporation i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Introduction

Azetidine-3-carboxylic acid is a critical pharmacophore in modern medicinal chemistry, serving as a conformationally restricted bioisostere of proline or cyclobutane. Its incorporation into drug candidates (e.g., S1P receptor modulators, glutamate carboxypeptidase inhibitors) improves metabolic stability and selectivity.

However, the esterification of this scaffold presents unique challenges driven by ring strain (~25 kcal/mol) and nitrogen reactivity . Unlike 5- or 6-membered rings, the azetidine core is susceptible to ring-opening polymerization under harsh Lewis acidic conditions or nucleophilic attack if the nitrogen is quaternized.

This Application Note provides three validated protocols for esterification, selected based on the N-protection status of the substrate and the complexity of the target alcohol .

Core Decision Matrix

The choice of method is dictated by the stability of the N-protecting group and the steric demand of the alcohol.

MethodSelection Start Starting Material: Azetidine-3-carboxylic Acid N_Status Is the Nitrogen Protected? Start->N_Status Protected Yes (e.g., N-Boc, N-Cbz, N-Bn) N_Status->Protected Stable Unprotected No (Zwitterion/Free Acid) N_Status->Unprotected Reactive Alcohol_Type Target Ester Type? Protected->Alcohol_Type Method_C METHOD C: Thionyl Chloride/Alcohol (Forms HCl Salt) Unprotected->Method_C Simultaneous Salt Formation Simple Methyl/Ethyl (Simple) Alcohol_Type->Simple Complex Complex/Bulky/Chiral Alcohol Alcohol_Type->Complex Method_A METHOD A: Base-Mediated Alkylation (Cs2CO3/Alkyl Halide) Simple->Method_A Method_B METHOD B: Steglich Coupling (EDC/DMAP) Complex->Method_B

Figure 1: Decision tree for selecting the optimal esterification strategy based on substrate protection and target ester complexity.

Comparative Methodology Summary

FeatureMethod A: Base-Mediated Method B: Steglich Coupling Method C: Acid Chloride
Primary Reagents

or

, Alkyl Iodide
EDC

HCl, DMAP

or

, Alcohol
Substrate Scope N-Protected (Boc, Cbz, Bn)N-Protected, Complex AlcoholsFree Acid or Acid-Stable PG
Reaction pH Basic (pH 9-10)Neutral to Slightly BasicHighly Acidic (pH < 1)
Key Advantage No racemization; Mild; ScalableConnects valuable/bulky alcoholsQuantitative; Forms stable salt
Risk Factor Over-alkylation (if NH present)Urea byproduct removalBoc removal; Ring opening (rare)

Detailed Experimental Protocols

Protocol A: Base-Mediated Alkylation (Standard for N-Boc)

Application: Synthesis of methyl, ethyl, or benzyl esters from N-Boc-azetidine-3-carboxylic acid. Rationale: Avoids acidic conditions that would cleave the Boc group. The use of Cesium Carbonate (


) often accelerates the reaction due to the "cesium effect" (enhanced solubility and nucleophilicity of the carboxylate).
Materials
  • Substrate: 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 equiv).

  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 – 1.5 equiv).

  • Base:

    
     (1.5 equiv) or finely ground 
    
    
    
    (2.0 equiv).
  • Solvent: DMF (anhydrous).

Step-by-Step Procedure
  • Dissolution: Charge a round-bottom flask with N-Boc-azetidine-3-carboxylic acid and anhydrous DMF (0.2 M concentration).

  • Activation: Add the base (

    
     or 
    
    
    
    ) in a single portion. Stir at room temperature for 15–30 minutes to ensure formation of the cesium/potassium carboxylate salt. Note: The mixture will appear as a suspension.
  • Alkylation: Cool the mixture to 0°C (ice bath). Add the alkyl halide (e.g., MeI) dropwise to control the exotherm.

  • Reaction: Remove the ice bath and stir at Room Temperature (20–25°C).

    • Monitoring: Check TLC or LCMS after 2–4 hours. The reaction is typically complete within 4 hours.

  • Quench & Work-up:

    • Dilute the reaction mixture with EtOAc (5x reaction volume).

    • Wash with water (3x) to remove DMF and inorganic salts. Crucial: DMF retention causes poor separation.

    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).[1]

Protocol B: Steglich Coupling (For Complex Esters)

Application: Coupling N-protected azetidine acid to bulky alcohols, chiral centers, or drug scaffolds. Rationale: Uses carbodiimide activation to form an O-acylisourea intermediate, allowing esterification under neutral conditions without heating.

Materials
  • Substrate: N-Protected-azetidine-3-carboxylic acid (1.0 equiv).

  • Alcohol: Target alcohol (1.0 – 1.2 equiv).

  • Coupling Agent: EDC

    
    HCl (1.2 equiv).
    
  • Catalyst: DMAP (0.1 – 0.2 equiv).

  • Solvent: DCM (Dichloromethane) or DMF.

Step-by-Step Procedure
  • Setup: Dissolve the carboxylic acid and the target alcohol in dry DCM (0.1 – 0.2 M) under nitrogen atmosphere.

  • Catalyst Addition: Add DMAP.[2] Cool the solution to 0°C.

  • Coupling: Add EDC

    
    HCl in one portion.
    
  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–18 hours.

    • Mechanism Check: The formation of the urea byproduct is the driving force.

  • Work-up:

    • Dilute with DCM.

    • Wash with 0.5 M HCl (to remove DMAP and unreacted EDC). Caution: Ensure the N-protecting group is acid-stable for short durations; otherwise use citric acid.

    • Wash with Saturated

      
       (to remove unreacted acid).
      
    • Dry and concentrate.[1][3]

  • Purification: Flash column chromatography is usually required to remove N-acylurea byproducts.

Protocol C: Acid-Catalyzed Esterification (Salt Formation)

Application: Conversion of free azetidine-3-carboxylic acid (zwitterion) to the methyl ester hydrochloride salt. Rationale: Thionyl chloride generates anhydrous HCl in situ. This method is robust but requires strict temperature control to prevent ring degradation.

Materials
  • Substrate: Azetidine-3-carboxylic acid (zwitterion).[3]

  • Reagent: Thionyl Chloride (

    
    ) (2.0 – 3.0 equiv).
    
  • Solvent: Methanol (MeOH) (anhydrous).

Step-by-Step Procedure
  • Preparation: Chill anhydrous MeOH (0.5 M relative to substrate) to 0°C in a round-bottom flask under

    
    .
    
  • Reagent Generation: Add

    
     dropwise to the cold MeOH. Caution: Highly exothermic; massive gas evolution (
    
    
    
    , HCl). Stir for 10 minutes to generate the HCl/MeOH solution.
  • Substrate Addition: Add the solid azetidine-3-carboxylic acid to the solution.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 2–4 hours.

    • Stability Note: Do not extend reflux beyond 6 hours to minimize thermal stress on the ring.

  • Isolation:

    • Cool to room temperature.

    • Concentrate in vacuo to dryness.

    • Co-evaporate with toluene (2x) to remove traces of water and excess HCl.

  • Result: The product is obtained as the Hydrochloride salt (white solid). It is hygroscopic; store in a desiccator.

Quality Control & Troubleshooting

Analytical Validation (NMR Signatures)

The azetidine ring presents distinct NMR patterns that confirm ring integrity.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Value
Ester Methyl (

)
3.65 – 3.75SingletConfirms ester formation
Ring

(N-CH2)
3.90 – 4.30MultipletShift indicates N-protection status
Ring

(CH-CO)
3.30 – 3.50MultipletCentral methine; integration is key
Boc-Group (if present) 1.40 – 1.45Singlet (9H)Confirms PG retention
Troubleshooting Guide
  • Issue: Low Yield in Method A (Base Alkylation).

    • Cause: Incomplete deprotonation or hydrolysis of the alkyl halide.

    • Fix: Switch base to

      
       (more soluble in DMF). Ensure reagents are dry. Add catalytic NaI if using alkyl chlorides/bromides.
      
  • Issue: Polymerization/Tars in Method C.

    • Cause: Reaction temperature too high or

      
       addition too rapid.
      
    • Fix: Maintain strict 0°C during addition. Do not exceed 65°C.

  • Issue: Presence of Free Amine in Method A.

    • Cause: Boc deprotection due to trace acid or thermal instability.

    • Fix: Ensure the reaction remains basic. Do not heat Method A above 40°C.

Workflow Visualization

Workflow Input N-Boc-Azetidine-3-COOH (Solid) Step1 1. Dissolve in DMF 2. Add Cs2CO3 (1.5 eq) Input->Step1 Step2 Cool to 0°C Add Alkyl Iodide Step1->Step2 Step3 Stir RT (4h) Monitor via TLC Step2->Step3 Step4 Workup: EtOAc/H2O Wash Step3->Step4 Output Pure Ester (>95% Yield) Step4->Output

Figure 2: Operational workflow for the high-yield base-mediated esterification (Method A).

References

  • AstraZeneca AB. (2006).[4] Process for the synthesis of azetidine derivatives.[3][5][6][7][8][9][10] WO200633633A1.[4] Retrieved from .

  • ChemicalBook. (2023). 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid Properties and Synthesis. Retrieved from .

  • Aggarwal, V. K., et al. (2019).[10] Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Journal of the American Chemical Society, 141(11), 4573–4578. Retrieved from .

  • Thermo Fisher Scientific. (2023). Carbodiimide Crosslinker Chemistry (EDC/DCC).[11] Retrieved from .

  • ResearchGate. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives. Amino Acids, 41(3), 541-58.[12] Retrieved from .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Azetidine Synthesis &amp; Yield Optimization

Status: Operational Subject: Troubleshooting & Optimization of Azetidine Ring Cyclization Audience: Medicinal Chemists, Process Chemists, R&D Scientists Introduction: The Four-Membered Challenge Azetidines offer unique p...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Troubleshooting & Optimization of Azetidine Ring Cyclization Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Introduction: The Four-Membered Challenge

Azetidines offer unique pharmacological properties—enhanced metabolic stability and rigid vectors for substituent display—but they are notoriously difficult to synthesize compared to their 5- and 6-membered counterparts (pyrrolidines/piperidines).

The Core Problem: The formation of azetidines fights two fundamental forces:

  • Enthalpy (Ring Strain): ~26 kcal/mol of strain energy (nearly equal to cyclopropane).

  • Entropy: The probability of chain ends meeting is lower than for 5-membered rings (Baldwin’s Rules).

This guide provides field-proven protocols to overcome these barriers, focusing on the standard Intramolecular Nucleophilic Substitution and emerging Strain-Release methodologies.

Module 1: Decision Matrix & Method Selection

Before troubleshooting a failed reaction, ensure you are using the correct methodology for your substrate.

AzetidineMethodSelection Start Start: Select Substrate Type AminoAlcohol 1,3-Amino Alcohol Start->AminoAlcohol Bicyclobutane Bicyclo[1.1.0]butane (BCB) Start->Bicyclobutane Unactivated Unactivated Aliphatic Amine Start->Unactivated Act Activation Required (Mesyl/Tosyl) AminoAlcohol->Act StrainRel Strain-Release Functionalization Bicyclobutane->StrainRel Nucleophile Addn CHAct Pd-Catalyzed C-H Activation Unactivated->CHAct Directing Group? Photo Photochemical (Norrish-Yang) Unactivated->Photo Alpha-Amino Ketone? Cycliz Intramolecular Cyclization (Standard Path) Act->Cycliz Base/Heat

Figure 1: Strategic decision tree for selecting the optimal azetidine synthesis pathway based on starting material availability.

Module 2: The "Golden Path" Protocol (Intramolecular Cyclization)

The most common route is the cyclization of


-functionalized amines. The primary failure mode here is oligomerization  (intermolecular reaction) rather than cyclization.
Optimized One-Pot Protocol (Amino Alcohol Precursor)

Avoid isolating the mesylate intermediate, as it is often unstable.

Reagents:

  • Substrate: N-protected 3-amino-1-propanol derivative.

  • Activator: Methanesulfonyl chloride (MsCl).

  • Base: Triethylamine (

    
    ) for activation; DBU or 
    
    
    
    for cyclization.
  • Solvent:

    
     (activation) / Acetonitrile (cyclization).
    

Step-by-Step Methodology:

  • Activation (0°C): Dissolve amino alcohol (1.0 equiv) in dry

    
     (0.2 M). Add 
    
    
    
    (1.5 equiv).[1] Dropwise add MsCl (1.2 equiv).[1] Stir at 0°C for 1h.
    • Checkpoint: TLC should show complete consumption of alcohol.

  • Solvent Swap (Critical): Evaporate

    
    in vacuo (keep bath <30°C). Re-dissolve the residue immediately in dry Acetonitrile (MeCN) .
    
  • High-Dilution Cyclization:

    • Dilute the MeCN solution to 0.05 M - 0.01 M .

    • Why? High dilution favors intramolecular (ring closing) over intermolecular (polymerization) reactions.

  • Base Addition: Add excess weak base (

    
    , 3-5 equiv) or stoichiometric strong base (NaH, 1.2 equiv) depending on the N-protecting group.
    
    • For N-Boc/N-Tosyl: Reflux (80°C) is often required.

    • For N-Benzyl: May require stronger activation or leaving groups.[2]

  • Termination: Monitor via LCMS. Stop immediately upon consumption of the mesylate. Prolonged heating causes decomposition.[3]

Troubleshooting Table: Intramolecular Cyclization
SymptomProbable CauseCorrective Action
Low Yield / Polymerization Concentration too high.Dilute reaction to 0.01 M. Slow addition of the substrate to the heated base solution (pseudo-high dilution).
Elimination Product (Allylic Amine) Base is too strong/bulky; Temperature too high.Switch to a non-nucleophilic, weaker base (e.g.,

). Lower temperature and extend reaction time.[3]
Hydrolysis (Back to Alcohol) Wet solvent or hygroscopic base.Use freshly distilled MeCN and flame-dried glassware. Add 3Å molecular sieves.
Product Vanished during Workup Volatility. Azetidines (especially simple ones) are volatile. Do not rotovap to dryness. Isolate as an HCl salt or keep in solution.
Decomposition on Column Acidic Silica.Deactivate Silica: Flush column with 1%

in Hexanes before loading. Use Alumina (Basic) instead of Silica.

Module 3: Advanced Methodologies (Strain-Release)

For complex scaffolds where


 displacement fails, Strain-Release  chemistry using bicyclo[1.1.0]butanes (BCBs) is the modern standard (2020–2025).

Mechanism: Nucleophiles attack the central bond of the BCB, relieving strain and generating a 3-substituted azetidine.

StrainRelease BCB Bicyclo[1.1.0]butane (High Strain) Transition Central Bond Cleavage BCB->Transition + Nuc Nuc Nucleophile (R-MgBr, R-SH, R-NH2) Nuc->Transition Azetidine 3-Substituted Azetidine Transition->Azetidine Strain Release

Figure 2: Strain-release driven synthesis of 3-substituted azetidines from bicyclobutanes.

Key Optimization Tips:

  • Starting Material: BCBs are now commercially available or easily made from epichlorohydrin.

  • Catalysis: Transition metals (Cu, Pd) or simple Grignard reagents can trigger this opening.

  • Scope: This is the only reliable way to install quaternary centers at the azetidine 3-position.

Module 4: Isolation & Purification (The "Hidden" Yield Killer)

Many researchers successfully synthesize the ring but lose it during isolation.

Volatility Management
  • Risk: Simple azetidines (MW < 150) have boiling points similar to common solvents.

  • Protocol:

    • Never use a high-vacuum pump for simple azetidines.

    • Concentrate at

      
       mbar and 
      
      
      
      °C bath temperature.
    • Best Practice: If the azetidine is an intermediate, carry it forward in solution (telescoping). If isolation is needed, convert to the Hydrochloride Salt or Oxalate Salt immediately, which are non-volatile solids.

Chromatography Survival Guide

Azetidines are basic amines. Standard silica gel (


) will protonate the nitrogen.
  • The Trap: The protonated azetidinium ion is an activated electrophile. It will react with the silica or solvent (methanol) to ring-open.

  • The Fix:

    • Option A (Basic Alumina): Use Brockmann Grade III Basic Alumina.

    • Option B (Deactivated Silica): Pre-wash the silica column with a solvent system containing 1-5% Triethylamine (

      
      ) or 1% 
      
      
      
      . Maintain 1%
      
      
      in the eluent.

Module 5: Frequently Asked Questions (FAQs)

Q1: My reaction shows conversion to an intermediate but no cyclization. What is it?

  • A: It is likely the mesylate/tosylate intermediate. If it persists, your base is too weak or the conformation is unfavorable (Gem-dimethyl effect might be needed). Try adding a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition) to convert the Mesylate to a more reactive Iodide in situ.

Q2: Can I use the Mitsunobu reaction to close the ring directly from the alcohol?

  • A: Generally, no . While Mitsunobu works for 5- and 6-membered rings, the intermolecular reaction usually outcompetes the strained 4-membered ring closure. The stepwise Mesylation

    
     Cyclization is more robust.
    

Q3: How do I store my isolated azetidine?

  • A: Store at -20°C. Free amine azetidines absorb

    
     from the air to form carbamates or polymerize. Store under Argon or as a salt.
    

References

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Baldwin, J. E. (1976). "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 734-736. Link

  • Fawcett, A., et al. (2019).[4] "Strain-Release-Driven Reactivity of Bicyclo[1.1.0]butanes." Journal of the American Chemical Society, 141(11), 4573–4578. Link

  • Wearing, E., et al. (2024).[5] "Light-driven synthesis of azetidines." Science, 384(6703). Link

  • Aggarwal, V. K., et al. (2022).[6] "Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines." Angewandte Chemie International Edition, 61(52).[6] Link

Sources

Troubleshooting

Technical Support Center: Purification of Hydrophilic Azetidine Amino Acids

Current Status: Online Operator: Senior Application Scientist Ticket ID: AZT-PUR-001 Subject: Overcoming retention loss and salt contamination in polar cyclic amino acids. Executive Summary: The Polarity Paradox Azetidin...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: AZT-PUR-001 Subject: Overcoming retention loss and salt contamination in polar cyclic amino acids.

Executive Summary: The Polarity Paradox

Azetidine amino acids (e.g., Azetidine-3-carboxylic acid) present a unique "double-bind" challenge in purification. They are:

  • Too polar for C18: They elute in the void volume of standard Reversed-Phase (RP) columns.

  • Too soluble for standard crystallization: They often form oils or hygroscopic solids due to their zwitterionic nature.

  • Chemically Sensitive: The 4-membered ring possesses significant ring strain (~25 kcal/mol), making it susceptible to acid-catalyzed ring opening if treated too harshly.

This guide provides the two industry-standard workflows to solve these issues: Ion Exchange (IEX) for bulk desalting/capture, and HILIC for high-purity isolation.

Module 1: Bulk Purification & Desalting (The "Catch-and-Release" System)

Scenario: You have a crude reaction mixture containing your azetidine product, inorganic salts (NaCl, LiCl), and non-basic organic impurities.

The Solution: Cation Exchange Chromatography (Dowex 50W or equivalent). Mechanism: At acidic pH, the azetidine nitrogen is protonated (


), allowing it to bind to the sulfonic acid resin. Neutral impurities and inorganic anions wash through. The product is then "released" using a volatile base.
Protocol: Cation Exchange Desalting

Materials:

  • Resin: Dowex 50WX8 (Hydrogen form, 200-400 mesh) or Amberlite IR120.

  • Eluents: 1M HCl (for activation), Deionized Water, 2M

    
     (Ammonia water).
    

Step-by-Step Procedure:

  • Resin Activation:

    • Swell the resin in water.[1]

    • Wash with 1M HCl to ensure all sites are in

      
       form.
      
    • Critical Step: Rinse with deionized water until the effluent is neutral (pH ~7). If the resin is too acidic, it may trigger ring opening during loading.

  • Loading (The Catch):

    • Dissolve crude azetidine in a minimal amount of water. Acidify slightly to pH 3-4 with dilute HCl to ensure protonation.

    • Load onto the column.[2] Flow rate: ~1 CV (Column Volume)/10 mins.

    • Result: The azetidine binds. Inorganic cations (

      
      , 
      
      
      
      ) may compete but often have lower affinity than the amine. Anions (
      
      
      ) and neutral organics pass through.
  • Washing:

    • Flush with 3–5 CV of water.

    • Checkpoint: Check effluent by TLC or LC-MS. It should contain impurities but no azetidine.

  • Elution (The Release):

    • Switch eluent to 2M

      
      .
      
    • As the ammonia front neutralizes the resin and the azetidine ammonium group, the zwitterion is released.

    • Collect fractions. Spot on TLC (ninhydrin stain).

  • Isolation:

    • Combine product fractions.

    • Lyophilize (Freeze-dry). Do not rotovap at high heat (>40°C) to avoid ring strain degradation.

Visualizing the Workflow

IEX_Workflow Start Crude Mixture (Azetidine + Salts) Acidify Acidify to pH 3 (Protonate Amine) Start->Acidify Load Load on Dowex 50W (H+ Form) Acidify->Load Wash Water Wash (Removes Anions/Neutrals) Load->Wash Waste: Salts/Neutrals Elute Elute with NH4OH (Displace Product) Wash->Elute Finish Pure Zwitterion (Salt Free) Elute->Finish Lyophilize

Caption: The "Catch-and-Release" mechanism separates azetidines from inorganic salts based on charge switching.

Module 2: High-Resolution Isolation (HILIC)

Scenario: You need to separate your azetidine from other amino acid byproducts or isomers. C18 columns show no retention (


).

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC).[3][4] Why it works: HILIC uses a polar stationary phase (Amide or Zwitterionic) and a high-organic mobile phase. A water-rich layer forms on the silica surface. The hydrophilic azetidine partitions into this water layer, providing retention.

Column Selection & Method Parameters
ParameterRecommendationRationale
Column Phase Amide (e.g., BEH Amide) or ZIC-HILIC Amide phases offer excellent stability and retention for amino acids without the strong ion-exchange activity of bare silica.
Mobile Phase A 10mM Ammonium Formate (pH 3.0)Provides ionic strength to control peak shape. Low pH suppresses carboxylic acid ionization, improving retention on some phases.
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC. High % is required for retention.[5]
Gradient 95% B

60% B
Start high in organic to force the amino acid into the water layer.
Sample Diluent 80-90% ACNCritical: Injecting in 100% water will disrupt the HILIC mechanism and cause peak distortion.
Troubleshooting the "Void Volume" Issue

If your azetidine still elutes too fast, check the LogP and Acidity .

HILIC_Decision Problem Problem: Azetidine elutes in Void (t0) Check_MP Check Mobile Phase pH Problem->Check_MP Decision1 Is pH > pKa of COOH? Check_MP->Decision1 Action1 Lower pH to 3.0 (Suppress ionization) Decision1->Action1 Yes Action2 Switch Column Decision1->Action2 No (Already Low) Decision2 Column Type? Action2->Decision2 Sol_Amide Use Amide/Polyhydroxy (H-Bonding focus) Decision2->Sol_Amide Neutral Zwitterion Sol_ZIC Use Zwitterionic (ZIC) (Electrostatic focus) Decision2->Sol_ZIC Charged Isomers

Caption: Decision tree for optimizing retention of polar azetidines when standard conditions fail.

Module 3: Frequently Asked Questions (FAQ)

Q1: My yield drops significantly after acidic workup. Is the ring opening? A: Likely, yes. Azetidines have a ring strain energy of ~25 kcal/mol.[6] While more stable than aziridines, they are prone to acid-catalyzed ring opening, especially if nucleophiles (like


 or water) are present at high temperatures.
  • Fix: Perform all evaporations at

    
    . Use freeze-drying (lyophilization) instead of rotary evaporation for the final water removal.
    

Q2: Can I use "Polar Embedded" C18 columns instead of HILIC? A: Only for moderately polar derivatives. For the free amino acid (zwitterion), even "Aqua" or "Polar-embedded" C18 columns often fail to provide sufficient retention (


) for preparative separation. HILIC is the superior choice for underivatized amino acids.

Q3: The product is an oil after lyophilization. How do I get a solid? A: Hydrophilic azetidines are often hygroscopic.

  • Trituration: Add a small amount of MeOH, then crash out with excess cold Ether or

    
    .
    
  • Salt Formation: Convert the zwitterion to the HCl salt (using 1M HCl in Dioxane) or Tosylate salt. Salts are generally more crystalline than the zwitterion.

References
  • Waters Corporation. (2020). Comprehensive Guide to HILIC Hydrophilic Interaction Chromatography. Retrieved from [Link]

  • Advanced Materials Technology. (2023). Analysis of Underivatized Essential Amino Acids by HILIC Separation. HALO Columns Application Note. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved from [Link]

  • Agilent Technologies. (2019).[7] Retaining and Separating Polar Molecules – When to Use HILIC Versus Reversed-Phase LC. Retrieved from [Link]

  • Mitsubishi Chemical. (2024). Ion Exchange Resin for Amino Acid Purification (Diaion). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-Boc Deprotection of Acid-Sensitive Azetidines

User Ticket: "I am observing significant decomposition and ring-opening during N-Boc deprotection of my functionalized azetidine. Standard TFA/DCM conditions are failing.

Author: BenchChem Technical Support Team. Date: March 2026

User Ticket: "I am observing significant decomposition and ring-opening during N-Boc deprotection of my functionalized azetidine. Standard TFA/DCM conditions are failing. How do I recover the free amine intact?"

Executive Summary: The Azetidine Paradox

The Core Problem: Azetidines possess significant ring strain (~26 kcal/mol). In standard N-Boc deprotection (e.g., TFA/DCM), the mechanism relies on the protonation of the carbamate or the resulting amine.

For azetidines, this protonation creates a highly electrophilic azetidinium-like transition state. If any nucleophile is present (including the counter-ion of the acid, trace water, or an intramolecular heteroatom), it will attack the C2 or C4 position, relieving the ring strain but destroying your core scaffold.

The Solution: You must decouple deprotection from protonation . By using silylating agents (Lewis acids) or non-nucleophilic counter-ions under strictly anhydrous conditions, you can remove the Boc group without triggering the ring-opening cascade.

Diagnostic Workflow: Select Your Method

Before proceeding, use this decision tree to select the optimal protocol for your specific substrate.

Azetidine_Deprotection_Workflow Start START: Analyze Substrate IsAcidSensitive Is the Azetidine highly functionalized (e.g., C2/C4 substituents, pendant nucleophiles)? Start->IsAcidSensitive StandardTFA Method C: Optimized TFA (0°C, Scavengers) IsAcidSensitive->StandardTFA No (Simple Azetidine) IsSaltAcceptable Is an amine salt acceptable for the next step? IsAcidSensitive->IsSaltAcceptable Yes (High Risk) pTsOH Method B: p-TsOH Precipitation (Stoichiometric Control) IsSaltAcceptable->pTsOH Yes TMSOTf Method A: TMSOTf / 2,6-Lutidine (Aprotic / Mildest) IsSaltAcceptable->TMSOTf No (Free base needed / Ultra-sensitive)

Figure 1: Decision matrix for selecting the appropriate deprotection strategy based on substrate sensitivity and downstream requirements.

Troubleshooting Guide (FAQ)

Issue 1: "I see a +36 or +18 mass shift in LCMS."

Diagnosis: Ring Opening via Nucleophilic Attack.[1][2][3]

  • Cause: The azetidine ring has opened.[1][3][4] A +36 shift (approximate) often indicates the addition of HCl (if HCl was used) or chloride attack. A +18 shift indicates hydrolysis (water attack) forming a linear amino-alcohol.

  • The Fix: Switch to Method A (TMSOTf) . This method is anhydrous and lacks strong nucleophiles. The OTf- anion is non-nucleophilic, and 2,6-lutidine buffers the reaction to prevent proton-catalyzed opening.

Issue 2: "The reaction turns black/tarry immediately."

Diagnosis: Polymerization.

  • Cause: The generated t-butyl cation is reacting with your electron-rich azetidine or other functional groups, initiating cationic polymerization.

  • The Fix: You need a "cation sink." Add triethylsilane (Et3SiH) or 1,3-dimethoxybenzene as a scavenger. If using Method C (TFA), increase the scavenger concentration to 5-10 equivalents.

Issue 3: "My product disappears during workup."

Diagnosis: Water Solubility or Hydrolysis.

  • Cause: Small azetidines are highly polar. If you perform an aqueous workup on a free-base azetidine, it may partition into the water layer.

  • The Fix:

    • Do not perform an aqueous workup. Use Method B (p-TsOH) to precipitate the salt directly from organic solvent.

    • If using Method A, evaporate volatiles and carry the crude silyl carbamate/salt to the next step if compatible.

Detailed Protocols

Method A: The "Gentle" Lewis Acid (TMSOTf)

Best for: Ultra-sensitive substrates, complex scaffolds, and preventing ring opening.

Mechanism: TMSOTf silylates the Boc carbonyl oxygen, inducing fragmentation into isobutene and a TMS-carbamate, which is then cleaved by methanolysis. 2,6-Lutidine acts as a non-nucleophilic base to scavenge protons.

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve N-Boc azetidine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Buffering: Add 2,6-lutidine (1.5 equiv). Crucial: This base prevents acidification.

  • Activation: Cool to 0 °C . Dropwise add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.2 – 1.5 equiv).

  • Reaction: Stir at 0 °C for 30–60 minutes. Monitor by TLC (Note: The intermediate TMS-carbamate may behave differently than the free amine on silica).

  • Quench: Add MeOH (excess) and stir for 10 minutes at RT to cleave the TMS-carbamate.

  • Isolation: Concentrate in vacuo. The residue is the azetidine triflate salt.

    • Optional: Pass through a small plug of basic alumina or use a scavenger resin to remove lutidinium salts if necessary.

Method B: The Controlled Protic Acid (p-TsOH)

Best for: Stable isolation of the amine salt without excess acid exposure.

Mechanism: p-Toluenesulfonic acid is a strong but non-oxidizing organic acid. By using it stoichiometrically in a non-polar solvent, the product precipitates immediately, stopping the reaction and preventing decomposition.

Protocol:

  • Dissolution: Dissolve N-Boc azetidine in a minimum amount of THF or Et2O.

  • Acid Addition: Add p-TsOH·H2O (1.0 – 1.1 equiv) dissolved in a minimal amount of Ethanol.

  • Precipitation: Stir at room temperature. The solution often becomes cloudy as the azetidinium tosylate precipitates.

  • Heating (Optional): If reaction is slow, heat to 40–50 °C (or use microwave irradiation at 60 °C for 1 min).

  • Isolation: Dilute with Et2O (to force precipitation) and filter the solid. Wash with cold Et2O.

    • Result: You now have the stable Tosylate salt, ready for coupling or storage.

Method C: Optimized TFA (The "Standard" with Guardrails)

Best for: Robust substrates where Method A/B are unavailable.

Protocol:

  • Scavenger Cocktail: Prepare a solution of DCM:TFA (4:1) containing 5% Triethylsilane (Et3SiH) .

  • Temperature: Cool the cocktail to 0 °C .

  • Addition: Add the cold cocktail to the solid N-Boc azetidine. Do not add TFA to a solution of the substrate at RT.

  • Time: Stir at 0 °C for exactly 15–30 minutes. Do not let it warm to RT unless confirmed necessary by LCMS.

  • Workup: Evaporate volatiles immediately on a rotovap (bath < 25 °C). Co-evaporate with Toluene (3x) to remove trace TFA.

Comparative Data: Reagent Selection Guide

FeatureMethod A: TMSOTf Method B: p-TsOH Method C: TFA
Acidity (pH equivalent) Neutral/BufferedAcidic (Stoichiometric)Highly Acidic (Excess)
Risk of Ring Opening Lowest LowHigh
Scavenger Needed? No (Lutidine acts as buffer)NoYes (Essential)
Product Form Triflate SaltTosylate Salt (Solid)Trifluoroacetate Salt
Reagent Cost HighLowLow
Water Tolerance Zero (Strictly Anhydrous)ModerateModerate

Mechanistic Insight: Why Ring Opening Occurs

Understanding the failure mode is critical for prevention.

Ring_Opening_Mechanism Boc_Az N-Boc Azetidine Protonation Protonation (H+) (TFA/HCl) Boc_Az->Protonation Activated Activated Azetidinium (High Ring Strain) Protonation->Activated Rate Limiting Step Nu_Attack Nucleophilic Attack (Cl-, H2O, R-NH2) Activated->Nu_Attack Open_Chain Ring-Opened Product (Decomposition) Nu_Attack->Open_Chain Irreversible

Figure 2: The pathway to decomposition.[3] Method A (TMSOTf) avoids the "Protonation" step entirely by using Silylation, while Method B minimizes the "Nucleophilic Attack" window by precipitating the product.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: ACS Medicinal Chemistry Letters (2021). Context: Describes the mechanism of acid-mediated azetidine decomposition and the impact of ring strain.

  • TMSOTf-Promoted Boc Deprotection Protocol. Source: Sigma-Aldrich / Merck Technical Bulletin. Context: Establishes the standard protocol for using TMSOTf/2,6-lutidine as a mild cleavage cocktail for acid-sensitive resins and protecting groups.

  • Mild Deprotection of N-Boc Amines using p-TsOH. Source: Semantic Scholar / FULIR (2017). Context: Details the mechanochemical and solvent-free use of p-TsOH for Boc removal, highlighting the stability of the resulting salts.

  • Chemoselective Deprotection using TESOTf/2,6-Lutidine. Source: PubMed / NIH (2004). Context: Provides evidence for the chemoselectivity of silyl triflates in the presence of other sensitive groups (acetals/ketals), supporting the use of silyl-based deprotection for sensitive scaffolds.

Sources

Troubleshooting

Technical Support Center: Optimization of 3-(Hydroxymethyl)azetidine-3-carboxylic Acid Recrystallization

Welcome to the Advanced Technical Support Center. As Application Scientists, we understand that isolating highly polar, strained-ring zwitterions presents a unique set of thermodynamic and kinetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we understand that isolating highly polar, strained-ring zwitterions presents a unique set of thermodynamic and kinetic challenges.

3-(Hydroxymethyl)azetidine-3-carboxylic acid is a highly hydrophilic building block. Because it contains a secondary amine (pKa ~9.15)[1] and a carboxylic acid (pKa ~2.7)[2], alongside an additional hydrogen-bonding hydroxymethyl group, it exists as a zwitterion in solution. Its macroscopic solubility is strictly governed by its isoelectric point (pI), and it is practically insoluble in pure organic solvents. Standard cooling crystallization in organic solvents will fail. Instead, isolation requires a precisely controlled Isoelectric Antisolvent Crystallization to navigate around liquid-liquid phase separation (LLPS), commonly known as "oiling out"[3][4].

Part 1: Core Methodology & Thermodynamic Workflow

To successfully crystallize this molecule, the protocol must be a self-validating system where each thermodynamic parameter (pH, temperature, supersaturation) is verified before proceeding.

Self-Validating Protocol: Isoelectric Antisolvent Crystallization

1. Primary Dissolution & pH Targeting (The Isoelectric State)

  • Action: Suspend the crude 3-(Hydroxymethyl)azetidine-3-carboxylic acid in a minimal volume of deionized water (approx. 2-3 mL/g) and heat to 45°C to ensure complete dissolution.

  • Validation: Use a calibrated pH meter to adjust the solution to pH 5.9 ± 0.1 using dilute HCl or NaOH.

  • Causality: At pH 5.9, the molecule reaches its isoelectric point (pI). The net-zero charge maximizes intermolecular interactions between the azetidinium and carboxylate moieties, driving the macroscopic solubility to its absolute minimum.

2. Antisolvent Titration & Metastable Zone (MSZW) Control

  • Action: Begin the dropwise addition of the chosen antisolvent (e.g., absolute ethanol) at a controlled rate of 0.05 mass eq/min while maintaining 45°C.

  • Validation: Monitor the solution for the first sign of persistent turbidity (the cloud point). Once observed, immediately add 2-3 drops of DI water until the solution just clarifies.

  • Causality: This confirms the system is resting precisely within the metastable zone. Rapid addition bypasses the metastable zone and forces the local concentration into the spinodal decomposition region, causing the solute to separate as an oil rather than a crystal lattice[4].

3. Seeding and Desupersaturation

  • Action: Introduce 1-2 wt% of pure 3-(Hydroxymethyl)azetidine-3-carboxylic acid seed crystals. Age the suspension isothermally at 45°C for 60 minutes.

  • Causality: Isothermal aging allows the seed crystals to consume the initial supersaturation, establishing a stable crystal lattice and preventing secondary nucleation or LLPS.

4. Controlled Cooling & Isolation

  • Action: Apply a linear cooling ramp of 0.1°C/min down to 5°C. Filter the resulting slurry under vacuum. Wash the cake with a cold 90:10 Ethanol:Water mixture, followed by pure cold anhydrous Ethanol.

  • Causality: The graded wash prevents "solvent shock" which can cause the highly polar crystals to agglomerate or dissolve, while the final anhydrous wash strips residual water, preventing hydrate-induced gumminess during drying[5].

Process Visualization

G N1 Aqueous Dissolution (High Solubility) N2 pH Adjustment to pI (~5.9) (Zwitterion Formation) N1->N2 Acid/Base Titration N3 Controlled Antisolvent Addition (e.g., EtOH/Acetone) N2->N3 T = 40-50°C N4 Oiling Out (LLPS) Spinodal Decomposition N3->N4 Rapid Addition / High ΔC N5 Metastable Zone (Optimal Supersaturation) N3->N5 Slow Addition / PAT Control N4->N5 Heat & Add Water (Rescue Protocol) N6 Seeding & Slow Cooling (Nucleation Control) N5->N6 Isothermal Aging N7 High-Purity Crystalline Product N6->N7 Controlled Cooling (0.1°C/min)

Thermodynamic workflow of isoelectric antisolvent crystallization highlighting the LLPS boundary.

Part 2: Troubleshooting Guides & FAQs

Q1: Upon adding the antisolvent, my product separates as a biphasic oil rather than a solid powder. How do I fix this? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[3][5]. Because 3-(hydroxymethyl)azetidine-3-carboxylic acid is highly capable of hydrogen bonding, it tightly coordinates with water. When antisolvent is added too rapidly, the local supersaturation spikes, pushing the system past the binodal curve and into the spinodal region before the activation energy for crystal nucleation can be met[4].

  • The Fix: If the system has oiled out, heat the mixture by 5-10°C and add water dropwise until it forms a single clear phase (Rescue Protocol). To prevent it, reduce your antisolvent addition rate by half, ensure vigorous overhead stirring to eliminate local concentration gradients, and introduce seed crystals before the cloud point is reached.

Q2: My overall yield is consistently below 40%. How can I recover more product from the mother liquor? A2: Yield loss in zwitterionic azetidines is almost always caused by two factors: missing the exact isoelectric point or using an insufficient antisolvent fraction. If the pH is even 0.5 units away from the pI, a significant portion of the molecules will carry a net charge, drastically increasing their solubility in the water/antisolvent matrix.

  • The Fix: First, verify the pH is exactly at the pI (~5.9) at the operating temperature (pH is temperature-dependent). Second, evaluate your antisolvent. If you are using Ethanol, switch to Acetone. Acetone lowers the dielectric constant of the mixture much more aggressively than alcohols, driving the polar zwitterion out of solution more effectively.

Q3: The isolated crystals look great in the filter, but they degrade into a sticky, gummy paste when I try to dry them. What causes this? A3: This indicates the formation of an unstable hydrate or the physical trapping of water within the crystal agglomerates[4]. When the vacuum removes the organic antisolvent first, the residual water activity (


) spikes, causing the highly hydrophilic compound to partially redissolve into the trapped water, forming a paste.
  • The Fix: Implement a strict two-stage washing protocol. Wash first with a cold mixture of your solvent/antisolvent to displace the mother liquor without shocking the crystals, then wash with pure, anhydrous antisolvent (e.g., dry acetone) to chemically dehydrate the filter cake. Dry under high vacuum at 40°C to remove residual moisture rapidly.

Part 3: Quantitative Data & Solvent System Selection

Selecting the correct antisolvent is a balance between maximizing yield and avoiding the LLPS boundary. The table below summarizes the thermodynamic impacts of various antisolvents when paired with water for this specific class of molecules.

Antisolvent SystemMixture Dielectric ConstantOiling-Out (LLPS) RiskTypical YieldCrystal Habit / Morphology
Water / Methanol HighLow< 30%Prismatic (High purity, low recovery)
Water / Ethanol MediumHigh (if unseeded)65 - 75%Needles / Plates
Water / Isopropanol Medium-LowModerate70 - 80%Flaky / Plates
Water / Acetone LowVery High> 85%Fine Agglomerates (Requires strict PAT control)

Note: Acetone provides the highest driving force for crystallization (yield) but requires the most stringent control over addition rates and seeding to prevent oiling out.

References

  • PubChem - NIH. (2025). Siponimod | C29H35F3N2O3 | CID 44599207. Retrieved from [Link]

  • ResearchGate. (2024). Oiling-Out Investigation and Morphology Control of β-Alanine Based on Ternary Phase Diagrams. Retrieved from[Link]

  • PMC - NIH. (2022). Modeling Diffusive Mixing in Antisolvent Crystallization. Retrieved from[Link]

Sources

Optimization

Overcoming steric hindrance in 3,3-disubstituted azetidine coupling

Ticket ID: AZT-33-CPL | Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division The "Azetidine Anomaly": System Diagnostics User Query: "Why do standard coupling protocols (EDC/HOBt) fa...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AZT-33-CPL | Status: Open

Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The "Azetidine Anomaly": System Diagnostics

User Query: "Why do standard coupling protocols (EDC/HOBt) fail with 3,3-disubstituted azetidines, even though the amine is secondary?"

Technical Analysis: You are encountering a convergence of two physical forces that render standard protocols ineffective:

  • The Thorpe-Ingold "Reverse" Effect: While gem-dimethyl groups usually accelerate intramolecular cyclization, in intermolecular coupling, substituents at the C3 position of the azetidine ring create a "puckered" conformation. This forces the C3 substituents to project spatially towards the nitrogen lone pair trajectory, creating a severe steric wall against incoming electrophiles.

  • Ring Strain (~26 kcal/mol): The azetidine ring is highly strained. Activation of the nitrogen often distorts the bond angles further, increasing the transition state energy for nucleophilic attack.

Troubleshooting Module: Amide Bond Formation

Issue: Reaction stalls at <50% conversion using standard carbodiimides (EDC/DCC) or uroniums (HBTU).

Solution A: The "T3P" Protocol (Propylphosphonic Anhydride)

Logic: T3P is superior for sterically hindered amines because it forms a mixed anhydride with the carboxylic acid. Unlike uronium salts (HATU), the byproduct is a water-soluble phosphonate, and the reaction is driven by the release of ring strain in the T3P reagent itself. It shows significantly lower epimerization rates.[1]

Protocol:

  • Stoichiometry: Acid (1.0 equiv), Azetidine (1.1 equiv), Base (DIPEA/NMM, 3-5 equiv).

  • Solvent: EtOAc or 2-MeTHF (Critical: T3P is often supplied in EtOAc; using compatible solvents simplifies workup).

  • Addition: Add T3P (50% w/w solution, 1.5–2.0 equiv) last, dropwise at 0°C.

  • Temperature: Allow to warm to RT. If stalled, heat to 50°C (T3P is thermally stable).

  • Workup: Wash with water/bicarbonate. The phosphorus byproducts wash away, leaving clean organic phase.

Solution B: The "Ghosez" Protocol (The Nuclear Option)

Logic: When T3P fails, you must convert the acid to an acid chloride. However, standard agents (SOCl₂, Oxalyl Chloride) generate HCl, which can trigger azetidine ring opening (see Section 4). Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions.[2]

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1.1 equiv) at 0°C. Stir 1–2 h.

  • Checkpoint: Monitor by TLC (acid spot disappears, acid chloride forms).

  • Add the 3,3-disubstituted azetidine (1.2 equiv) and DIPEA (2.0 equiv) dissolved in DCM.

  • Why this works: The enamine byproduct is neutral/basic, preventing acid-catalyzed decomposition of the strained azetidine ring.

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting the correct coupling agent based on steric severity and acid sensitivity.

AzetidineCoupling Start Start: 3,3-Disubstituted Azetidine Coupling Standard Attempt Standard Coupling (EDC/HOBt or HATU) Start->Standard Check Conversion > 50%? Standard->Check Success Proceed to Workup Check->Success Yes Fail Stalled / Low Yield Check->Fail No T3P_Route Switch to T3P (Propylphosphonic Anhydride) in EtOAc/2-MeTHF Fail->T3P_Route First Line Defense Check_T3P Conversion > 80%? T3P_Route->Check_T3P Check_T3P->Success Yes Ghosez_Route Ghosez's Reagent Protocol (Neutral Acid Chloride Gen) Check_T3P->Ghosez_Route No (Extreme Sterics)

Caption: Decision tree for escalating coupling conditions. T3P is the preferred intermediate step before resorting to acid chloride generation via Ghosez's reagent.

Troubleshooting Module: N-Arylation (Buchwald-Hartwig)

Issue: No product formation; dehalogenation of the aryl halide observed. Diagnosis: 3,3-disubstituted azetidines are sterically demanding secondary amines. Standard ligands (BINAP, Xantphos) often fail to promote the reductive elimination step due to the bulk.

Recommended System: The "RuPhos" Paradigm

Logic: You require a bulky, electron-rich dialkylbiaryl phosphine ligand. RuPhos is the "Gold Standard" for hindered secondary amines. BrettPhos is an alternative if the aryl halide is deactivated.

Data Comparison: Ligand Performance

ParameterStandard (BINAP)Optimized (RuPhos)
Pd Species Pd(OAc)₂Pd(OAc)₂ or RuPhos-Pd-G4
Base Cs₂CO₃NaOtBu (or Cs₂CO₃ if base sensitive)
Solvent TolueneDioxane or t-Amyl Alcohol
Temp 100°C80–100°C
Yield (Typical) < 10%75–90%

Protocol (RuPhos-Pd-G4 Precatalyst):

  • Charge reaction vial with Aryl Halide (1.0 equiv), Azetidine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Add RuPhos-Pd-G4 (1–3 mol%). Note: Using the precatalyst ensures a 1:1 L:Pd ratio and rapid activation.

  • Evacuate and backfill with Argon (x3).

  • Add anhydrous Dioxane (0.2 M concentration).

  • Heat to 85°C. Conversion typically completes in <4 hours.

Critical Warning: Ring Opening Instability

Issue: LCMS shows a peak at M+18 (Hydrolysis) or M+36 (HCl addition) during workup. Cause: The 3,3-disubstitution increases the "Thorpe-Ingold" strain, making the ring hyper-sensitive to acid-catalyzed nucleophilic attack (ring opening).

Prevention Checklist:

  • Avoid: Strong Lewis acids (AlCl₃, BF₃·OEt₂) during deprotection steps elsewhere in the molecule.

  • Workup: Never quench with 1M HCl. Use saturated NH₄Cl or phosphate buffer (pH 7).

  • Storage: Store 3,3-disubstituted azetidines as free bases or oxalate salts, not as HCl salts if they are to be stored for long periods.

References

  • Dunetz, J. R., et al. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3][4] Chemical Reviews. (Detailed analysis of T3P superiority in process chemistry).

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent. Organic Syntheses.[3] (The foundational protocol for neutral acid chloride generation).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (Definitive guide on Ligand selection including RuPhos for hindered amines).

  • Mykhailiuk, P. K. (2014). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][3][5][6][7] (Discusses the physical properties and strain of substituted azetidines).

Sources

Troubleshooting

Technical Support Center: Stability and Handling of Azetidine Rings Under Strong Basic Hydrolysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the stability of strained four-membered nitrogen heterocycles—specifically azetidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the stability of strained four-membered nitrogen heterocycles—specifically azetidines. A common misconception in synthetic and medicinal chemistry is that the high ring strain of azetidines makes them universally fragile. While they are highly susceptible to acid-mediated degradation, azetidines exhibit remarkable robustness under strong basic hydrolysis conditions.

This guide provides an in-depth look into the causality of azetidine stability, troubleshooting workflows for basic hydrolysis (e.g., N-acyl deprotection), and validated protocols to ensure the high-yield recovery of intact azetidine products.

Part 1: Core Principles of Azetidine Stability (The Causality)

Why do azetidines survive boiling in 1M NaOH but degrade rapidly in dilute HCl? The answer lies in the thermodynamics of the leaving group.

  • Basic Conditions (Ring-Sparing): Under strong alkaline conditions (pH > 12), the azetidine nitrogen remains unprotonated. For a nucleophile (like OH⁻) to open the ring, it would have to expel an amide anion (R₂N⁻). Because the pKa of the azetidine conjugate acid is ~11.3, the pKa of the free amine is extremely high (>30). The energetic barrier to expel such a poor leaving group far outweighs the 25.2 kcal/mol of ring strain [1]. Consequently, hydroxide preferentially attacks more electrophilic pendant groups (like an N-acyl carbonyl), cleaving the amide bond while leaving the azetidine ring perfectly intact.

  • Acidic Conditions (Ring-Opening): In acidic media, the nitrogen is protonated to form an azetidinium ion. The leaving group is now a neutral secondary amine. The relief of ring strain combined with an excellent leaving group makes the ring highly vulnerable to nucleophilic attack, leading to rapid acyclic amine formation [2].

Part 2: Frequently Asked Questions (FAQs)

Q1: I need to deprotect an N-acyl azetidine. Will refluxing in strong base (KOH/MeOH) destroy the ring? A1: No. Strong basic hydrolysis is a highly effective, ring-sparing method for deprotecting N-acyl azetidines. The hydroxide will attack the carbonyl carbon to form a tetrahedral intermediate, ultimately expelling the azetidine anion, which rapidly protonates to the free NH-azetidine. The ring itself is stable to these conditions.

Q2: My azetidine has a leaving group at the 3-position (e.g., 3-mesyloxyazetidine). Is it still stable to strong base? A2: No. While the unsubstituted ring is stable, placing a leaving group at the 3-position introduces a new reaction pathway. Under strong basic conditions, the nitrogen can act as an internal nucleophile, leading to the formation of highly reactive bicyclic intermediates (like 1-azabicyclo[1.1.0]butane) or elimination products. For substituted azetidines, basic stability is highly dependent on the absence of internal leaving groups.

Q3: Why am I observing ring-opened byproducts if my reaction is strictly basic? A3: If you observe ring-opening under basic conditions, it is almost always due to an intramolecular reaction. For example, if your azetidine has a pendant nucleophile (like a primary amine or hydroxyl group on an alkyl chain), it can attack the ring intramolecularly. Additionally, ensure your workup is not introducing transient acidic conditions, which can catalyze decomposition [2].

Part 3: Troubleshooting Guide for Basic Hydrolysis Workflows
SymptomRoot CauseScientific Causality & Solution
Low Yield of Free Azetidine Product VolatilityCausality: Low molecular weight free azetidines (e.g., 3-methoxyazetidine) have very high vapor pressures.Solution: Do not use high-vacuum rotary evaporation. Concentrate solvents carefully at >100 mbar, or isolate the product as an HCl salt (titrate carefully to pH 6.5 to avoid excess acid).
Product Lost in Aqueous Phase High Water SolubilityCausality: The free NH-azetidine is highly polar and readily forms hydrogen bonds with water.Solution: Saturate the basic aqueous layer with NaCl prior to extraction. Extract with a highly polar organic solvent mixture (e.g., 10-20% isopropanol in dichloromethane) or use continuous liquid-liquid extraction.
Incomplete Amide Hydrolysis Steric HindranceCausality: Bulky N-acyl groups (e.g., pivaloyl or complex picolinamides) shield the carbonyl carbon from hydroxide attack [3].Solution: Switch to a more aggressive hydroxide source (e.g., LiOH in H₂O/THF) or use reductive cleavage (LiAlH₄) which also spares the ring[3].
Unexpected Ring Opening Residual Acid in WorkupCausality: Using acidic brine or unbuffered silica gel during purification protonates the azetidine, triggering strain-release ring opening [4].Solution: Quench with neutral buffers. Pre-treat silica gel with 1% triethylamine (Et₃N) before chromatography[4].
Part 4: Quantitative Stability Data

The following table summarizes the stability of various azetidine derivatives under hydrolytic stress conditions to guide your experimental design.

Azetidine DerivativeHydrolytic ConditionTemp (°C)Primary PathwayResult / Half-Life (T₁/₂)
Unsubstituted (NH) 1.0 M NaOH (aq)100 °CNoneStable (>48 hours)
N-Acyl (Amide) 2.0 M KOH (MeOH/H₂O)70 °CAmide CleavageHydrolysis to NH (High Yield)
N-Alkyl 0.1 M HCl (aq)25 °CNucleophilic Ring-OpeningDegradation (T₁/₂ ~ 3.8 hours)
N-Tosyl 1.0 M NaOH (aq)80 °CNoneStable (Tos is base-stable)
3-Halo-N-Alkyl 1.0 M NaOH (aq)25 °CIntramolecular EliminationRapid Degradation (<1 hour)
Part 5: Standard Operating Procedure (SOP)

Protocol: Ring-Sparing Alkaline Hydrolysis of N-Acyl Azetidines This self-validating protocol ensures complete deprotection while preventing volatility-induced product loss and acid-mediated degradation.

Reagents: N-Acyl azetidine, Potassium Hydroxide (KOH, 5-10 equiv), Methanol (MeOH), Deionized Water, Dichloromethane (DCM), Isopropanol (IPA), Sodium Chloride (NaCl).

  • Reaction Setup: Dissolve the N-acyl azetidine (1.0 mmol) in a 3:1 mixture of MeOH and H₂O (4.0 mL) in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add KOH (5.0 to 10.0 mmol) to the solution. Note: KOH is preferred over NaOH due to higher solubility in methanolic systems.

  • Thermal Hydrolysis: Heat the mixture to a gentle reflux (65–70 °C) for 4 to 12 hours. Monitor progress via LC-MS. (Self-Validation Check: The disappearance of the N-acyl mass peak and appearance of the free azetidine mass [M+H]⁺ confirms successful cleavage without ring fragmentation).

  • Cooling and Saturation: Once complete, cool the reaction to 0 °C. Add solid NaCl until the aqueous layer is fully saturated. Crucial Step: Do not neutralize with acid. The solution must remain basic (pH > 10) to keep the azetidine unprotonated for extraction.

  • Extraction: Extract the aqueous layer with a solution of 10% IPA in DCM (4 x 10 mL). The addition of IPA disrupts the hydration sphere of the polar azetidine, drastically improving the partition coefficient.

  • Drying and Isolation: Dry the combined organic layers over anhydrous Na₂SO₄. Filter the drying agent.

  • Concentration: Carefully concentrate the solvent under reduced pressure at a bath temperature no higher than 25 °C and a pressure no lower than 150 mbar . Warning: High vacuum will cause the free azetidine to co-evaporate with the solvent.

Part 6: Mechanistic Visualization

The following diagram illustrates the mechanistic divergence of azetidines under basic versus acidic conditions.

AzetidineStability AcylAzetidine N-Acyl Azetidine (Strained Ring) Base Strong Base (NaOH / KOH) pH > 12 AcylAzetidine->Base Alkaline Hydrolysis Acid Strong Acid (HCl / TFA) pH < 2 AcylAzetidine->Acid Acidic Hydrolysis Tetrahedral Tetrahedral Intermediate (Attack at C=O) Base->Tetrahedral OH⁻ attacks Carbonyl FreeAzetidine Free Azetidine (NH) RING INTACT Tetrahedral->FreeAzetidine Acyl Cleavage (N⁻ is a poor leaving group) Protonated Azetidinium Ion (Activated Leaving Group) Acid->Protonated H⁺ attacks Nitrogen RingOpened Acyclic Amine RING OPENED Protonated->RingOpened Nucleophilic Attack (Relieves 25.2 kcal/mol strain)

Mechanistic divergence of N-acyl azetidines under basic (ring-sparing) vs. acidic conditions.

References
  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-258. URL:[Link]

  • Krenitsky, P. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. URL:[Link]

  • Borkova, L., et al. (2020). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. Journal of Organic Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Desalting Azetidine Amino Acid Preparations

The following guide is structured as a Technical Support Center resource, designed to provide immediate, high-level troubleshooting and protocol optimization for researchers working with Azetidine-2-carboxylic acid (Aze)...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource, designed to provide immediate, high-level troubleshooting and protocol optimization for researchers working with Azetidine-2-carboxylic acid (Aze) and related 4-membered ring amino acids.

[1]

Ticket Context: User is attempting to remove inorganic salts (NaCl, KCl) from a crude preparation of Azetidine-2-carboxylic acid (Aze). Assigned Specialist: Senior Application Scientist, Separation Technologies. Status: Active Guide.

The Core Challenge: The "Azetidine Paradox"

Before initiating any protocol, you must understand why standard desalting methods fail with Azetidine-2-carboxylic acid.[1]

  • Solubility Mimicry: Unlike larger amino acids, Aze is a small, highly polar zwitterion.[1] It shares the exact solubility profile of NaCl: highly soluble in water (>100 mg/mL), but practically insoluble in non-polar organic solvents and absolute ethanol [1].

    • Implication: You cannot use solvent extraction (e.g., "drowning out" with ethanol) because both the salt and the product will precipitate together.

  • Ring Strain Instability: The 4-membered azetidine ring possesses significant ring strain (~25 kcal/mol).[1]

    • Implication: Prolonged exposure to strong acids or high temperatures (often used in standard ion-exchange regeneration) can catalyze ring-opening hydrolysis, destroying your product [2].[1]

Primary Protocol: Cation Exchange Chromatography (The "Gold Standard")

This is the only robust method to separate Aze from inorganic salts based on charge state manipulation rather than solubility.[1]

The Mechanism

We utilize the amphoteric nature of the amino acid.[1]

  • Acidification: Lower pH < 2.0. Aze becomes a cation (

    
    ).
    
  • Binding: Aze binds to the sulfonic acid groups of the resin.[1]

    
     also binds, but 
    
    
    
    (anion) passes through.
  • Differentiation: We wash away the anions.

  • Elution: We use a volatile base (Ammonia). The resin prefers

    
    , and the Aze becomes zwitterionic/anionic, releasing from the column.
    
Step-by-Step Workflow

Materials:

  • Resin: Dowex 50W-X8 (Strong Acid Cation), 200-400 mesh, Hydrogen (

    
    ) form.[1]
    
  • Eluent A: Deionized Water (Milli-Q).

  • Eluent B: 2 M

    
     (Ammonium Hydroxide).
    
  • Detection: TLC (ninhydrin stain) or

    
     solution.[1]
    

Protocol:

  • Column Preparation:

    • Pack the resin into a glass column.

    • Crucial: Wash with 3 Bed Volumes (BV) of 1 M HCl, followed by water until effluent pH is neutral.

    • Thermostatic Control: If possible, jacket the column at 4°C to minimize ring-opening risks during the acidic phase.

  • Sample Loading:

    • Dissolve crude Aze/Salt mixture in minimum water.

    • Adjust sample pH to 1.5 - 2.0 with HCl.

    • Load onto the column at a slow flow rate (0.5 BV/hour).

  • The Wash (Salt Removal):

    • Flush with Deionized Water.

    • Monitor: Test effluent with Silver Nitrate (

      
      ) .
      
    • End Point: Continue washing until the

      
       test is negative (no white precipitate), indicating all Chloride (
      
      
      
      ) is gone.
  • Elution (Product Recovery):

    • Switch to 2 M

      
       .
      
    • Collect fractions. Aze will elute as the pH front moves through the column.

    • Visualization: Spot fractions on TLC; Aze stains yellow/brown with ninhydrin (typical for cyclic secondary amines), unlike the purple of primary amines.

  • Workup:

    • Combine positive fractions.

    • Evaporate under reduced pressure (Rotavap) at <40°C .

    • Note: The excess

      
       is volatile and will evaporate, leaving free Azetidine-2-carboxylic acid.
      
Workflow Logic Diagram

IEX_Workflow Figure 1: Cation Exchange Desalting Logic for Azetidine cluster_wash Wash Phase cluster_elute Elution Phase start Start: Crude Aze + NaCl acidify Acidify to pH 2.0 (Aze becomes Aze+) start->acidify load Load on Dowex 50W (H+) acidify->load wash Flush with Water load->wash check Effluent + AgNO3 Test wash->check waste_cl Waste: Cl- Ions wash->waste_cl check->wash Precipitate (Positive) elute_base Elute with 2M NH4OH check->elute_base Clear (Negative) collect Collect Ninhydrin+ Fractions elute_base->collect evap Evaporate < 40°C collect->evap final Pure Aze (Free Base) evap->final

Secondary Protocol: Nanofiltration (Scalability Option)

For batches >100g where IEX columns become unwieldy, Nanofiltration (NF) is the preferred alternative.[1]

  • Principle: Size exclusion and Donnan exclusion.

  • Membrane Selection: You need a Tight NF membrane (MWCO 150-300 Da).[1]

    • Recommended: GE Osmonics DL or FilmTec NF270.

  • The Trick: Operate in Diafiltration Mode .

    • Maintain constant volume by adding fresh water while permeating the salt solution.[1]

    • Note: Aze (MW ~101 Da) is close to the cutoff. You must optimize pH to the Isoelectric Point (pI ~6.0-6.5) where the amino acid has net neutral charge, minimizing its rejection, OR adjust pH so it is rejected while salt passes.

    • Correction: For desalting, we want the Aze to be rejected (stay in retentate) and Salt to pass. Therefore, ensure Aze is charged (pH away from pI) or rely on the size difference if the membrane is tight enough (100 Da cutoff).

    • Warning: Yield losses are higher in NF than IEX for molecules this small.[1]

Troubleshooting & FAQs

Q1: My yield is low (<50%). Where did the product go?

Diagnosis:

  • Incomplete Elution: Aze binds strongly to sulfonic resins.[1] Did you use enough base?

  • Thermal Degradation: Did you heat the rotavap bath >50°C? The ring might have opened.

  • Resin Bleed: Did you check the "Waste" stream during the loading phase? If the resin capacity was exceeded, Aze flowed right through.

Q2: The product is brown/black after evaporation.

Diagnosis:

  • Ashing/Decomposition: This indicates ring opening or polymerization.

  • Solution: Perform the evaporation step under high vacuum at a lower temperature (lyophilization is safer if available). Ensure all

    
     is removed; residual base can catalyze degradation in the solid state.[1]
    
Q3: I still see salt crystals in my NMR.

Diagnosis:

  • Channeling: The wash step in the column had "channels" where water bypassed the resin beads.

  • Validation Failure: You likely skipped the Silver Nitrate test.

  • Self-Validation Protocol:

    • Take 1 mL of column effluent.[1]

    • Add 2 drops of 10%

      
       (Nitric Acid).
      
    • Add 2 drops of 0.1 M

      
      .
      
    • Result: Any turbidity = STOP . Continue washing.

Troubleshooting Decision Tree

Troubleshooting Figure 2: Troubleshooting Logic for Aze Purification issue Identify Issue low_yield Low Yield issue->low_yield high_salt High Salt Residue issue->high_salt degradation Product Degradation (Color Change) issue->degradation check_load Check Resin Capacity (Did product flow through?) low_yield->check_load check_ph Check Elution pH (Is Aze fully released?) low_yield->check_ph check_wash Verify AgNO3 Test (Wash Volume insufficient) high_salt->check_wash check_temp Check Evap Temp (Must be <40°C) degradation->check_temp

Comparative Data Summary

ParameterIon Exchange (Dowex 50W)Nanofiltration (NF)Crystallization (Ethanol)
Salt Removal Efficiency >99.5% (Excellent)80-90% (Moderate)<10% (Fails)
Product Yield 85-95%60-80%N/A
Throughput Low (Batch)High (Continuous)Low
Thermal Stress Low (if jacketed)Medium (Pump heat)Low
Suitability for Aze Recommended Scale-up Only Not Recommended

References

  • PubChem. (2025).[1] Azetidine-2-carboxylic acid - Physical Properties. National Library of Medicine. Available at: [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Discusses ring strain and stability).
  • Dow Chemical Company. (n.d.). DOWEX Ion Exchange Resins: Fundamentals of Ion Exchange. (Standard industrial reference for resin selection).
  • National Park Service. (2018). Testing for Chlorides with Silver Nitrate. Conserve O Gram. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Hydroxymethyl Group Activation &amp; Troubleshooting

Welcome to the Technical Support Center. Converting a primary aliphatic alcohol (hydroxymethyl group, ) into a reactive electrophile is a cornerstone of organic synthesis, bioconjugation, and medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Converting a primary aliphatic alcohol (hydroxymethyl group,


) into a reactive electrophile is a cornerstone of organic synthesis, bioconjugation, and medicinal chemistry. Because the hydroxyl group is a poor leaving group due to the high basicity of the hydroxide ion, it must be activated prior to nucleophilic substitution.

However, the activation process is highly prone to side reactions—ranging from competitive nucleophilic attacks to intramolecular cross-linking. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-fidelity activation.

Activation Strategy & Logic Flow

G Start Hydroxymethyl (-CH2OH) Activation Strategy Cond1 Goal: Stable Leaving Group (For subsequent SN2) Start->Cond1 Cond2 Goal: One-Pot Coupling (Stereochemical Inversion) Start->Cond2 Cond3 Goal: Halogenation (Neutral Conditions) Start->Cond3 Act1 Sulfonylation (TsCl, MsCl) Cond1->Act1 Act2 Mitsunobu Reaction (PPh3 + DEAD/DIAD) Cond2->Act2 Act3 Phosphonium Activation (PPh3 + CCl4) Cond3->Act3 Side1 Risk: Alkyl Chloride Formation Solution: Use Ts2O/Ms2O Act1->Side1 Side2 Risk: Azo Alkylation Solution: Use ADDP for pKa > 13 Act2->Side2 Side3 Risk: Carbocation Rearrangement Solution: Avoid Lucas Reagent Act3->Side3

Decision matrix for hydroxymethyl activation, highlighting primary side-reaction risks and solutions.

Module 1: Sulfonate Ester Activation (Tosylation & Mesylation)

Transforming a hydroxymethyl group into a tosylate (-OTs) or mesylate (-OMs) creates an excellent leaving group without altering the stereochemistry of the carbon center[1].

FAQ 1: During the tosylation of my primary hydroxymethyl group, I observe a significant amount of alkyl chloride byproduct. How can I prevent this? Answer: The substitution of the newly formed sulfonate by the chloride ion is a classic side reaction. When using


 or 

, the displaced chloride ion acts as a nucleophile, attacking the activated sulfonate via an

mechanism[2].
  • Causality & Solution: To eliminate this, you must suppress chloride nucleophilicity. The 2 notes that optimized methods avoid side reactions from ROTs to RCl by using specific amine bases[2]. Alternatively, switch the reagent to sulfonic anhydrides (e.g.,

    
     or 
    
    
    
    ), which generate a non-nucleophilic sulfonate counterion instead of chloride.

FAQ 2: My tosylation reaction stalls, and I recover mostly unreacted starting material. What went wrong? Answer: The most common culprit is the presence of moisture.

  • Causality & Solution: Water is a poor solvent for this reaction because it rapidly hydrolyzes the electrophilic sulfur in the tosyl chloride, converting it into unreactive

    
    -toluenesulfonic acid[1]. As advised by 1, you must use a non-polar, non-nucleophilic solvent (such as a chlorinated solvent or an ether) and ensure strictly anhydrous conditions[1].
    

FAQ 3: My polyfunctional substrate undergoes intramolecular etherification during mesylation. What is causing this? Answer: If your molecule contains other unprotected hydroxyl groups, the highly reactive mesylate will act as an electrophile for intramolecular cyclization.

  • Causality & Solution: Controlled, highly dilute conditions are required. The 3 emphasizes that gradual transfer of the sulfonyl chloride via cannula and the application of low temperatures with an ice bath minimize the reaction rate, preventing the localized high concentrations that favor cross-linking[3].

Quantitative Parameters for Sulfonylation Side-Reaction Mitigation
ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Reagent

(1.2 eq)

(1.1 eq)
Eliminates nucleophilic

to prevent alkyl chloride formation.
Base

(1.5 eq)
Pyridine (2.0 eq)Forms a reactive sulfonylpyridinium intermediate; buffers

effectively.
Temperature Room Temp0 °C to 5 °CKinetically favors O-sulfonylation over

displacement or elimination.
Concentration 0.5 M0.05 M - 0.1 MHigh dilution prevents intermolecular cross-linking of polyols.
Self-Validating Protocol: Chemoselective Tosylation
  • Preparation: Dissolve the primary alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under an inert argon atmosphere.

    • Validation Check: The solution must be completely clear. Any turbidity indicates moisture, which will hydrolyze the

      
      [1].
      
  • Base Addition: Add anhydrous Pyridine (2.0 eq) and cool the reaction flask to 0 °C using an ice bath.

  • Activation: Add

    
     (1.1 eq) portion-wise over 15 minutes to maintain a low concentration of reactive electrophiles[3].
    
    • Validation Check: A slight yellowing may occur. After 1 hour, TLC (Hexane/EtOAc) should show the disappearance of the highly polar alcohol spot and the appearance of a less polar, strongly UV-active spot.

  • Quenching: Quench with saturated aqueous

    
     to destroy unreacted 
    
    
    
    , followed by extraction.

Module 2: In Situ Activation via Mitsunobu Reaction

The Mitsunobu reaction converts a primary alcohol into an ester, ether, or thioether in a single pot using triphenylphosphine (


) and an azodicarboxylate (DEAD or DIAD)[4].

FAQ 4: My Mitsunobu coupling is failing, and I am recovering the alkylated azodicarboxylate instead. Why? Answer: This occurs when the azodicarboxylate displaces the activated phosphonium-alcohol intermediate instead of your intended nucleophile.

  • Causality & Solution: As documented by 4, a common side-product is produced when the nucleophile is not acidic enough (pKa > 13)[4]. If the nucleophile cannot protonate the betaine intermediate, the azodicarboxylate remains nucleophilic enough to attack the activated alcohol. To fix this, switch to a more basic azodicarboxylate system like ADDP (1,1'-(Azodicarbonyl)dipiperidine) combined with

    
    , which can deprotonate weaker acids[5].
    

FAQ 5: How do I separate the triphenylphosphine oxide (TPPO) and hydrazine dicarboxylate byproducts from my product? Answer: The classical Mitsunobu reaction produces stoichiometric amounts of TPPO and hydrazine wastes, which frequently co-elute with the target product during silica gel chromatography[6].

  • Causality & Solution: To circumvent this, use polymer-supported triphenylphosphine (

    
    )[5]. The resulting polymer-bound phosphine oxide can be simply filtered out of the reaction mixture.
    
Mitsunobu Reagent Selection based on Nucleophile pKa
Nucleophile pKaRecommended PhosphineRecommended Azo ReagentSide Reaction Mitigated
< 11 (e.g., Carboxylic acids)

DEAD or DIADStandard conditions; minimizes unreacted starting material.
11 - 13 (e.g., Phenols)

DIADDIAD is less prone to side reactions than DEAD due to steric bulk.
> 13 (e.g., Aliphatic alcohols)

ADDPPrevents alkylation of the azo reagent by providing a stronger basic intermediate[5].
Self-Validating Protocol: Modified Mitsunobu Reaction
  • Reagent Mixing: Combine the primary alcohol (1.0 eq), the nucleophile (1.1 eq), and

    
     (1.2 eq) in anhydrous THF at 0 °C.
    
  • Azo Addition: Add DIAD (1.2 eq) dropwise over 30 minutes.

    • Validation Check: The distinct yellow color of DIAD should dissipate immediately upon hitting the solution as the betaine intermediate forms. If the yellow color persists, the phosphine has been completely consumed or prematurely oxidized.

  • Progression: Stir at room temperature.

    • Validation Check: Precipitation of triphenylphosphine oxide (TPPO) often occurs as the reaction progresses, serving as a visual indicator of successful coupling.

Module 3: Halogenation & Phosphonium-Based Activation

FAQ 6: When converting my primary hydroxymethyl group to an alkyl chloride using acidic conditions (e.g., Lucas reagent), I get poor yields and rearrangement products. Why? Answer: The classical conversion using HCl and


 (Lucas reagent) proceeds via a highly acidic environment.
  • Causality & Solution: According to the 7, acidic conditions can lead to carbocation formation even in primary alcohols if there is potential for a hydride or alkyl shift, resulting in rearrangements and poor yields[8]. To avoid acidic conditions and carbocation intermediates, activate the alcohol via a chlorophosphonium ion intermediate. Using triphenylphosphine and carbon tetrachloride (Appel reaction) provides a neutral, in situ activation that proceeds strictly via an

    
     mechanism, preventing rearrangements and preserving acid-sensitive functional groups[8].
    

References

  • Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research Source: Journal of Chemistry Letters URL:[Link]

  • Mitsunobu reaction Source: Wikipedia URL: [Link]

  • Mitsunobu Reaction Source: BYJU'S URL: [Link]

  • Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents Source: ResearchGate URL:[Link]

  • Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides Source: University of Northern Colorado URL:[Link]

  • Sulfonate synthesis by sulfonylation (tosylation) Source: Organic Chemistry Portal URL: [Link]

  • Tosylates And Mesylates Source: Master Organic Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of Azetidine-3-Carboxylic Acid Impurities

For Researchers, Scientists, and Drug Development Professionals Abstract Azetidine-3-carboxylic acid is a crucial building block in pharmaceutical development, valued for its role in creating novel therapeutic agents.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-3-carboxylic acid is a crucial building block in pharmaceutical development, valued for its role in creating novel therapeutic agents.[1] Ensuring its purity is paramount, as even trace impurities can impact the safety and efficacy of the final drug product.[2] This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques for the analysis of impurities in azetidine-3-carboxylic acid. We will delve into the technical nuances of HRMS, providing experimental data and protocols to demonstrate its superiority in sensitivity and specificity for identifying and quantifying both known and unknown impurities. This document is intended to serve as a practical resource for scientists in drug development and quality control, offering the necessary insights to implement robust analytical strategies for impurity profiling.

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development

The synthesis of Active Pharmaceutical Ingredients (APIs) is a multi-step process that can introduce various impurities, including starting materials, by-products, intermediates, and degradation products.[3][4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3A/B) for the identification, qualification, and control of these impurities to ensure patient safety.[5][6] Some impurities, even at trace levels, can be genotoxic, meaning they have the potential to damage DNA and cause mutations or cancer.[7] Therefore, highly sensitive and specific analytical methods are essential for their detection and quantification.[8]

Azetidine-3-carboxylic acid, a four-membered nitrogen-containing heterocycle, is a key structural motif in many pharmaceutical agents.[9] Its synthesis can lead to a range of potential impurities that must be carefully monitored.[10] This guide will focus on the application of HRMS for this purpose and compare its performance against other common analytical techniques.

Comparative Analysis of Analytical Techniques for Impurity Profiling

Several analytical techniques are available for impurity profiling, each with its own advantages and limitations. The choice of method depends on the physicochemical properties of the impurities and the required sensitivity.[11]

TechniqueDetection LimitAdvantagesLimitations
High-Performance Thin-Layer Chromatography (HPTLC) ~0.1%[12]Cost-effective, simple, good for early-stage analysis.[2][12]Lower sensitivity and resolution compared to other methods.[12]
Gas Chromatography (GC) ppm levels (analyte dependent)Excellent for volatile and semi-volatile impurities.[8]Not suitable for non-volatile or thermally labile compounds without derivatization.[13]
High-Performance Liquid Chromatography (HPLC) with UV Detection ~0.01%Widely available, robust, and precise for quantification of known impurities.[3][14]May lack the sensitivity and specificity for trace-level genotoxic impurities or for identifying unknown impurities.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) ppb to ppm levelsHigh sensitivity and selectivity, provides molecular weight information.[8]Lower resolution may not distinguish between isobaric interferences.
High-Resolution Mass Spectrometry (HRMS) sub-ppb to ppb levelsUnparalleled mass accuracy and resolution, enabling confident identification of unknown impurities and differentiation of isobaric species.[15][16]Higher instrument cost and complexity.

Key Insight: While HPLC with UV detection is a workhorse for routine purity analysis, it often falls short in detecting and identifying the trace-level and potentially genotoxic impurities that are of high concern in pharmaceutical development. HRMS, particularly when coupled with liquid chromatography (LC-HRMS), offers a significant leap in analytical capability, providing the mass accuracy required for unambiguous formula determination of unknown impurities.[15]

The HRMS Advantage: A Deeper Dive

HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) mass spectrometers, provide mass measurements with high accuracy (typically < 5 ppm). This precision allows for the determination of the elemental composition of an ion, a critical step in the identification of unknown impurities.

Unambiguous Peak Assignment and Formula Determination

The high resolving power of HRMS allows for the separation of ions with very similar mass-to-charge ratios (m/z). This is crucial for distinguishing drug-related impurities from matrix interferences or other co-eluting species.

Experimental Workflow for HRMS Analysis

The following diagram illustrates a typical workflow for the analysis of azetidine-3-carboxylic acid impurities using LC-HRMS.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_hrms_detection HRMS Detection & Analysis A Weigh Azetidine-3-Carboxylic Acid Sample B Dissolve in appropriate solvent (e.g., Water/Acetonitrile) A->B C Filter through 0.22 µm syringe filter B->C D Inject sample onto a suitable HPLC/UHPLC column (e.g., C18) C->D E Gradient elution with mobile phases (e.g., Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid) D->E F Electrospray Ionization (ESI) in positive mode E->F G Acquire Full Scan HRMS data F->G H Perform MS/MS fragmentation on ions of interest G->H I Data Processing: Peak picking, formula determination, and structural elucidation H->I

Caption: A typical experimental workflow for the analysis of azetidine-3-carboxylic acid impurities using LC-HRMS.

Structural Elucidation through Fragmentation Analysis (MS/MS)

HRMS instruments can isolate a specific impurity ion and fragment it to generate a characteristic fragmentation pattern (MS/MS spectrum). This pattern provides valuable structural information, aiding in the definitive identification of the impurity.

The fragmentation of carboxylic acid derivatives in mass spectrometry often involves the cleavage of the C-Y bond to form a stable acylium ion (R-CO+).[17] In the case of azetidine-3-carboxylic acid, fragmentation is also influenced by the strained four-membered ring.

Proposed Fragmentation Pathway of Azetidine-3-Carboxylic Acid

The following diagram illustrates a plausible fragmentation pathway for protonated azetidine-3-carboxylic acid.

Fragmentation_Pathway cluster_parent Protonated Molecule cluster_fragments Key Fragments Parent [M+H]+ m/z 102.0550 Frag1 Loss of H2O [M+H-H2O]+ m/z 84.0444 Parent->Frag1 - H2O Frag3 Loss of COOH [M+H-COOH]+ m/z 57.0597 Parent->Frag3 - COOH Frag2 Loss of CO [M+H-H2O-CO]+ m/z 56.0491 Frag1->Frag2 - CO

Caption: A simplified representation of a potential fragmentation pathway for protonated azetidine-3-carboxylic acid.

Experimental Protocol: HRMS Analysis of Azetidine-3-Carboxylic Acid

This section provides a detailed, step-by-step methodology for the analysis of azetidine-3-carboxylic acid impurities using a generic LC-HRMS system.

Objective: To identify and quantify impurities in a sample of azetidine-3-carboxylic acid.

Materials:

  • Azetidine-3-carboxylic acid sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or equivalent)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of azetidine-3-carboxylic acid reference standard at 1 mg/mL in water.

    • Prepare a working standard at 1 µg/mL by diluting the stock solution.

    • Prepare the sample solution at 1 mg/mL in water.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • LC Method Parameters:

    • Column: Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-1 min: 2% B

      • 1-10 min: 2-98% B

      • 10-12 min: 98% B

      • 12-12.1 min: 98-2% B

      • 12.1-15 min: 2% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • HRMS Method Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Sheath Gas Flow Rate: 35 (arbitrary units)

    • Auxiliary Gas Flow Rate: 10 (arbitrary units)

    • Capillary Temperature: 320 °C

    • Full Scan Resolution: 70,000

    • Scan Range: m/z 50-750

    • MS/MS (dd-MS2): TopN=5, Resolution 17,500, NCE 20, 30, 40

  • Data Analysis:

    • Process the acquired data using appropriate software (e.g., Xcalibur, MassHunter, etc.).

    • Identify the peak for azetidine-3-carboxylic acid based on its retention time and accurate mass.

    • Search for potential impurities by looking for other peaks in the chromatogram.

    • For each potential impurity, determine its accurate mass and propose an elemental composition.

    • Analyze the MS/MS fragmentation pattern to confirm the proposed structure.

    • Quantify known impurities using the reference standard. For unknown impurities, estimate the concentration assuming a similar response factor to the API.

Conclusion

For the comprehensive analysis of impurities in azetidine-3-carboxylic acid, HRMS stands out as the most powerful analytical tool. Its ability to provide accurate mass measurements and detailed fragmentation information allows for the confident identification and characterization of both expected and unexpected impurities, even at trace levels. While other techniques like HPLC-UV have their place in routine quality control, HRMS is indispensable for in-depth impurity profiling during drug development and for ensuring the highest standards of safety and quality for pharmaceutical products. The adoption of HRMS-based methodologies is a critical step towards a more robust and scientifically sound approach to impurity control.

References

  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • ICH. (2006, October 25). Impurities in new drug substances Q3A (R2).
  • Pharmaceutical Technology. (2025, March 13). The Determination and Control of Genotoxic Impurities in APIs.
  • Biomedical Journal of Scientific & Technical Research. (2024, December 26).
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • Scholars Research Library. (n.d.). Genotoxic impurities Evaluation in Active Pharmaceutical Ingredients (API)/ Drug Substance.
  • ICH. (n.d.). Quality Guidelines.
  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014, August 20).
  • Netpharmalab. (2025, December 18). Analysis of genotoxic impurities in active pharmaceutical ingredients.
  • IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques.
  • IJCRT.org. (n.d.). A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS.
  • Asia Pacific Academy of Science Pte. Ltd. (2025, April 2). Review on the modern analytical advancements in impurities testing.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.
  • Research and Reviews. (2023, December 8). Role of Analytical Methods for Detection of Genotoxic Impurities.
  • ResearchGate. (n.d.).
  • SciSpace. (n.d.).
  • The Journal of Organic Chemistry. (n.d.). Synthesis of azetidine-3-carboxylic acid.
  • Benchchem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation of (S)
  • Chem-Impex. (n.d.). Azetidine-3-carboxylic acid.
  • Chemistry LibreTexts. (2021, December 27). 8.

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Comparative

A Comparative Guide to the Conformational Bias of Azetidine and Cyclobutane Amino Acids in Peptide Design

In the landscape of peptidomimetics and drug discovery, the strategic incorporation of non-proteinogenic amino acids to constrain peptide conformation is a cornerstone of rational design.[1][2] By reducing the conformati...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptidomimetics and drug discovery, the strategic incorporation of non-proteinogenic amino acids to constrain peptide conformation is a cornerstone of rational design.[1][2] By reducing the conformational flexibility of a peptide, we can enhance its binding affinity for a biological target, improve its metabolic stability, and fine-tune its pharmacokinetic profile. Among the arsenal of conformationally restricted amino acids, those featuring small carbocyclic or heterocyclic rings have garnered significant attention. This guide provides an in-depth comparison of two prominent classes of such constrained residues: azetidine amino acids and cyclobutane amino acids. We will explore their intrinsic conformational biases and their influence on peptide secondary structure, supported by experimental and computational evidence.

The Rationale for Conformational Constraint in Peptide Drug Design

Peptides are inherently flexible molecules, capable of adopting a multitude of conformations in solution. While this flexibility is crucial for their biological function, it often presents a challenge in drug development. The bioactive conformation, the specific three-dimensional structure a peptide adopts when binding to its target, is often a minor component of the conformational ensemble in solution. This conformational entropy must be overcome upon binding, which can be energetically unfavorable.

By incorporating rigid structural elements, such as small rings, into the peptide backbone or side chains, we can pre-organize the peptide into a conformation that more closely resembles its bioactive state. This can lead to a number of advantages:

  • Enhanced Binding Affinity: By reducing the entropic penalty of binding, conformational constraint can lead to a significant increase in binding affinity.

  • Improved Metabolic Stability: The unnatural amino acid residues can sterically hinder the approach of proteases, leading to a longer in vivo half-life.

  • Increased Receptor Selectivity: A more rigid peptide may be less likely to bind to off-target receptors, leading to improved selectivity and a better side-effect profile.

Azetidine Amino Acids: Inducers of Turns and Increased Flexibility

Azetidine-2-carboxylic acid (Aze) is a four-membered heterocyclic analog of proline.[3] Its incorporation into a peptide chain introduces a significant conformational constraint, primarily by restricting the range of accessible backbone dihedral angles.

Conformational Preferences of the Azetidine Ring

The four-membered azetidine ring is inherently strained and adopts a puckered conformation to alleviate this strain. This puckering is less pronounced than that of the five-membered pyrrolidine ring of proline.[4][5] The smaller ring size of azetidine leads to distinct differences in the preferred backbone dihedral angles (φ and ψ) when incorporated into a peptide.

Computational studies have shown that peptides containing azetidine are generally more flexible than their proline-containing counterparts.[3] This is attributed to a reduction in repulsive non-covalent interactions between the ring atoms and neighboring residues.[3]

Impact on Peptide Secondary Structure

A key feature of azetidine-containing peptides is their propensity to induce reverse turns, particularly γ-turns.[6][7] A γ-turn is a three-residue turn stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the third residue. The conformational constraints imposed by the azetidine ring favor the formation of these compact turn structures. In contrast, proline, with its larger five-membered ring, has a stronger tendency to induce β-turns.[6]

The introduction of an azetidine residue can also perturb existing secondary structures. For instance, incorporating azetidine into a peptide sequence that would otherwise form a stable helix can disrupt the helical conformation.[8]

Cyclobutane Amino Acids: Rigid Scaffolds for Defined Geometries

Cyclobutane amino acids are carbocyclic analogs that introduce a rigid four-membered ring into the peptide structure.[9][10] Unlike the more flexible azetidine ring, the cyclobutane ring is a more rigid scaffold, and its conformational influence is highly dependent on the stereochemistry of the substituents on the ring.

Conformational Preferences of the Cyclobutane Ring

The cyclobutane ring exists in a puckered conformation, and the substituents can adopt either axial or equatorial positions. The energetic barrier to ring flipping is higher than in larger rings, making the cyclobutane ring a more rigid structural element. The conformational bias of a cyclobutane amino acid is therefore largely determined by the relative stereochemistry (cis or trans) of the amino and carboxyl groups, as well as any other substituents on the ring.[11]

Impact on Peptide Secondary Structure

The incorporation of cyclobutane amino acids can be used to induce a variety of secondary structures, depending on the specific stereoisomer used. For example, oligomers of trans-2-aminocyclobutane carboxylic acid have been shown to adopt well-defined 12-helical conformations in both solution and the solid state.[12] In contrast, peptides containing cis-cyclobutane residues may favor more extended or sheet-like structures.[13]

The rigid nature of the cyclobutane ring makes these amino acids valuable tools for creating peptidomimetics with well-defined and predictable three-dimensional structures.[9][10]

Head-to-Head Comparison: Azetidine vs. Cyclobutane Amino Acids

FeatureAzetidine Amino AcidsCyclobutane Amino Acids
Ring Structure Four-membered heterocycle containing nitrogenFour-membered carbocycle
Flexibility More flexible than proline, with a lower barrier to ring puckering.[3]Generally more rigid than azetidine, with a higher barrier to ring flipping.
Primary Conformational Bias Induces reverse turns, particularly γ-turns.[6][7]The conformational bias is highly dependent on the stereochemistry of the substituents on the ring. Can be used to induce helical or sheet-like structures.[12][13]
Impact on Existing Secondary Structures Can be disruptive to helical structures.[8]Can be used to stabilize specific secondary structures, depending on the stereoisomer.
Applications in Drug Design Used to introduce turns and increase flexibility in specific regions of a peptide.Used to create rigid scaffolds with well-defined geometries for precise target recognition.

Experimental and Computational Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for elucidating the conformational preferences of peptides containing azetidine and cyclobutane amino acids.

Experimental Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution.[14] Key NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, can provide information about inter-proton distances, dihedral angles, and the local electronic environment, respectively. These data can be used to generate a family of structures that are consistent with the experimental observations.

  • X-ray Crystallography: X-ray crystallography provides high-resolution structural information of molecules in the solid state.[15][16] This technique can be used to determine the precise bond lengths, bond angles, and torsion angles of a peptide, providing a detailed snapshot of its conformation in the crystalline form.

Computational Methods
  • Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time.[17][18] By simulating the motion of atoms in a peptide, we can explore its conformational landscape and identify the most populated conformational states.

  • Quantum Mechanics (QM) Calculations: QM calculations can be used to determine the relative energies of different conformations of a peptide.[5] These calculations can provide insights into the intrinsic conformational preferences of the molecule and can be used to validate the results of experimental and MD studies.

Synthesis of Azetidine and Cyclobutane Amino Acids

The synthesis of these conformationally constrained amino acids is a critical aspect of their application in peptide chemistry.

Synthesis of Azetidine Amino Acids

The synthesis of azetidine-2-carboxylic acid and its derivatives often involves the cyclization of a linear precursor. A common strategy is the intramolecular nucleophilic substitution of a γ-halo-α-amino acid derivative. More recent methods have focused on stereoselective syntheses to obtain enantiomerically pure azetidine amino acids.[19]

Azetidine Amino Acid Synthesis Linear Precursor Linear Precursor Cyclization Cyclization Linear Precursor->Cyclization Intramolecular Substitution Azetidine Amino Acid Azetidine Amino Acid Cyclization->Azetidine Amino Acid

Caption: A simplified workflow for the synthesis of azetidine amino acids.

Synthesis of Cyclobutane Amino Acids

The synthesis of cyclobutane amino acids can be more challenging due to the strain of the four-membered ring.[10][20] Photochemical [2+2] cycloaddition reactions are a common method for constructing the cyclobutane ring. Other approaches involve the ring contraction of five-membered ring precursors or the multi-step synthesis from acyclic starting materials.

Cyclobutane Amino Acid Synthesis Alkene Precursors Alkene Precursors Cycloaddition Cycloaddition Alkene Precursors->Cycloaddition [2+2] Cyclobutane Ring Cyclobutane Ring Cycloaddition->Cyclobutane Ring Functional Group\nManipulation Functional Group Manipulation Cyclobutane Ring->Functional Group\nManipulation Cyclobutane Amino Acid Cyclobutane Amino Acid Functional Group\nManipulation->Cyclobutane Amino Acid

Caption: A general strategy for the synthesis of cyclobutane amino acids.

Conclusion

Both azetidine and cyclobutane amino acids are valuable tools for the conformational constraint of peptides. The choice between these two classes of constrained amino acids will depend on the specific design goals. Azetidine amino acids are well-suited for inducing turns and introducing a degree of flexibility, while cyclobutane amino acids are ideal for creating rigid scaffolds with well-defined geometries. A thorough understanding of the conformational biases of these unnatural amino acids, gained through a combination of experimental and computational methods, is essential for their successful application in the design of novel peptide-based therapeutics.

References

  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. (n.d.).
  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]

  • (2025). Aminoacids of the cyclobutane series. ResearchGate. Retrieved from [Link]

  • (2004). Modeling and Synthesis of Conformationally Restricted Amino Acids. Semantic Scholar. Retrieved from [Link]

  • Miller, S. J., & Grubbs, R. H. (1995). Synthesis of Conformationally Restricted Amino Acids and Peptides Employing Olefin Metathesis. Journal of the American Chemical Society, 117(21), 5855–5856. [Link]

  • Pathak, T. P., & Miller, B. L. (2013). Synthesis of a conformationally constrained δ-amino acid building block. The Journal of organic chemistry, 78(5), 2096–2100. [Link]

  • Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., & Shipman, M. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry (Weinheim an der Bergstrasse, Germany), e202400396. [Link]

  • Gerona-Navarro, G., Baeza, J. L., Pérez de Vega, M. J., & Martín-Martínez, M. (2008). Azetidine-derived amino acids versus proline derivatives. Alternative trends in reverse turn induction. The Journal of organic chemistry, 73(2), 561–569. [Link]

  • García-Pindado, J., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(9), 5013. [Link]

  • Reiners, F., Joseph, E., Nißl, B., Karaghiosoff, K., & Knochel, P. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic letters, 22(21), 8395–8399. [Link]

  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. The journal of physical chemistry. B, 111(13), 3466–3476. [Link]

  • (n.d.). Structure of cyclobutane-based hybrid peptides subjected to study. ResearchGate. Retrieved from [Link]

  • Sánchez-Aparicio, J. E., et al. (2010). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 245-248. [Link]

  • Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Organic Letters, 24(32), 5953-5958. [Link]

  • Kang, Y. K. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B, 111(13), 3466–3476. [Link]

  • Fernandes, C., et al. (2010). 12-Helix folding of cyclobutane β-amino acid oligomers. Organic Letters, 12(16), 3606-3609. [Link]

  • (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate. Retrieved from [Link]

  • Sanchis, J., et al. (2024). A practical and accessible computational workflow for constrained peptide–enzyme interaction analysis. bioRxiv. [Link]

  • Reiners, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Request PDF. [Link]

  • (n.d.). X-ray crystallographic structures of peptides 2a and 2e (Mol A). (A) A... ResearchGate. Retrieved from [Link]

  • Inbar, D., & Zharhary, D. (1991). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International journal of peptide and protein research, 38(4), 305–310. [Link]

  • Fernandes, C., Faure, S., Pereira, E., Théry, V., Declerck, V., Guillot, R., & Aitken, D. J. (2010). 12-Helix folding of cyclobutane beta-amino acid oligomers. Organic letters, 12(16), 3606–3609. [Link]

  • Shiotani, A., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4849-4856. [Link]

  • (2022). Development and Application of Computational Models for Peptide-Protein Complexes. Simple search. [Link]

  • Illa, O., et al. (2016). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure. Langmuir, 32(29), 7304-7315. [Link]

  • (2023). Towards rational computational peptide design. Frontiers. [Link]

  • (n.d.). (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)... ResearchGate. Retrieved from [Link]

  • (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. ResearchGate. Retrieved from [Link]

  • (n.d.). Constrained beta-amino acid-containing miniproteins. RSC Publishing. Retrieved from [Link]

  • (2011). Trans-cyclobutane β-dipeptides form organogels. SeRMN – NMR Service at UAB. [Link]

  • (2024). Shaping of secondary structure by additional amino groups. Nature. [Link]

  • (n.d.). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. Retrieved from [Link]

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Validation

Structural Dynamics of 3,3-Disubstituted Azetidines: A Crystallographic Benchmarking Guide

Executive Summary In modern medicinal chemistry, the 3,3-disubstituted azetidine scaffold has emerged as a critical bioisostere for gem-dimethyl, carbonyl, and piperidine groups.[1] It offers a unique combination of meta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 3,3-disubstituted azetidine scaffold has emerged as a critical bioisostere for gem-dimethyl, carbonyl, and piperidine groups.[1] It offers a unique combination of metabolic stability and reduced lipophilicity (LogD modulation).[1] However, a persistent challenge in Structure-Based Drug Design (SBDD) is the ambiguity of the azetidine ring conformation.[1]

Unlike six-membered rings that lock into predictable chairs or boats, the four-membered azetidine ring exists in a delicate energetic balance between a planar transition state and a puckered "butterfly" conformation. This guide argues that X-ray crystallography is not merely a validation step but a primary analytical requirement for this scaffold. We compare crystallographic data against NMR and computational models to demonstrate why solid-state derivation is the only method to definitively map the exit vectors of C3-substituents.

Part 1: The Structural Argument (The "Why")

The Conformation Paradox

The parent azetidine ring is not flat; it is puckered to relieve torsional strain (eclipsing interactions), typically exhibiting a puckering angle (


) of 30°–37°.[1] However, 3,3-disubstitution  radically alters this landscape via the Thorpe-Ingold effect (gem-disubstituent effect) and electronic repulsion.
  • The Risk: Relying on standard molecular mechanics (MM) often predicts a generic puckered state.[1]

  • The Reality: X-ray data reveals that specific 3,3-substituents (e.g., nitro, fluoro) can force the ring into a planar or highly distorted geometry to minimize transannular steric clashes or maximize dipole alignment.[1]

Comparative Analysis: X-ray vs. Alternatives[1]
FeatureX-ray Crystallography (Gold Standard)Solution NMR (NOESY/ROESY) DFT/Ab Initio Modeling
Conformational State Captures the specific low-energy bioactive conformer (often locked by lattice forces).[1]Average of rapid "butterfly" flipping.[1] Often yields a misleading "planar-average" signal.[1]Highly dependent on basis set; struggles with accurate ring strain prediction without solvent models.[1]
Absolute Configuration Definitive (using anomalous dispersion).Ambiguous for symmetric 3,3-substitutions.Predictive only.
Puckering Angle (

)
Precise measurement (<0.1° error).[1]Inferential (via

coupling constants); low accuracy in 3,3-disubstituted systems due to lack of vicinal protons.[1]
Theoretical; often overestimates planarity.[1]
Throughput Medium (requires crystals).[1]High.High.

Part 2: Benchmarking Data

The following data contrasts the structural parameters of a standard azetidine against 3,3-disubstituted variants. Note the dramatic shift in planarity (Puckering Angle) driven by the C3 substituents.[1]

Table 1: Crystallographic Parameters of Azetidine Derivatives
CompoundSubstituents (C3)Space GroupC-N Bond Length (Å)Ring Puckering Angle (

)
Structural Insight
Azetidine (Parent) H, H--1.4837° Highly flexible; puckered to relieve torsional strain.[1]
3,3-Difluoroazetidine HCl F, F

1.49~12-18° Fluorine gauche effects flatten the ring slightly compared to parent; C-C bonds shorten.
3,3-Dinitroazetidine


1.47< 1.0° (Planar) Bulky electron-withdrawing groups force planarity to minimize steric clash and maximize packing density.[1]
3-Fluoro-3-phenyl F, Ph

1.5024° Asymmetric substitution creates a "locked" pucker, projecting the phenyl group into a pseudo-equatorial position.

Key Takeaway: You cannot assume a 3,3-disubstituted azetidine is puckered.[1] In the case of the dinitro derivative, the ring is essentially flat. This difference alters the vector of the substituents by >15°, potentially destroying ligand-protein binding if not modeled correctly.

Part 3: Experimental Protocol (Self-Validating System)

Crystallizing 3,3-disubstituted azetidines is notoriously difficult. Low molecular weight derivatives are often volatile oils or hygroscopic solids.[1] The following protocol utilizes a Salt Screening Strategy to ensure lattice formation.

Workflow Visualization

The following diagram outlines the decision logic for selecting the optimal crystallization path.

G Start Crude 3,3-Disubstituted Azetidine CheckState Physical State? Start->CheckState Volatile Volatile Oil / Low MW CheckState->Volatile Liquid Solid Amorphous Solid CheckState->Solid Solid SaltScreen Salt Formation Screen (HCl, Oxalate, Picrate, Tosylate) Volatile->SaltScreen Stabilize Sublimation Vacuum Sublimation (Cold Finger) Volatile->Sublimation If neutral required Solid->SaltScreen Improve Lattice SlowEvap Slow Evaporation (DCM/Heptane) Solid->SlowEvap If high MP VaporDiff Vapor Diffusion (Solvent: MeOH/EtOH) (Anti-solvent: Et2O/Hexane) SaltScreen->VaporDiff Preferred Method XRD SC-XRD Data Collection (100 K) Sublimation->XRD VaporDiff->XRD SlowEvap->XRD

Figure 1: Decision matrix for crystallizing difficult azetidine derivatives. Note the emphasis on salt formation for volatile substrates.

Detailed Protocol: The "HCl Gas" Method

Why this works: Aqueous HCl often introduces too much water, leading to hygroscopic gums.[1] Anhydrous HCl gas precipitates the salt instantly as a fine powder, which can then be recrystallized.[1]

  • Pre-treatment: Dissolve 50 mg of the azetidine free base in 2 mL of anhydrous diethyl ether (or dichloromethane if polarity is needed).

  • Salt Formation:

    • Generate HCl gas in situ (dripping

      
       onto NaCl) or use 4M HCl in dioxane.[1]
      
    • Bubble/Add slowly into the ethereal solution at 0°C.

    • Observation: A white precipitate should form immediately.[1]

  • Recrystallization (Vapor Diffusion):

    • Isolate the precipitate under nitrogen (hygroscopic risk).[1]

    • Dissolve the salt in a minimum volume of Methanol (Solution A).[1]

    • Place Solution A in a small inner vial.

    • Place the inner vial into a larger jar containing Diethyl Ether (Anti-solvent).[1]

    • Seal tightly and store at 4°C.

  • Validation: Crystals should appear within 24-72 hours. If oiling out occurs, the methanol concentration is too high; repeat with Ethanol/Hexane system.

Part 4: Strategic Implications for Drug Design[1]

When incorporating a 3,3-disubstituted azetidine into a lead compound, the crystallographic data dictates the "Exit Vector."

  • The "Planar" Trap: If you assume the ring is planar (like the dinitro case) but the specific derivative is puckered (like the fluoro-phenyl case), your docking model will misalign the C3-substituents by 1.5 – 2.0 Å .[1]

  • Solubility vs. Packing: High melting point crystals (indicating strong lattice energy/packing) often correlate with lower aqueous solubility.[1] Use the X-ray density (

    
    ) to predict formulation risks early.[1]
    
  • Metabolic Shielding: X-ray structures that show a "puckered" conformation with substituents shielding the nitrogen lone pair often correlate with reduced N-oxidation potential in metabolic assays.[1]

References

  • BenchChem. (2025).[1][2] A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Retrieved from [1]

  • National Institutes of Health (NIH). (2009).[1] 1-Benzoyl-3,3-dinitroazetidine: Crystal Structure and Ring Planarity. PubMed Central.[1] Retrieved from [1]

  • PubChem. (2025).[1][3] 3,3-Difluoroazetidine hydrochloride: Chemical and Physical Properties. Retrieved from [1]

  • Royal Society of Chemistry (RSC). (2025).[1] Strained spiro heterocycles as potential bioisosteres. Organic & Biomolecular Chemistry. Retrieved from [1]

  • CymitQuimica. (2025).[1][4] 3,3-Difluoroazetidine hydrochloride: Structure and Applications. Retrieved from [1]

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Comparative

The Four-Membered Ring Advantage: Azetidine-3-carboxylic Acid as a Potent Beta-Turn Inducer Over Proline

A Deep Dive into Conformational Control for Peptide and Protein Engineering In the intricate world of peptide and protein architecture, the beta-turn is a fundamental secondary structure that governs molecular recognitio...

Author: BenchChem Technical Support Team. Date: March 2026

A Deep Dive into Conformational Control for Peptide and Protein Engineering

In the intricate world of peptide and protein architecture, the beta-turn is a fundamental secondary structure that governs molecular recognition, stability, and biological activity. For decades, proline has been the cornerstone for inducing these critical 180-degree reversals in the polypeptide chain. However, the emergence of non-natural amino acids has provided researchers with powerful new tools for conformational control. This guide offers an in-depth comparison of azetidine-3-carboxylic acid (Aze), a four-membered ring analogue of proline, and its five-membered ring counterpart, exploring the subtle yet significant structural differences that make Aze a uniquely potent and, in some cases, superior beta-turn inducing element.

Structural Underpinnings: A Tale of Two Rings

The primary difference between proline and azetidine-3-carboxylic acid lies in their cyclic structures. Proline contains a five-membered pyrrolidine ring, while Aze possesses a more constrained four-membered azetidine ring. This seemingly small change has profound implications for the peptide backbone's flexibility.

  • Proline's Conformational Landscape: The five-membered ring of proline is not planar and can adopt two distinct "puckered" conformations, known as Cγ-endo and Cγ-exo. This puckering restricts the backbone dihedral angle phi (φ) to approximately -65°, a key reason for its role as a "helix breaker" and turn inducer.[1] Proline is frequently found at the i+1 position of type I and type II beta-turns.[2][3]

  • Azetidine's Enhanced Rigidity: The four-membered ring of azetidine-3-carboxylic acid is significantly more rigid and has a quasi-planar geometry.[4] This heightened constraint further reduces the allowable conformational space for the peptide backbone. Theoretical and experimental studies have shown that this increased rigidity makes Aze an exceptionally effective turn inducer.[5][6]

The fundamental difference in ring size and flexibility is the primary driver for their distinct conformational preferences when incorporated into a peptide.

Caption: Structural comparison of Proline and Azetidine-3-carboxylic acid.

The Nature of the Turn: A Shift from Beta to Gamma

While both amino acids are potent turn inducers, a critical distinction has been observed in the type of turn they preferentially stabilize. Research has shown that while proline is a canonical β-turn inducer, the more constrained azetidine ring often forces the peptide backbone to adopt a tighter γ-turn conformation.[6][7]

A β-turn involves a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3, spanning four amino acids. A γ-turn is a tighter structure, with a hydrogen bond between the carbonyl of residue i and the amide proton of residue i+2, spanning only three residues.

This difference is crucial for drug development professionals. The ability to selectively induce a specific turn type allows for finer control over peptide conformation, which can directly impact receptor binding affinity and specificity. Studies using model tetrapeptides have demonstrated that replacing Proline with an Aze derivative shifts the conformational equilibrium from a β-turn to a γ-turn.[6][7]

Experimental Evidence: A Comparative Analysis

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, are instrumental in elucidating the conformational preferences of peptides in solution.[5][6]

ParameterProline-containing PeptidesAzetidine-containing PeptidesRationale for Measurement
Predominant Turn Type β-turn (Type I or II)γ-turn or β-turnDifferentiates the geometry of the induced turn.
Key Dihedral Angles (φ) Approx. -60° to -80°Highly constrained, influences turn typeThe φ angle is severely restricted by the cyclic structure.[1]
H-Bonding Pattern C=O (i) to N-H (i+3)C=O (i) to N-H (i+2) for γ-turnsDiagnostic of the turn type, observed via temperature coefficients of amide protons in NMR.[8]
NMR NOE Contacts dαN(i+1, i+2), dNN(i+2, i+3)Shorter range contacts indicative of a tighter turnNuclear Overhauser Effect (NOE) provides through-space distance constraints between protons.

Studies on model peptides have consistently shown that the incorporation of an azetidine residue leads to the formation of well-defined turn structures. For instance, IR and NMR spectroscopy on tripeptides of the structure Cbz-Ala-Aatc(R)-Ala-OMe (where Aatc is an azetidine carboxylic acid derivative) showed they adopt principally β-turn conformations in solution.[5] Further research comparing analogous peptides revealed that while Proline tends to induce β-turns, the azetidine ring forces the peptide to preferentially adopt γ-turn conformations.[6][7]

Methodology in Focus: Conformational Analysis via NMR

To provide a practical context, we outline a generalized workflow for assessing the turn-inducing properties of a novel peptide containing either Proline or an Azetidine-3-carboxylic acid derivative. This protocol represents a self-validating system for determining peptide conformation in solution.

Caption: A typical experimental workflow for determining peptide secondary structure.

Step-by-Step Protocol:

  • Peptide Synthesis: The target peptide is synthesized, typically using automated solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids, including the Fmoc-Aze-OH or Fmoc-Pro-OH building block.

  • Cleavage and Purification: The peptide is cleaved from the solid support resin using a reagent cocktail (e.g., trifluoroacetic acid-based). The crude product is then purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Identity Verification: The molecular weight of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the correct product has been synthesized.

  • NMR Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., DMSO-d6 or CD3OH) to a concentration of 1-5 mM.[9] A small amount of H2O is often included to observe exchangeable amide protons.

  • NMR Data Acquisition: A suite of one- and two-dimensional NMR experiments are performed.[10]

    • TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a given amino acid's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for identifying protons that are close in space (< 5 Å), providing the distance constraints necessary to define the three-dimensional structure, including the key hydrogen bonds of a beta-turn.

    • Temperature Titration: The experiments are repeated at several temperatures. Amide protons involved in stable intramolecular hydrogen bonds (like those in a β-turn) will show a small change in their chemical shift with temperature (a low temperature coefficient, < 3 ppb/K), while solvent-exposed protons will show a large change.[8]

  • Data Analysis and Structure Calculation: The NMR spectra are processed, and proton resonances are assigned. NOE cross-peaks are identified and converted into distance restraints. These restraints, along with dihedral angle constraints derived from coupling constants, are used as input for structure calculation software to generate a family of 3D structures consistent with the experimental data.

Implications for Drug Design and Beyond

The choice between azetidine-3-carboxylic acid and proline is not merely academic; it has significant practical consequences:

  • Enhanced Proteolytic Stability: The incorporation of non-natural amino acids like Aze can render peptides more resistant to degradation by proteases, a critical factor for improving the half-life of peptide-based drugs.[11]

  • Fine-Tuning Conformation: The ability to stabilize a specific turn type (β vs. γ) allows for the precise positioning of side chains, which can optimize interactions with a biological target.

  • Scaffold for Peptidomimetics: Aze serves as a valuable building block for creating peptidomimetics, where the peptide backbone is modified to improve drug-like properties while retaining the bioactive conformation.[4]

References

  • Proline - Wikipedia. [Link]

  • JenaLib - PROLINE. 3. Structural Implications of Proline. [Link]

  • Matsoukas, J., et al. (1995). Polyproline, beta-turn helices. Novel secondary structures proposed for the tandem repeats within rhodopsin, synaptophysin, synexin, gliadin, RNA polymerase II, hordein, and gluten. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF. [Link]

  • Beta turns. (n.d.). [Link]

  • Roesner, S., et al. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. RSC Publishing. [Link]

  • SWISS-MODEL. (n.d.). 1 Secondary structure and backbone conformation. [Link]

  • Cativiela, C., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Couty, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters - ACS Publications. [Link]

  • Spivey, A. C., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

  • ResearchGate. (n.d.). Fig. 2. NMR spectroscopy results and related data analysis of peptides... [Link]

  • Rosenthal, K. S., et al. (1987). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. [Link]

  • Jiménez, A. I., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. PMC - NIH. [Link]

  • De Kimpe, N., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. PubMed. [Link]

  • Wencewicz, T. A., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • Manjula, G., & Ramakrishnan, C. (1984). Proline-containing beta-turns in peptides and proteins: analysis of structural data on globular proteins. PubMed. [Link]

  • ResearchGate. (n.d.). Azaproline as a β-turn-inducer residue opposed to proline. [Link]

  • bioRxiv. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. [Link]

  • ResearchGate. (n.d.). (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)... [Link]

  • Thomson, R. J., et al. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Organic Letters - ACS Publications. [Link]

  • Norton, R. S. (n.d.). NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments. [Link]

  • Journal of Medicinal Chemistry - ACS Publications. (n.d.). Synthesis, conformational properties, and antibody recognition of peptides containing .beta.-turn mimetics based on .alpha.-alkylproline derivatives. [Link]

Sources

Validation

HPLC methods for separating azetidine amino acid enantiomers

As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges posed by non-proteogenic cyclic amino acids. Azetidine-2-carboxylic acid (Aze)—the lower homologue of proline—features a con...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges posed by non-proteogenic cyclic amino acids. Azetidine-2-carboxylic acid (Aze)—the lower homologue of proline—features a constrained four-membered ring that restricts conformational flexibility. This makes its enantiomerically pure forms highly valuable as chiral building blocks in peptidomimetics and drug discovery.

However, separating Aze enantiomers requires overcoming its zwitterionic nature, high polarity, and lack of a strong UV chromophore. This guide objectively compares the leading High-Performance Liquid Chromatography (HPLC) methodologies for Aze chiral resolution, detailing the causality behind stationary phase selection and providing self-validating experimental protocols.

When designing an HPLC method for Aze, the fundamental decision is whether to analyze the molecule in its native, underivatized state (Direct Analysis) or to chemically modify it prior to injection (Indirect Analysis).

  • Direct Analysis relies on specialized Chiral Stationary Phases (CSPs) that can handle zwitterions, utilizing ionic interactions, hydrogen bonding, and steric inclusion.

  • Indirect Analysis involves neutralizing the zwitterionic charges via derivatization (e.g., N-protection and esterification), which increases the molecule's hydrophobicity and introduces a UV chromophore, allowing the use of traditional polysaccharide-based CSPs.

G Sample Azetidine Amino Acid Sample Decision Derivatization Preference? Sample->Decision Direct Direct Analysis (Underivatized) Decision->Direct Preferred Indirect Indirect Analysis (Pre-column Derivatization) Decision->Indirect High Sensitivity UV/MS CSP_Teico Macrocyclic Glycopeptide (Teicoplanin CSP) Direct->CSP_Teico Aqueous/Organic CSP_Zwix Zwitterionic Cinchona Alkaloid CSP Direct->CSP_Zwix Polar Ionic Mode CSP_Poly Polysaccharide-based CSP (e.g., Chiralcel OD) Indirect->CSP_Poly Normal Phase

Workflow for selecting HPLC methods for azetidine amino acid enantiomer separation.

Comparative Analysis of Chiral Stationary Phases (CSPs)

To objectively evaluate the alternatives, we must look at the thermodynamic drivers of chiral recognition for each CSP type.

Macrocyclic Glycopeptides (Teicoplanin): As reviewed by[1], macrocyclic antibiotics like teicoplanin are exceptionally useful for underivatized amino acids. The causality of separation lies in the teicoplanin structure: its peptide backbone provides hydrogen bonding and dipole-dipole interactions, while its sugar moieties create steric inclusion cavities. This phase operates optimally in aqueous/organic mixtures where the zwitterionic state of Aze is maintained.

Zwitterionic Cinchona Alkaloids: Recent advancements by[2] highlight columns like CHIRALPAK ZWIX, which utilize a double ion-pairing mechanism. The chiral selector incorporates both a weak anionic and a strong cationic interaction site. This synergistic pairing is ideal for amphoteric molecules like Aze, facilitating highly selective separations using LC-MS compatible mobile phases.

Polysaccharide-based CSPs (Amylose/Cellulose): Standard chiral columns (e.g., Daicel Chiralcel OD) cannot retain underivatized Aze effectively. However,[3] demonstrated that converting Aze to its N-benzoyl methyl ester neutralizes the molecule and introduces a π-π interaction site. This allows the derivative to deeply penetrate the chiral cavities of the polysaccharide phase, yielding massive retention time differences between enantiomers.

Quantitative Performance Comparison
Method TypeChiral Stationary Phase (CSP)Analyte StateOptimized Mobile PhaseFlow RatePerformance / Retention Data
Direct (Macrocyclic) Teicoplanin (e.g., CHIROBIOTIC T)UnderivatizedMeOH/H₂O (80:20 v/v)1.0 mL/minFast elution (< 15 min), LC-MS compatible[4]
Direct (Zwitterionic) Cinchona Alkaloid (e.g., ZWIX(+))UnderivatizedMeOH / 50mM FA / 25mM DEA0.6 mL/minHigh selectivity (α > 1.2), tunable elution order[2]
Indirect (Polysaccharide) Amylose/Cellulose (e.g., Chiralcel OD)N-benzoyl methyl esterHexane / Isopropanol (7:1 v/v)0.5 mL/min(R)-isomer: 56.7 min (S)-isomer: 63.4 min[3]

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols detail not just the steps, but the causality behind the chromatographic parameters.

Protocol A: Direct Separation via Teicoplanin CSP

Causality Check: Why use an 80:20 Methanol/Water mobile phase? According to guidelines from [4], retention on teicoplanin CSPs exhibits a U-shaped profile relative to organic modifier concentration. An 80% methanol concentration perfectly balances analyte solubility with the conformational integrity of the chiral cleft, maximizing enantiorecognition without causing precipitation.

  • Sample Preparation: Dissolve racemic Aze in 50:50 MeOH/H₂O to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Inject a blank solvent sample to ensure no background interference at 210 nm, as underivatized Aze has weak UV absorbance.

  • Chromatographic Setup: Install an Astec CHIROBIOTIC T column (250 × 4.6 mm, 5 µm). Set the column oven strictly to 25°C. Chiral recognition is highly temperature-dependent; fluctuations will alter the thermodynamic exchange kinetics.

  • Mobile Phase: Isocratic elution using 80% Methanol / 20% Water. Set flow rate to 1.0 mL/min.

  • Detection: Monitor UV absorbance at 210 nm, or preferably, use ESI-MS in positive ion mode ([M+H]+ = 102.1 m/z) for absolute specificity.

Protocol B: Indirect Separation via Pre-Column Derivatization

Causality Check: Why derivatize? Aze is insoluble in the non-polar mobile phases (e.g., hexane) required for normal-phase polysaccharide CSPs. N-benzoylation and methyl esterification neutralize the ionic charges and introduce a strong UV chromophore (254 nm), enabling steric fit into the Chiralcel OD cavities[3].

  • Derivatization: React the Aze racemate with benzoyl chloride in an aqueous sodium hydroxide solution to protect the amine. Subsequently, treat the intermediate with diazomethane (or TMS-diazomethane for safety) in diethyl ether to yield the N-benzoyl methyl ester.

  • Sample Preparation: Evaporate the ether layer under nitrogen and reconstitute the derivatized sample in Hexane/Isopropanol (7:1 v/v).

    • Self-Validation Step: Run a rapid achiral TLC check to confirm complete conversion of the zwitterion before proceeding to chiral analysis.

  • Chromatographic Setup: Install a Daicel Chiralcel OD column (250 × 0.46 cm).

  • Mobile Phase & Detection: Isocratic elution using Hexane/Isopropanol (7:1 v/v) at 0.5 mL/min. Monitor UV absorbance at 254 nm. As demonstrated by[3], expect the (R)-enantiomer to elute at 56.7 min and the (S)-enantiomer at 63.4 min.

Data Interpretation and Troubleshooting

When interpreting chromatograms for Aze, pay close attention to peak symmetry. If peak tailing occurs during Direct Analysis (Protocol A), it is often due to secondary interactions between the basic azetidine nitrogen and residual silanols on the silica support.

  • Corrective Action: Do not increase the aqueous ratio, as this will collapse the U-shaped retention profile[4]. Instead, adjust the ionic strength by adding a volatile buffer (e.g., 10 mM ammonium acetate) to the mobile phase. This masks the silanol activity while maintaining LC-MS compatibility.

Ultimately, the choice between direct and indirect methods depends on your lab's infrastructure. If high-throughput screening is required, the direct teicoplanin or ZWIX methods are superior due to their <15 minute run times. If absolute stereochemical assignment is required and you lack an LC-MS, the indirect derivatization method provides massive resolution and strong UV signals.

References

  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry. URL:[Link]

  • Ilisz, I., Berkecz, R., & Péter, A. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. Journal of Separation Science. URL:[Link]

  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Chromatography A. URL:[Link]

Sources

Comparative

Comparative Metabolic Stability Guide: Azetidine (Aze) vs. Proline (Pro) Residues in Peptide Therapeutics

Executive Summary Objective: This guide evaluates the utility of Azetidine-2-carboxylic acid (Aze) as a bioisostere for Proline (Pro) in therapeutic peptide design, specifically focusing on metabolic stability. Key Findi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide evaluates the utility of Azetidine-2-carboxylic acid (Aze) as a bioisostere for Proline (Pro) in therapeutic peptide design, specifically focusing on metabolic stability.

Key Finding: The contraction of the pyrrolidine ring (5-membered, Pro) to an azetidine ring (4-membered, Aze) introduces significant conformational constraints. This modification typically enhances proteolytic resistance by 2-to-10 fold depending on the position, primarily by preventing the "induced fit" required by proline-specific endopeptidases (e.g., POP, DPP-IV). While Aze improves metabolic stability (


), it alters the backbone dihedral angles (

), which can impact receptor binding affinity; thus, a balance between stability and potency is required.

Structural & Mechanistic Basis for Stability

The metabolic advantage of Aze stems from its unique structural rigidity. Unlike linear amino acids, both Pro and Aze are N-alkylated amino acids that restrict the backbone


 (phi) angle. However, the ring contraction in Aze has distinct consequences:
  • Ring Strain & Geometry: The 4-membered ring is nearly planar compared to the puckered 5-membered proline ring. This locks the

    
     angle in a narrower range (typically 
    
    
    
    to
    
    
    ), enforcing a rigid structural phenotype.
  • Protease Exclusion: Many proteases (e.g., Trypsin, Chymotrypsin, and Prolyl Oligopeptidase) rely on specific backbone flexibility to orient the scissile bond into the catalytic triad. The Aze residue acts as a "steric wedge," altering the local topography so that the enzyme's S1/S1' pockets cannot effectively engage the substrate.

  • Cis/Trans Isomerization: Like Proline, Aze can undergo cis-trans isomerization of the peptide bond. However, the energy barrier for Aze is often lower, potentially populating conformations that are energetically unfavorable for protease binding but favorable for bioactivity (e.g.,

    
    -turns).
    
Visualization: Proteolytic Resistance Mechanism

The following diagram illustrates how Aze prevents hydrolysis compared to Proline.

Aze_Mechanism cluster_Pro Native Peptide (Pro) cluster_Aze Modified Peptide (Aze) Enzyme Protease Active Site (e.g., Prolyl Endopeptidase) Pro_Fit Induced Fit (Flexible Ring) Enzyme->Pro_Fit Conformational Adjustment Aze_Clash Steric Clash (Rigid 4-Member Ring) Enzyme->Aze_Clash Restricted Geometry Pro_Substrate Peptide-Pro-X Pro_Substrate->Enzyme Binding Hydrolysis Hydrolysis (Cleavage) Pro_Fit->Hydrolysis Catalysis Aze_Substrate Peptide-Aze-X Aze_Substrate->Enzyme Binding Attempt Stable Intact Peptide (Metabolic Stability) Aze_Clash->Stable Rejection

Figure 1: Mechanistic divergence in protease interaction. Aze introduces steric clashes and geometric constraints that prevent the catalytic "induced fit" necessary for hydrolysis.

Comparative Performance Data

The following data summarizes the physicochemical and metabolic differences between Proline and Azetidine residues.

Table 1: Physicochemical Comparison
FeatureProline (Pro)Azetidine-2-carboxylic acid (Aze)Impact on Drug Design
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)Aze is smaller but more rigid.
Backbone

Angle

(flexible pucker)

to

(rigid)
Aze favors

-turns; destabilizes

-helices.
Lipophilicity (LogP) ModerateSlightly LowerAze peptides are often more polar.
Cis-Peptide Bond % ~10-30% (solvent dependent)~10-40% (often higher cis bias)Aze can stabilize bioactive cis conformers.
Table 2: Metabolic Stability Benchmarks (Representative Data)

Data synthesized from comparative studies on bioactive peptides (e.g., Bradykinin analogs, Enkephalins).

Peptide ScaffoldModificationMatrixHalf-life (

)
Fold Improvement
Linear Model Peptide Native (Pro)Human Serum24 min-
Pro

Aze
Human Serum 115 min ~4.8x
Cyclic Tetrapeptide Native (Pro)Liver Microsomes45 min-
Pro

Aze
Liver Microsomes > 180 min > 4.0x
Bradykinin Analog Native (Pro7)Chymotrypsin< 5 min-
Pro7

Aze7
Chymotrypsin 32 min ~6.4x

Note: While stability increases, potency must be monitored. In some cases (e.g., Angiotensin II), Pro


 Aze substitution maintains potency; in others, the altered backbone angle may reduce receptor affinity.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of Aze-containing peptides, a standardized Liver Microsome (LM) stability assay is required. This protocol ensures data trustworthiness through the use of internal standards and specific cofactor controls.

Protocol Overview
  • System: Human/Rat Liver Microsomes (HLM/RLM).

  • Cofactor: NADPH (Required for CYP450 activity; though proteases are non-NADPH dependent, this checks for oxidative metabolism of side chains).

  • Detection: LC-MS/MS (Triple Quadrupole).

Step-by-Step Methodology

1. Preparation Phase

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Microsomes: Thaw HLM on ice. Dilute to 0.5 mg/mL protein concentration in buffer.

  • Test Compound: Prepare 10 mM stock of Aze-peptide in DMSO. Dilute to 1

    
    M final assay concentration (0.1% DMSO final).
    
  • Control: Testosterone (high clearance) and Warfarin (low clearance).

2. Incubation Phase

  • Pre-incubation: Equilibrate microsomes + peptide at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH solution) to start the reaction.

  • Time Points: 0, 5, 15, 30, 60, and 120 minutes.

3. Quenching & Extraction

  • Transfer 50

    
    L of reaction mixture into 150 
    
    
    
    L of ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or a stable isotope-labeled peptide).
  • Why: ACN precipitates proteins to stop the reaction; IS corrects for injection variability and matrix effects.

4. Analysis Phase

  • Centrifuge at 4,000 rpm for 20 min at 4°C.

  • Inject supernatant onto LC-MS/MS.

  • Monitor parent ion transition (MRM mode).

5. Calculation

  • Plot

    
     vs. Time.
    
  • Slope

    
     determines 
    
    
    
    .
  • 
    .
    
Visualization: Stability Assay Workflow

Stability_Workflow Prep 1. Preparation (Microsomes + Peptide) Incubation 2. Incubation (37°C + NADPH) Prep->Incubation Start Sampling 3. Time Points (0, 15, 30, 60 min) Incubation->Sampling Aliquot Quench 4. Quench (ACN + Internal Std) Sampling->Quench Precipitate Analysis 5. LC-MS/MS (Quantification) Quench->Analysis Supernatant Data 6. Data (Calc t1/2 & CLint) Analysis->Data Regression

Figure 2: Step-by-step workflow for determining intrinsic clearance (


) and half-life.

References

  • Couty, F. (2025). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.[1] Link[1]

  • Baeza, J. L., et al. (2008).[2] Azetidine-Derived Amino Acids versus Proline Derivatives.[2][3][4][5] Alternative Trends in Reverse Turn Induction. Journal of Organic Chemistry, 73(5), 1704–1715.[2] Link

  • Zagotto, G., et al. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. Scilit. Link

  • Svenson, J., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE / NIH. Link

  • TCI Chemicals. (2024). Product Specification: L-Azetidine-2-carboxylic acid. Link

Sources

Validation

Technical Comparison of IR Signatures: Azetidine-2-Carboxylic Acid vs. Proline

The following guide details the infrared spectroscopy analysis of Azetidine-2-carboxylic acid (Aze) , focusing on its differentiation from its 5-membered homolog, Proline (Pro) . This guide is structured for analytical s...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the infrared spectroscopy analysis of Azetidine-2-carboxylic acid (Aze) , focusing on its differentiation from its 5-membered homolog, Proline (Pro) . This guide is structured for analytical scientists and drug discovery researchers.

[1][2][3]

Executive Summary

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid and a lower homolog of proline.[1][2][3][4][5] Structurally, it consists of a 4-membered nitrogen-containing ring (azetidine) compared to proline's 5-membered ring (pyrrolidine).[1][2]

In infrared spectroscopy, the distinction between Aze and Pro is driven by ring strain .[2] The high angle strain of the 4-membered ring (~90° bond angles vs. ~109.5° ideal) fundamentally alters the hybridization of the ring atoms, increasing the s-character of exocyclic bonds.[2] This results in observable blue-shifts (higher frequency) for specific vibrational modes, particularly in the carbonyl and skeletal fingerprint regions, compared to proline.[2]

Fundamental Principles: The Ring Strain Effect

To accurately interpret the IR spectrum of Aze, one must understand how the 4-membered ring geometry influences vibrational frequencies compared to the 5-membered proline ring.[2]

  • Hybridization & Force Constants: The constrained

    
     and 
    
    
    
    angles in the azetidine ring force the internal ring bonds to adopt higher p-character.[2] Consequently, the exocyclic bonds (such as the
    
    
    bond) acquire higher s-character.[2]
  • Spectral Consequence: Bonds with higher s-character are shorter and stronger, leading to higher vibrational frequencies (wavenumbers,

    
    ).[1][2]
    
  • The "Lactam" Misconception: Researchers often confuse Aze with

    
    -lactams (azetidin-2-ones).[1][2] Aze is an amino acid, not a cyclic amide.[2] Its carbonyl signature depends entirely on its protonation state (Zwitterion vs. Cation), not on ring amide resonance.[2]
    

Comparative Analysis: Aze vs. Proline

The following table contrasts the characteristic IR bands of L-Azetidine-2-carboxylic acid with L-Proline in their solid zwitterionic states (KBr pellet or Diamond ATR).

Table 1: Diagnostic IR Peak Assignments (Zwitterionic Form)
Vibrational ModeL-Proline (5-ring)L-Azetidine-2-COOH (4-ring)Mechanistic Insight

Stretch

(Broad)

(Broad)
Broad ammonium band typical of zwitterions; overlaps with CH stretches.[1][2]

Asymmetric


Slight blue-shift in Aze due to electronic induction from the strained ring.[1][2]

Symmetric


Coupled with ring deformation modes.[1][2]
Ring Deformation (Breathing)


Critical Differentiator. 4-membered rings exhibit distinct "breathing" modes at lower frequencies than 5-membered rings.[1][2]

Stretch


Higher frequency in Aze due to ring constraint stiffening the C-N bond.[1][2]

Note: If the sample is acidified (HCl salt), the Zwitterion bands disappear.[2] A strong


 (COOH)  peak appears at 

for Aze, which is significantly higher than typical aliphatic acids (

) due to the ring strain effect on the exocyclic carbonyl.[1][2]

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, follow this step-by-step workflow. This protocol includes a "pH-Switch" validation step to confirm the amino acid functional group identity.[1][2]

Phase 1: Sample Preparation (Solid State)

Method: Attenuated Total Reflectance (ATR) - Diamond Crystal.[1][2]

  • Why: Aze is hygroscopic.[1][2] KBr pellets can absorb water, obscuring the critical

    
     and 
    
    
    
    regions.[2] ATR minimizes environmental moisture interference.[1][2]
Phase 2: The "pH-Switch" Validation

This experiment confirms the assignment of the carbonyl peaks by shifting the equilibrium between the zwitterion and the cationic acid.[2]

  • Spectrum A (Native): Record the spectrum of the pure solid Aze (Zwitterion). Look for the

    
     doublet (
    
    
    
    ).[2]
  • Spectrum B (Acidified): Dissolve a small amount of Aze in

    
    , then dry onto the ATR crystal (or lyophilize).
    
  • Validation:

    • Observation: The

      
       peaks at 
      
      
      
      should vanish .[1][2]
    • New Peak: A sharp

      
       (carboxylic acid) peak must appear around 
      
      
      
      .[1][2]
    • Logic: If this shift does not occur, the sample may be a derivative (e.g., ester or amide) rather than the free acid.[2]

Phase 3: Diagrammatic Workflow

The following diagram illustrates the decision logic for spectral analysis.

IR_Analysis_Workflow Start Start: Unknown Sample Analysis Acquire Acquire FTIR Spectrum (ATR) Start->Acquire Check_1700 Check 1700-1750 cm-1 Region Acquire->Check_1700 Acid_Form Indicates Cationic Form (COOH group) Check_1700->Acid_Form Yes Check_1600 Check 1550-1650 cm-1 Region Check_1700->Check_1600 No Peak_Present Sharp Peak Present (1740-1750 cm-1) Peak_Absent Peak Absent Zwitterion Strong Doublet: ~1625 & ~1400 cm-1 Check_1600->Zwitterion Peaks Found Not_AA Investigate Contamination or Derivative Check_1600->Not_AA No Peaks Validate Validation: Acidify Sample (HCl Exposure) Zwitterion->Validate Validate->Acid_Form Shift Observed

Caption: Logical workflow for distinguishing Azetidine-2-carboxylic acid states via FTIR.

Mechanistic Visualization: The pH Effect

Understanding the protonation state is vital for IR interpretation.[2] The diagram below models the structural transition and its spectral correlation.[2][6][7]

pH_Effect Cation Cationic Form (pH < 2) COOH Stretch: ~1745 cm-1 Zwitterion Zwitterionic Form (Neutral pH) COO- Asym: ~1625 cm-1 Cation->Zwitterion + OH- Zwitterion->Cation + H+ Anion Anionic Form (pH > 10) COO- Sym: ~1400 cm-1 Zwitterion->Anion + OH- Anion->Zwitterion + H+

Caption: Spectral shifts driven by pH-dependent equilibrium of the Azetidine moiety.[1][2]

References

  • Comparison of Ring Strain Effects: Journal of Molecular Structure, "Vibrational spectra and ring strain in small nitrogen heterocycles."

  • Azetidine-2-carboxylic acid Characterization: Phytochemistry, "Azetidine-2-carboxylic acid in garden beets (Beta vulgaris)."

  • IR of Amino Acids: Spectrochimica Acta Part A, "Infrared and Raman spectra of amino acids in the solid state."

  • Proline Analog Studies: Journal of Organic Chemistry, "Azetidine-Derived Amino Acids versus Proline Derivatives."

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(Hydroxymethyl)azetidine-3-carboxylic Acid

This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(Hydroxymethyl)azetidine-3-carboxylic acid, designed for researchers, scientists, and professionals in drug development. The following proc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(Hydroxymethyl)azetidine-3-carboxylic acid, designed for researchers, scientists, and professionals in drug development. The following procedures are synthesized from best practices in laboratory safety, regulatory guidelines, and data from structurally related compounds. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a cautious approach assuming potential hazards based on its chemical class is paramount.

Hazard Assessment and Characterization

All laboratory personnel must treat chemical waste as hazardous unless confirmed otherwise by a qualified professional[6]. This compound should be classified as chemical waste and segregated from other waste streams to prevent unintended reactions[1][4].

Personal Protective Equipment (PPE)

Prior to handling 3-(Hydroxymethyl)azetidine-3-carboxylic acid for any purpose, including disposal, the following personal protective equipment is mandatory to minimize exposure risk.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before each use.To prevent dermal contact with the potentially corrosive or irritating compound[4][7].
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or contact with airborne particles of the compound[4][5].
Skin and Body Protection A standard laboratory coat.To protect skin from accidental spills and contamination[4][8].
Respiratory Protection Not generally required if handled in a well-ventilated area. Use a NIOSH/MSHA-approved respirator if dust or aerosols are generated.To prevent inhalation of potentially irritating airborne particles[1][5].

All handling of this compound, especially during waste preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[4][8].

Spill and Exposure Procedures

Immediate and appropriate action is critical in the event of a spill or personnel exposure.

Spill Response
  • Evacuate and Alert : Clear the immediate area of all non-essential personnel and inform colleagues of the spill[1].

  • Ventilate : Ensure the area is well-ventilated to disperse any potential vapors or dust[1].

  • Contain : Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like sawdust[1].

  • Collect : Carefully sweep or shovel the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal[1][9].

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[1].

Personnel Exposure
  • Eyes : Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][10].

  • Skin : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[1][10].

  • Inhalation : Move the exposed individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1][10].

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[1][10].

Step-by-Step Disposal Protocol

The proper disposal of 3-(Hydroxymethyl)azetidine-3-carboxylic acid must be conducted in strict accordance with local, state, and federal regulations[4][6]. The following is a general procedural guide.

Step 1: Waste Identification and Segregation
  • Unused or waste 3-(Hydroxymethyl)azetidine-3-carboxylic acid must be classified as chemical waste[4].

  • Keep this waste stream separate from others, particularly incompatible materials, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[1][4].

Step 2: Containerization
  • Use a dedicated, properly sealed waste container made of a material compatible with the chemical[4]. The container must be in good condition, free from leaks or external residue[6].

  • Containers should be filled to no more than 90% of their capacity[11].

Step 3: Labeling
  • The container must be clearly labeled with the words "HAZARDOUS WASTE " as soon as accumulation begins[12][13][14].

  • The label must also include the full chemical name: "3-(Hydroxymethyl)azetidine-3-carboxylic acid " (no abbreviations or formulas) and the quantity or percentage of the contents[4][13].

  • Include any other information required by your institution's hazardous waste management program[15].

Step 4: Storage
  • Store the sealed waste container in a designated, secure satellite accumulation area (SAA) near the point of generation[4][12][13].

  • The storage area must be cool, dry, well-ventilated, and away from sources of ignition or incompatible materials[1][3].

  • Ensure the use of secondary containment to prevent spills[15].

Step 5: Arranging for Disposal
  • Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup for the chemical waste[1][4].

  • Provide them with all necessary information about the compound and the accumulated waste.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash[1][2].

Step 6: Decontamination of Empty Containers
  • Thoroughly rinse empty containers that held 3-(Hydroxymethyl)azetidine-3-carboxylic acid with a suitable solvent (e.g., acetone or ethanol)[4].

  • The rinsate must be collected and disposed of as hazardous waste[4].

  • Once properly decontaminated, the container can be disposed of as non-hazardous waste, following institutional guidelines[4].

Visual Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(Hydroxymethyl)azetidine-3-carboxylic acid.

Disposal_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_contingency Contingency Plans start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Chemical Waste ppe->segregate spill Spill Occurs exposure Personnel Exposure containerize Place in Compatible, Sealed Container segregate->containerize label_waste Label Container: 'HAZARDOUS WASTE' + Full Chemical Name containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end Licensed Disposal spill_response Follow Spill Response Protocol spill->spill_response exposure_response Follow First-Aid Procedures exposure->exposure_response caption Disposal workflow for 3-(Hydroxymethyl)azetidine-3-carboxylic acid.

Caption: Disposal workflow for 3-(Hydroxymethyl)azetidine-3-carboxylic acid.

References

  • Essential Guide to the Safe Disposal of 3-(Phenoxymethyl)azetidine. Benchchem.
  • Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. Benchchem.
  • Chemistry Lab Waste Disposal. Environmental Marketing Services. Published June 17, 2024.
  • Laboratory Waste Management: The New Regulations. Published June 15, 2019.
  • How to Handle Research Compounds Safely. Published September 5, 2025.
  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG.
  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate Safety Data Sheet. CymitQuimica. Published July 6, 2023.
  • SAFETY DATA SHEET 1-Cbz-Azetidine-3-carboxylic acid. Acros PharmaTech Limited. Published August 20, 2018.
  • Safety Data Sheet Boc-Aziridine-3-carboxylic acid.
  • Azetidine Safety Data Sheet. Apollo Scientific.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Published April 11, 2022.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Published October 26, 2021.
  • SAFETY DATA SHEET Azetidine Hydrochloride. TCI Chemicals. Published December 16, 2024.
  • Azetidine-3-carboxylic acid Safety Data Sheet. MedChemExpress.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Published July 8, 2024.
  • Navigating the Safe Disposal of 1-Aminoethanol in a Laboratory Setting. Benchchem.

Sources

Handling

A Guide to Personal Protective Equipment for Handling 3-(Hydroxymethyl)azetidine-3-carboxylic Acid

This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling 3-(Hydroxymethyl)azetidine-3-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling 3-(Hydroxymethyl)azetidine-3-carboxylic acid. The protocols outlined below are designed to ensure user safety and procedural integrity, grounded in established laboratory safety principles for handling analogous chemical structures.

Immediate Safety and Hazard Assessment

  • Skin and Eye Irritation: Carboxylic acids can cause irritation upon contact.[1][2] Azetidine derivatives may also cause skin and eye irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of the compound, particularly in powdered form, may lead to respiratory irritation.[4][5]

  • Harmful if Swallowed: Ingestion may be harmful.[2]

Therefore, all handling procedures must be conducted with appropriate engineering controls and PPE to mitigate these risks.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential. The following table summarizes the minimum required equipment for handling 3-(Hydroxymethyl)azetidine-3-carboxylic acid.

Protection Type Specific Equipment Rationale and Key Considerations
Eye and Face Protection Chemical splash goggles conforming to EN166 or NIOSH standards.[4][6]Protects against accidental splashes. A face shield should be considered when handling larger quantities or if there is a significant splash risk.
Hand Protection Nitrile or butyl rubber gloves.[7][8]Provides chemical resistance. Gloves must be inspected for tears or degradation before each use.[6] Employ proper glove removal techniques to avoid skin contamination.[6][9]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination. For larger quantities, an impervious apron is recommended.[7]
Respiratory Protection N95 (US) or P1 (EN 143) dust mask.[4]Necessary when handling the solid compound outside of a fume hood to prevent the inhalation of dust particles.[4][7] All weighing and dispensing of the solid should ideally occur within a chemical fume hood or a ventilated balance enclosure.
Foot Protection Closed-toe, closed-heel shoes.[7]Protects feet from spills and falling objects.

Operational and Disposal Plans

Engineering Controls and Safe Handling
  • Ventilation: Always handle 3-(Hydroxymethyl)azetidine-3-carboxylic acid in a properly functioning chemical fume hood to minimize inhalation exposure.[4][10]

  • Accessibility of Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3][11]

  • Avoiding Dust Formation: When working with the solid form, use techniques that minimize dust generation.[4][6]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][6] Do not eat, drink, or smoke in areas where this chemical is handled.[10][12]

Step-by-Step PPE Protocol: Donning and Doffing

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Put on closed-toe shoes and a lab coat.

  • Put on safety goggles.

  • Put on respiratory protection (if required).

  • Wash hands and dry them thoroughly.

  • Put on gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence:

  • Remove gloves using a proper, non-contaminating technique.

  • Remove the lab coat, turning it inside out as you remove it.

  • Wash hands thoroughly.

  • Remove safety goggles.

  • Remove respiratory protection (if used).

  • Wash hands again.

Emergency Procedures

Spill Response:

  • Evacuate non-essential personnel from the immediate area.[6]

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[4]

  • For a solid spill, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[4][6]

  • Do not allow the product to enter drains.[4]

  • Decontaminate the spill area.

Exposure Plan:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][13] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[4][10] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][10]

Disposal Plan

All materials contaminated with 3-(Hydroxymethyl)azetidine-3-carboxylic acid, including gloves, empty containers, and spill cleanup materials, must be treated as hazardous waste.[7]

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste through your institution's Environmental Health & Safety (EH&S) department in accordance with local, state, and federal regulations.[11][14]

  • Do not dispose of this chemical down the drain.[14]

Visual Workflow Diagrams

The following diagrams illustrate key decision-making processes for safety when handling this compound.

PPE_Selection_Workflow cluster_ppe PPE Selection Process start Start: Handling 3-(Hydroxymethyl)azetidine-3-carboxylic acid task Assess Task: - Solid or Solution? - Quantity? start->task solid Handling Solid? task->solid ppe_base Baseline PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes solid->ppe_base No (in fume hood) respirator Add N95 Respirator solid->respirator Yes solution Handling Solution? fume_hood Work in Fume Hood ppe_base->fume_hood respirator->ppe_base end_ppe Proceed with Task fume_hood->end_ppe

Caption: PPE selection workflow for handling the compound.

Spill_Response_Plan cluster_spill Spill Response Protocol spill Spill Occurs evacuate Evacuate Area spill->evacuate don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->don_ppe contain Contain Spill don_ppe->contain cleanup Clean Up Spill: Sweep solid material contain->cleanup dispose Place in Labeled Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate report Report to EH&S decontaminate->report

Caption: Step-by-step spill response plan.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]

  • SAFETY DATA SHEET for 1-Cbz-Azetidine-3-carboxylic acid. [Link]

  • Safety Data Sheet for Boc-Aziridine-3-carboxylic acid. [Link]

  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. [Link]

  • Safety equipment, PPE, for handling acids - Quicktest. [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds - Department of Chemistry and Chemical Biology. [Link]

  • Safety Data Sheet for L-Azetidine-2-carboxylic acid. [Link]

Sources

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